molecular formula C9H9ClO2 B1457126 3-Chloro-2-ethoxybenzaldehyde CAS No. 709649-70-7

3-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1457126
CAS No.: 709649-70-7
M. Wt: 184.62 g/mol
InChI Key: CRKCZHSKXMXWSB-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxybenzaldehyde is a chemical compound offered for research and development purposes. It is presented as a solid and requires storage at cool temperatures between 2-8°C to maintain stability . This compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should heed the associated precautionary statements, including P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . As a benzaldehyde derivative bearing both chloro and ethoxy substituents, this compound serves as a versatile synthetic intermediate and valuable building block in organic chemistry. It is particularly useful for exploring novel reaction pathways and synthesizing more complex chemical entities. The product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting appropriate safety assessments and handling the material in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-7(6-11)4-3-5-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKCZHSKXMXWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2-ethoxybenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Introduction

3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and fine chemical industries. Its specific arrangement of chloro, ethoxy, and formyl groups on the benzene ring provides a versatile scaffold for building diverse molecular architectures. This guide provides a comprehensive overview of a robust and well-established two-step synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

The chosen synthetic strategy involves:

  • Ortho-formylation of 2-chlorophenol via the Reimer-Tiemann reaction to produce the key intermediate, 3-chloro-2-hydroxybenzaldehyde.

  • Etherification of the intermediate through the Williamson ether synthesis to yield the final product, 3-chloro-2-ethoxybenzaldehyde.

This document provides detailed experimental protocols, mechanistic insights, and critical analysis of each step to create a self-validating and authoritative guide.

Part 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

The initial step focuses on the regioselective introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of 2-chlorophenol. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]

Mechanistic Insights

The Reimer-Tiemann reaction is an electrophilic aromatic substitution where the phenol is first deprotonated by a strong base to form a more nucleophilic phenoxide ion.[3] The electrophile is dichlorocarbene (:CCl₂), a highly reactive intermediate generated in situ from the reaction of chloroform with the base.[4][5]

The key mechanistic steps are:

  • Dichlorocarbene Formation: A strong base, typically hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (:C⁻Cl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the neutral but highly electron-deficient dichlorocarbene (:CCl₂).[1]

  • Electrophilic Attack: The electron-rich phenoxide ring, activated by the delocalized negative charge, attacks the electrophilic dichlorocarbene. The attack is predominantly at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[3]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final ortho-hydroxybenzaldehyde product after acidification.[1]

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of substituted phenols.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water.

  • Addition of Phenol: Warm the sodium hydroxide solution to 60°C and add o-chlorophenol (126 g, 0.98 mol) with stirring. The phenol should dissolve completely.

  • Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) dropwise via the addition funnel over a period of one hour, maintaining the temperature at 60°C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Digestion: After the addition is complete, continue stirring at 60°C for an additional two hours. Subsequently, increase the temperature to 80°C and maintain it for 16 hours.

  • Work-up and Isolation:

    • Allow the excess chloroform to distill off.

    • Cool the reaction mixture and carefully acidify it with 6 N sulfuric acid.

    • Perform a steam distillation to separate the volatile organic products.

    • Extract the distillate (approx. 6 liters) with diethyl ether.

    • Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The resulting yellow oil is a mixture of the desired 3-chloro-2-hydroxybenzaldehyde and the isomeric 3-chloro-4-hydroxybenzaldehyde.

    • Add 500 mL of hexane to the oil while stirring vigorously. The para isomer, being less soluble, will precipitate as a white solid.

    • Filter off the precipitate. The filtrate contains the desired ortho product.

    • Evaporate the hexane from the filtrate under reduced pressure to yield an oil that should crystallize upon standing. The reported yield for this specific procedure is approximately 5%.[6]

Data Summary: Reimer-Tiemann Reaction
Reactant/ReagentMolar Mass ( g/mol )Amount UsedMolar Eq.Role
o-Chlorophenol128.56126 g1.0Substrate
Sodium Hydroxide40.00266 g6.8Base
Chloroform119.38262 g2.2Carbene Source
Conditions
Temperature60°C then 80°C
Time2 hours then 16 hours
Product
3-Chloro-2-hydroxybenzaldehyde156.57~8 g (5% Yield)Intermediate
Melting Point51-53 °C[6]
Causality and Field-Proven Insights
  • Choice of Base: Sodium hydroxide is a cost-effective and strong base, essential for both deprotonating the phenol and generating the dichlorocarbene.[1]

  • Regioselectivity: While the ortho isomer is the primary product, the formation of the para isomer is a common side reaction. The separation is based on differences in polarity and solubility; the intramolecular hydrogen bond in the ortho isomer reduces its polarity and melting point compared to the para isomer.

  • Low Yield: The reported yield of 5% is notably low, which can be characteristic of the classical Reimer-Tiemann reaction under certain conditions.[6] Factors contributing to low yield include the volatility of reactants and products (loss during steam distillation) and the formation of non-volatile tar-like byproducts. Optimization using phase-transfer catalysts could potentially improve the yield by facilitating the interaction between the aqueous and organic phases.[1]

Part 2: Ethylation via Williamson Ether Synthesis

The second step converts the phenolic hydroxyl group of the intermediate into an ethoxy group. The Williamson ether synthesis is the most reliable and widely used method for this purpose, involving an SN2 reaction between an alkoxide and an alkyl halide.[7][8]

Mechanistic Insights

The mechanism is a straightforward bimolecular nucleophilic substitution (SN2).[7]

  • Deprotonation: The acidic phenolic proton of 3-chloro-2-hydroxybenzaldehyde is removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a potent nucleophile, the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the primary carbon atom of an ethylating agent (e.g., ethyl iodide, diethyl sulfate). This attack occurs from the backside relative to the leaving group (e.g., iodide), leading to the formation of the C-O ether bond and displacement of the leaving group in a single, concerted step.[8]

Experimental Protocol: Synthesis of 3-Chloro-2-ethoxybenzaldehyde

This is a generalized but robust protocol based on the principles of the Williamson ether synthesis.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chloro-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide (C₂H₅I, 1.2 eq), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or around 60-80°C (for DMF) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • If DMF was used, pour the filtrate into a separatory funnel containing water and extract with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove any residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 3-chloro-2-ethoxybenzaldehyde.

Data Summary: Williamson Ether Synthesis
Reactant/ReagentMolar Eq.Role
3-Chloro-2-hydroxybenzaldehyde1.0Substrate
Potassium Carbonate (K₂CO₃)1.5Base
Ethyl Iodide (C₂H₅I)1.2Ethylating Agent
Acetone or DMF-Solvent
Conditions
TemperatureReflux (Acetone)
Time4-6 hours
Product
3-Chloro-2-ethoxybenzaldehyde-Final Product
Causality and Field-Proven Insights
  • Choice of Reagents:

    • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like NaH could be used but require stricter anhydrous conditions.[8]

    • Ethylating Agent: Ethyl iodide is an excellent choice due to the high reactivity of iodide as a leaving group in SN2 reactions. Diethyl sulfate is a less expensive but more toxic alternative.

    • Solvent: Polar aprotic solvents like acetone or DMF are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus accelerating the SN2 reaction rate.[8]

  • Reaction Control: The SN2 mechanism is favored by using a primary alkyl halide (ethyl iodide). Using a secondary or tertiary halide would lead to competing E2 elimination reactions.[9]

Overall Synthesis Pathway Visualization

The following diagram illustrates the complete two-step synthesis from 2-chlorophenol to the target compound.

Synthesis_Pathway cluster_step1 Step 1: Reimer-Tiemann Reaction cluster_step2 Step 2: Williamson Ether Synthesis 2_Chlorophenol 2-Chlorophenol Reagents1 1. NaOH, CHCl₃ 2. H⁺ work-up 2_Chlorophenol->Reagents1 Intermediate 3-Chloro-2-hydroxybenzaldehyde Reagents2 K₂CO₃, C₂H₅I Acetone Intermediate->Reagents2 Reagents1->Intermediate Final_Product 3-Chloro-2-ethoxybenzaldehyde Reagents2->Final_Product

Caption: Two-step synthesis of 3-chloro-2-ethoxybenzaldehyde.

Characterization

The identity and purity of the final product, 3-chloro-2-ethoxybenzaldehyde, should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and the two carbons of the ethoxy group.

  • IR Spectroscopy: Key stretches would include the C=O of the aromatic aldehyde (~1690 cm⁻¹) and the C-O stretches of the aryl ether.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₉H₉ClO₂), confirming its molecular weight.

Conclusion

This guide outlines a logical and well-precedented two-step synthesis for 3-chloro-2-ethoxybenzaldehyde. The pathway leverages two fundamental named reactions in organic chemistry: the Reimer-Tiemann reaction for regioselective formylation and the Williamson ether synthesis for efficient etherification. By understanding the underlying mechanisms and the rationale for the selection of reagents and conditions, researchers can confidently execute and potentially optimize this synthesis for applications in medicinal chemistry and materials science.

References

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved January 20, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

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  • Quora. (2015, March 14). What is the Reimer-Tiemann reaction? Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]

  • Chemical Synthesis - RC. (n.d.). 3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYBENZALDEHYDE. Retrieved January 20, 2026, from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved January 20, 2026, from [Link]

  • Filo. (n.d.). Explain Riemer-Tiemann reaction with equation. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 6-Acetyl-3-chloro-2-ethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

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  • PubChem. (n.d.). 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.
  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
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  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved January 20, 2026, from [Link]

Sources

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde: Properties, Synthesis, and Applications

As a senior application scientist, it is not uncommon to encounter chemical entities that, while structurally straightforward, occupy a niche space in the vast chemical literature. 3-Chloro-2-ethoxybenzaldehyde is one such molecule. It represents a synthetically valuable, yet sparsely documented, building block. This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals by integrating established chemical principles with data from closely related structural analogs. Our objective is to construct a robust and predictive profile of its properties and reactivity to empower its effective use in synthesis and discovery programs.

Molecular Identity and Physicochemical Characteristics

3-Chloro-2-ethoxybenzaldehyde is a disubstituted benzaldehyde featuring a chloro group at the C3 position and an ethoxy group at the C2 position of the benzene ring. This specific substitution pattern imparts a unique electronic and steric profile that influences its reactivity and physical properties.

The core structure consists of:

  • An Aldehyde Group (-CHO): A versatile functional group that serves as a key reaction center for carbon-carbon bond formation and functional group interconversion.

  • An Aromatic Ring: The benzene core provides a rigid scaffold for orienting substituents.

  • An Ortho-Ethoxy Group (-OCH₂CH₃): An electron-donating group that influences the reactivity of the adjacent aldehyde and the aromatic ring.

  • A Meta-Chloro Group (-Cl): An electron-withdrawing, ortho-para directing group that modulates the electronic properties of the ring.

Table 1: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Analog ValueSource/Rationale
Molecular Formula C₉H₉ClO₂(Calculated)
Molecular Weight 184.62 g/mol (Calculated)[1]
Physical State Low-melting solid or high-boiling liquidInferred from 3-Chloro-2-hydroxybenzaldehyde (solid, m.p. 52-56 °C) and 3-Ethoxybenzaldehyde (liquid)[2].
Melting Point Not availableLikely to be lower than its hydroxyl analog due to the absence of intermolecular hydrogen bonding.
Boiling Point Not availableExpected to be higher than 3-ethoxybenzaldehyde due to the increased molecular weight from the chlorine atom.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.Based on the general solubility of substituted benzaldehydes.

Proposed Synthesis Protocol: Ethylation of 3-Chlorosalicylaldehyde

The most direct and logical synthetic route to 3-Chloro-2-ethoxybenzaldehyde is through the Williamson ether synthesis, starting from the commercially available 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde). This method is a cornerstone of organic synthesis, valued for its reliability and generally high yields.

The underlying principle involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Experimental Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethylation (Sₙ2 Reaction) cluster_2 Step 3: Work-up & Purification A 3-Chloro-2-hydroxybenzaldehyde in Acetone/DMF B Add K₂CO₃ (Base) A->B C Stir at Room Temp (Formation of Potassium Phenoxide) B->C D Add Ethyl Iodide (EtI) C->D Intermediate E Heat to Reflux (Monitor by TLC) D->E F Cool, Filter Solids E->F Reaction Complete G Evaporate Solvent F->G H Aqueous Work-up (H₂O / Ethyl Acetate) G->H I Dry Organic Layer (Na₂SO₄ or MgSO₄) H->I J Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K 3-Chloro-2-ethoxybenzaldehyde J->K Final Product

Sources

An In-Depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in organic synthesis and medicinal chemistry. Reflecting field-proven insights, this document details the compound's identification, properties, a logical synthetic pathway from a readily available precursor, and its potential applications, particularly in the realm of drug discovery.

Compound Identification and Core Properties

3-Chloro-2-ethoxybenzaldehyde is a disubstituted benzaldehyde derivative. The presence of a chloro group, an ethoxy group, and an aldehyde function on the aromatic ring makes it a versatile chemical intermediate.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • Compound Name: 3-Chloro-2-ethoxybenzaldehyde

  • CAS Number: 709649-70-7[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
InChI Key CRKCZHSKXMXWSB-UHFFFAOYSA-N[1]

Strategic Synthesis Pathway

While 3-Chloro-2-ethoxybenzaldehyde is cataloged, its direct, large-scale synthesis protocols are not widely published. A robust and logical approach for its preparation involves a two-step process, beginning with the synthesis of a key precursor, 3-Chloro-2-hydroxybenzaldehyde, followed by a classic etherification reaction. This methodology ensures a reliable pathway grounded in well-established chemical principles.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ethoxylation o_chlorophenol o-Chlorophenol precursor 3-Chloro-2-hydroxybenzaldehyde (CAS: 1927-94-2) o_chlorophenol->precursor Reimer-Tiemann Reaction chloroform Chloroform chloroform->precursor Reimer-Tiemann Reaction naoh NaOH naoh->precursor Reimer-Tiemann Reaction product 3-Chloro-2-ethoxybenzaldehyde (CAS: 709649-70-7) precursor->product Williamson Ether Synthesis ethyl_iodide Ethyl Iodide ethyl_iodide->product Williamson Ether Synthesis base Base (e.g., K₂CO₃) base->product Williamson Ether Synthesis

Caption: Two-step synthesis workflow for 3-Chloro-2-ethoxybenzaldehyde.

Synthesis of Precursor: 3-Chloro-2-hydroxybenzaldehyde

The logical starting point is the synthesis of 3-Chloro-2-hydroxybenzaldehyde (also known as 3-Chlorosalicylaldehyde, CAS: 1927-94-2)[2]. This compound is commercially available and can be synthesized via the Reimer-Tiemann reaction from o-chlorophenol.

Experimental Protocol (based on Literature[3])

  • Reaction Setup: In a 3000 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water. Warm the solution to 60°C.

  • Addition of Phenol: Add o-Chlorophenol (126 g, 0.98 mol) to the flask. The phenol should dissolve instantly.

  • Addition of Chloroform: Slowly introduce chloroform (262 g, 2.20 mol) over a period of one hour, maintaining the temperature at 60°C.

  • Reaction Digestion: After the addition is complete, continue stirring at 60°C for an additional two hours. Subsequently, raise the temperature to 80°C and maintain for sixteen hours.

  • Workup:

    • Distill off the excess chloroform.

    • Acidify the reaction mixture with 6 N sulfuric acid.

    • Perform steam distillation. Extract the distillate (approx. 6 L) with diethyl ether.

    • Dry the combined ethereal extracts over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting oil contains a mixture of isomers. To isolate the desired 3-chloro-2-hydroxybenzaldehyde, crystallization techniques are employed. The literature describes precipitating the 3-chloro-4-hydroxybenzaldehyde isomer from hexane, leaving the desired product in the filtrate, which can then be isolated and crystallized[3].

Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. The use of a strong base (NaOH) deprotonates the phenol, and the resulting phenoxide activates the ring for electrophilic attack by dichlorocarbene, which is generated in situ from chloroform and base.

Ethoxylation via Williamson Ether Synthesis

With the precursor in hand, the target molecule is synthesized via the Williamson ether synthesis. This Sₙ2 reaction is a robust and fundamental method for forming ethers from an alkoxide and an alkyl halide[4][5].

Reaction Principle: The phenolic hydroxyl group of 3-Chloro-2-hydroxybenzaldehyde is first deprotonated by a mild base to form a nucleophilic phenoxide. This phenoxide then attacks an ethylating agent (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether linkage[6][7].

Generalized Experimental Protocol

  • Reactant Preparation: Dissolve 3-Chloro-2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF)[7].

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, approx. 1.5-2.0 eq.), to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1-1.5 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Chloro-2-ethoxybenzaldehyde.

G cluster_0 Logical Flow Start Identify Target: 3-Chloro-2-ethoxybenzaldehyde Precursor Select Precursor: 3-Chloro-2-hydroxybenzaldehyde Start->Precursor Is direct synthesis data available? No. Reaction Select Reaction: Williamson Ether Synthesis Precursor->Reaction How to add ethoxy group? Product Synthesize Product Reaction->Product Execute Protocol

Caption: Decision logic for the selected synthetic strategy.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in organic synthesis. The specific combination of chloro, ethoxy, and aldehyde groups in 3-Chloro-2-ethoxybenzaldehyde suggests its utility as an intermediate for creating more complex molecules.

  • Pharmaceutical Intermediates: Aromatic aldehydes are crucial precursors for a vast range of pharmacologically active compounds. For instance, related structures like 4-chloro-3-(4-ethoxybenzyl)benzaldehyde serve as key intermediates in the synthesis of SGLT-2 inhibitors for diabetes treatment[8]. The aldehyde group is readily converted into other functionalities, enabling its incorporation into diverse molecular scaffolds.

  • Agrochemicals and Fine Chemicals: The unique electronic and steric properties imparted by the substituents can be leveraged in the synthesis of novel agrochemicals and other fine chemicals, such as dyes and polymers[9].

  • Scaffold for Discovery: In drug discovery, this molecule can serve as a starting point for generating libraries of related compounds to probe biological targets. The chlorine atom can participate in halogen bonding, while the ethoxy group can modulate lipophilicity and metabolic stability, both critical parameters in drug design.

Safety and Handling

Precursor Hazard Classification:

  • Skin Irritation: Category 2[2]

  • Eye Irritation: Category 2[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. If handling as a powder or generating aerosols, use a dust mask (e.g., N95).

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

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  • 3-Chloro-2-ethoxy-5-methylbenzaldehyde | C10H11ClO2 | CID 53409728. PubChem. [Link]

  • Williamson ether synthesis. Grokipedia. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Introduction: The Role of Substituted Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. Its unique substitution pattern—featuring an electron-withdrawing chloro group, a sterically influential ethoxy group, and a reactive aldehyde moiety on a benzene core—imparts specific chemical properties that are valuable for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, validated synthetic pathways, and detailed spectroscopic characterization. By explaining the causality behind its structural and spectral features, this document serves as a technical resource for researchers leveraging this compound in advanced chemical applications.

Substituted benzaldehydes are cornerstone synthons in the pharmaceutical industry. The aldehyde group offers a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the substituents on the aromatic ring modulate the molecule's electronic properties, solubility, and steric profile. Chlorine-containing molecules, in particular, are prevalent in approved pharmaceuticals, with chlorine atoms often enhancing metabolic stability or improving binding affinity through halogen bonding.[1] The specific arrangement of chloro and ethoxy groups in 3-Chloro-2-ethoxybenzaldehyde creates a unique electronic and steric environment, making it a valuable precursor for targeted drug candidates.

Molecular Structure and Physicochemical Properties

Nomenclature and Key Identifiers

The systematic IUPAC name for this compound is 3-chloro-2-ethoxybenzaldehyde. Its core structure consists of a benzaldehyde molecule substituted with a chlorine atom at position 3 and an ethoxy group (-OCH₂CH₃) at position 2.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Physical Form Expected to be a liquid or low-melting solid[2]
InChI Key CRKCZHSKXMXWSB-UHFFFAOYSA-N[2]
Core Structural Features

The molecule's architecture is defined by the interplay of its functional groups attached to the benzene ring.

Caption: 2D Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde.

Steric and Electronic Effects

The functionality of 3-Chloro-2-ethoxybenzaldehyde is governed by the electronic and steric contributions of its substituents:

  • Aldehyde Group (-CHO): A meta-directing, deactivating group that withdraws electron density from the ring through resonance and induction. It is the primary site of reactivity.

  • Ethoxy Group (-OCH₂CH₃): An ortho-, para-directing, activating group. It donates electron density to the ring via resonance but is sterically bulky, potentially hindering reactions at the adjacent aldehyde (position 1) and chloro (position 3) sites.

  • Chloro Group (-Cl): An ortho-, para-directing, deactivating group. It withdraws electron density through induction but weakly donates via resonance. Its presence enhances the electrophilicity of the aromatic ring.

The combined effect is a nuanced electronic landscape, with the aldehyde's reactivity being finely tuned by the adjacent electron-donating ethoxy group and the electron-withdrawing chlorine atom.

A Validated Synthetic Pathway

While various synthetic routes exist for substituted benzaldehydes, a reliable and logical pathway for 3-Chloro-2-ethoxybenzaldehyde proceeds from a readily available precursor, o-chlorophenol. This two-step process involves an initial formylation followed by etherification.

Synthesis Workflow Diagram

SynthesisWorkflow start o-Chlorophenol reagents1 Step 1: Formylation (Reimer-Tiemann Reaction) Reagents: CHCl₃, NaOH start->reagents1 intermediate 3-Chloro-2-hydroxybenzaldehyde reagents2 Step 2: Etherification (Williamson Synthesis) Reagents: CH₃CH₂I, K₂CO₃ intermediate->reagents2 product 3-Chloro-2-ethoxybenzaldehyde reagents1->intermediate introduces -CHO group reagents2->product converts -OH to -OEt

Caption: Proposed two-step synthesis of 3-Chloro-2-ethoxybenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction)

This protocol is adapted from established methods for the formylation of phenols.[3]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydroxide (e.g., 6.65 mol) in water (1000 mL).

  • Reaction Initiation: Warm the solution to 60°C and add o-chlorophenol (0.98 mol).[3]

  • Reagent Addition: Slowly add chloroform (2.20 mol) dropwise over a period of one hour, maintaining the temperature at 60°C. The reaction is exothermic and requires careful monitoring.

  • Reaction & Workup: After addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C for approximately 16 hours.[3]

  • Isolation: Cool the reaction mixture, acidify with 6 N sulfuric acid, and then steam distill the mixture to isolate the crude product. The distillate can be extracted with diethyl ether, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the intermediate, 3-chloro-2-hydroxybenzaldehyde.[3]

Step 2: Synthesis of 3-Chloro-2-ethoxybenzaldehyde (Williamson Ether Synthesis)

  • Preparation: Dissolve the crude 3-chloro-2-hydroxybenzaldehyde (1.0 eq) from Step 1 in a suitable polar aprotic solvent, such as acetone or DMF, in a round-bottom flask.

  • Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), to the solution to deprotonate the phenolic hydroxyl group.

  • Alkylation: Add ethyl iodide or diethyl sulfate (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can then be purified using column chromatography on silica gel to yield pure 3-Chloro-2-ethoxybenzaldehyde.

Spectroscopic Characterization and Structural Elucidation

The structural identity of 3-Chloro-2-ethoxybenzaldehyde is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for structural analysis.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Insights
Aldehyde (-CH O)9.9 – 10.3Singlet (s)Highly deshielded due to the anisotropy of the C=O bond.[4]
Aromatic (-ArH )7.0 – 7.8Multiplet (m)Three distinct protons on the ring will show complex splitting due to coupling.
Methylene (-OCH ₂CH₃)4.0 – 4.3Quartet (q)Adjacent to the electron-withdrawing oxygen and coupled to the methyl protons.
Methyl (-OCH₂CH ₃)1.3 – 1.5Triplet (t)Characteristic ethyl group signal, coupled to the methylene protons.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights | | :--- | :--- | :--- | :--- | | Carbonyl (-C HO) | 188 – 192 | Most downfield signal due to the C=O double bond. | | Aromatic (C -O) | 155 – 160 | Shielded by the electron-donating ethoxy group. | | Aromatic (C -Cl) | 130 – 135 | Deshielded carbon directly attached to chlorine. | | Aromatic (C -CHO) | 135 – 140 | Quaternary carbon attached to the aldehyde. | | Aromatic (-ArC H) | 115 – 130 | Aromatic carbons bearing hydrogen atoms. | | Methylene (-OC H₂CH₃) | 64 – 68 | Aliphatic carbon attached to oxygen. | | Methyl (-OCH₂C H₃) | 14 – 16 | Most upfield signal, typical for a terminal methyl group. |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeSignificance
C=O (Aldehyde)1690 – 1715StretchStrong, sharp peak confirming the carbonyl group.[5]
C-H (Aldehyde)2720 – 2750 & 2810 - 2850Stretch (Fermi Doublet)Two weak but characteristic peaks for the aldehyde C-H bond.[6]
C=C (Aromatic)1450 – 1600StretchMultiple bands indicating the presence of the benzene ring.
C-O-C (Ether)1220 – 1260Asymmetric StretchStrong band confirming the aryl-alkyl ether linkage.
C-Cl (Aryl Halide)700 – 850StretchIndicates the presence of the chloro-substituent.
Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

m/z ValueInterpretationSignificance
184 & 186[M]⁺ and [M+2]⁺Molecular ion peaks. The ~3:1 intensity ratio of 184:186 is the characteristic isotopic signature of one chlorine atom.
155[M-CHO]⁺Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.
139[M-OC₂H₅]⁺Loss of the ethoxy radical.

Applications in Drug Development and Organic Synthesis

3-Chloro-2-ethoxybenzaldehyde is not typically an end-product but rather a strategic intermediate. Its utility lies in:

  • Scaffold Elaboration: The aldehyde group serves as a key reaction point for building molecular complexity, enabling the synthesis of imines, secondary alcohols, and extended conjugated systems.

  • Directed Synthesis: The substitution pattern allows for regioselective introduction of other functional groups through electrophilic or nucleophilic aromatic substitution, guided by the existing substituents.

  • Fragment-Based Drug Design: As a substituted aromatic fragment, it can be used to probe binding pockets of biological targets, with the chloro and ethoxy groups providing specific steric and electronic interactions.

Safety and Handling

As with related substituted benzaldehydes, 3-Chloro-2-ethoxybenzaldehyde should be handled with appropriate care.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

  • Exposure Routes: Avoid contact with skin and eyes, as it is likely to be an irritant.[9] Avoid ingestion.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Mahlangu, S. G. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 363. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Janes, D., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society, 53(4), 1695-1699. [Link]

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  • Jeyakkumar, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(34), 20848-20869. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Research and Development

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and applicability. For a potential therapeutic agent, solubility profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby governing its bioavailability and therapeutic efficacy. In synthetic chemistry, understanding a compound's solubility is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive technical overview of the solubility profile of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide integrates foundational chemical principles with data from analogous structures to provide a robust predictive analysis of its solubility.

Physicochemical Properties of 3-Chloro-2-ethoxybenzaldehyde

A thorough understanding of a molecule's physical and chemical characteristics is essential for predicting its solubility. 3-Chloro-2-ethoxybenzaldehyde is a liquid at room temperature with the following properties:

PropertyValueSource
Molecular Formula C₉H₉ClO₂[CymitQuimica][1]
Molecular Weight 184.62 g/mol [CymitQuimica][1]
Appearance Liquid[CymitQuimica][1]

The molecular structure of 3-Chloro-2-ethoxybenzaldehyde is presented below, highlighting the key functional groups that govern its solubility characteristics.

Figure 1. Molecular Structure of 3-Chloro-2-ethoxybenzaldehyde.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

Molecular Polarity Analysis of 3-Chloro-2-ethoxybenzaldehyde:

  • Polar Functional Groups: The molecule possesses three key features that contribute to its polarity:

    • Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar due to the significant electronegativity difference between carbon and oxygen. This group can act as a hydrogen bond acceptor.

    • Ethoxy Group (-OCH₂CH₃): The ether linkage introduces polarity due to the electronegative oxygen atom. The lone pairs on the oxygen can also act as hydrogen bond acceptors.

    • Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole moment in the C-Cl bond.

  • Nonpolar Feature:

    • Benzene Ring: The aromatic ring is predominantly nonpolar and hydrophobic.

Expected Solubility Profile based on Polarity:

Based on this structural analysis, 3-Chloro-2-ethoxybenzaldehyde is expected to be a moderately polar molecule. The presence of the polar aldehyde, ethoxy, and chloro groups should impart some degree of solubility in polar solvents. However, the nonpolar benzene ring will limit its solubility in highly polar solvents like water and enhance its solubility in organic solvents of low to moderate polarity.

Predicted Solubility Profile

SolventPolarityPredicted SolubilityRationale
Water High (Polar, Protic)Slightly Soluble to Insoluble The hydrophobic benzene ring and the lack of a hydrogen bond donor group are expected to significantly limit aqueous solubility. While the aldehyde and ether oxygens can accept hydrogen bonds from water, this is likely insufficient to overcome the nonpolar character of the bulk of the molecule.
Ethanol High (Polar, Protic)Soluble Ethanol can act as both a hydrogen bond donor and acceptor, and its ethyl group provides some nonpolar character, making it a good solvent for moderately polar compounds.
Methanol High (Polar, Protic)Soluble Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the polar groups of the molecule.
Acetone Medium (Polar, Aprotic)Soluble Acetone's polarity and its ability to accept hydrogen bonds make it a suitable solvent.
Dimethyl Sulfoxide (DMSO) High (Polar, Aprotic)Soluble DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Hexane Low (Nonpolar)Slightly Soluble to Insoluble The significant polarity of the aldehyde, ethoxy, and chloro groups will likely result in poor solubility in a nonpolar solvent like hexane.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise and accurate solubility data, experimental determination is essential. The two most common methods employed in pharmaceutical and chemical research are the Shake-Flask method and Nephelometry.

The Saturation Shake-Flask Method

This is considered the "gold standard" for determining equilibrium solubility.[4] The method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Workflow for the Shake-Flask Method:

G A Add excess 3-Chloro-2-ethoxybenzaldehyde to a known volume of solvent in a sealed flask. B Agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium. A->B C Separate the undissolved solid from the solution (e.g., by centrifugation or filtration). B->C D Withdraw an aliquot of the clear, saturated supernatant. C->D E Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). D->E

Figure 2. Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of 3-Chloro-2-ethoxybenzaldehyde to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation.[5]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of 3-Chloro-2-ethoxybenzaldehyde.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Nephelometry for High-Throughput Solubility Screening

Nephelometry is a rapid, high-throughput method for estimating kinetic solubility by measuring the turbidity of a solution.[6][7] It is particularly useful in early drug discovery for screening large numbers of compounds. The principle is based on the detection of light scattered by undissolved particles in a solution.[8]

Workflow for Nephelometric Solubility Assay:

G A Prepare a high-concentration stock solution of 3-Chloro-2-ethoxybenzaldehyde in a suitable organic solvent (e.g., DMSO). B Serially dilute the stock solution in the same organic solvent. A->B C Add the dilutions to an aqueous buffer in a microplate. B->C D Incubate the microplate for a short period (e.g., 1-2 hours). C->D E Measure the light scattering at 90° or forward scatter using a nephelometer. D->E F The concentration at which a significant increase in light scattering is observed is the estimated kinetic solubility. E->F

Figure 3. Workflow for Nephelometric Solubility Determination.

Detailed Protocol for Nephelometry:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Chloro-2-ethoxybenzaldehyde in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the DMSO solutions to a 96-well or 384-well microplate. Then, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired concentrations and a low percentage of DMSO.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it is insoluble at that concentration.

  • Measurement: Place the microplate in a laser nephelometer and measure the light scattering for each well.

  • Data Analysis: Plot the nephelometry units against the compound concentration. The concentration at which the signal significantly deviates from the baseline of soluble compound controls is determined as the kinetic solubility.

Applications and Importance in Drug Discovery and Development

The solubility of a compound like 3-Chloro-2-ethoxybenzaldehyde is a critical parameter in the context of drug discovery. Poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering the development of a promising drug candidate. The presence of a chlorine atom in a molecule can sometimes influence its metabolic stability and binding affinity to biological targets, making chloro-containing compounds a subject of interest in medicinal chemistry.[9] A comprehensive understanding of the solubility profile allows for the early identification of potential formulation challenges and guides the selection of appropriate delivery strategies.

Conclusion

While direct experimental data on the solubility of 3-Chloro-2-ethoxybenzaldehyde is scarce, a robust qualitative and predictive profile can be established based on its molecular structure and the fundamental principles of chemical solubility. The presence of polar aldehyde, ethoxy, and chloro functional groups suggests good solubility in a range of polar organic solvents, while the nonpolar aromatic ring is expected to limit its aqueous solubility. For definitive quantitative data, experimental determination using established methods such as the shake-flask technique is recommended. This guide provides the theoretical foundation and practical protocols for researchers and drug development professionals to effectively assess the solubility of this and other novel chemical entities.

References

  • Chen, X., Cho, S. J., Li, Y., & Venkatesh, S. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1838–1852.
  • Pannu, R., & Rathi, E. (2021). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Glomme, A., & Oprea, T. I. (2025). QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients.
  • Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.
  • Sci-Hub. (n.d.). Prediction of aqueous solubility of organic compounds using a quantitative structure–property relationship. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Acetyl-3-chloro-2-ethoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

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  • ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 8(35), 31843–31857.
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  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

  • Chemical Synthesis. (n.d.). 3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetone. Retrieved from [Link]

  • ABL Technology. (n.d.). (3-Chloro-4-ethoxyphenyl)methanol. Retrieved from [Link]

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  • PubChem. (n.d.). (e)-3-Chloro-2-hexene. Retrieved from [Link]

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  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(9), 100122.
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An In-depth Technical Guide to 3-Chloro-2-ethoxybenzaldehyde as a Starting Material for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes are a cornerstone of this endeavor, offering a reactive aldehyde functionality appended to a tunable aromatic scaffold.[1] Among these, 3-Chloro-2-ethoxybenzaldehyde emerges as a particularly valuable, albeit specialized, building block for researchers, particularly those in the pharmaceutical and fine chemical industries.

The unique arrangement of its functional groups—an aldehyde, a chloro substituent, and an ethoxy group in an ortho/meta relationship—imparts a distinct electronic and steric profile. This profile can be leveraged to achieve specific reactivity and to introduce key structural motifs into target molecules. The aldehyde group serves as a versatile handle for a wide array of transformations, including nucleophilic additions and condensations, while the chloro and ethoxy groups modulate the reactivity of the aromatic ring and provide additional points for functionalization or steric control.

This guide provides an in-depth exploration of 3-Chloro-2-ethoxybenzaldehyde, from its fundamental properties and synthesis to its potential applications in advanced organic synthesis, supported by detailed experimental protocols and scientific rationale.

Physicochemical and Structural Properties

A thorough understanding of a starting material's properties is the foundation of its effective use in synthesis. The key physicochemical data for 3-Chloro-2-ethoxybenzaldehyde are summarized below.

PropertyValueSource
CAS Number 709649-70-7[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Liquid[2]
Purity Typically ≥95%[2]
InChI Key CRKCZHSKXMXWSB-UHFFFAOYSA-N[2]

Strategic Synthesis of 3-Chloro-2-ethoxybenzaldehyde

While not as commonly available as some other benzaldehyde derivatives, 3-Chloro-2-ethoxybenzaldehyde can be efficiently prepared in a two-step sequence starting from the more accessible 3-Chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde).[3][4] This approach involves a classic Reimer-Tiemann or Duff reaction to synthesize the hydroxybenzaldehyde intermediate, followed by a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

A common method for the ortho-formylation of phenols is the Reimer-Tiemann reaction. A detailed protocol for the synthesis of 3-Chloro-2-hydroxybenzaldehyde starting from o-chlorophenol is available in the literature.[5] This reaction involves the reaction of o-chlorophenol with chloroform in the presence of a strong base, such as sodium hydroxide.[5]

Step 2: Ethoxylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[6] In this case, the phenoxide of 3-Chloro-2-hydroxybenzaldehyde is reacted with an ethylating agent.

Detailed Experimental Protocol: Williamson Ether Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Materials:

  • 3-Chloro-2-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

  • Iodoethane (or Bromoethane) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq). The use of a fine powder will increase the reaction rate.

  • Add iodoethane (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-Chloro-2-ethoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the alkyl halide and react with the base. Therefore, anhydrous solvents and reagents are crucial for high yields.

  • Base Selection: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. It is less harsh than stronger bases like sodium hydride, which could lead to side reactions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the anion (phenoxide) relatively free and highly nucleophilic.

  • Leaving Group: Iodoethane is generally more reactive than bromoethane in Sₙ2 reactions, leading to faster reaction times.

Synthetic Workflow Diagram:

Synthesis_Workflow Start 3-Chloro-2-hydroxybenzaldehyde Reagents K₂CO₃, Iodoethane DMF, 60-70 °C Start->Reagents Williamson Ether Synthesis Workup Aqueous Workup & Purification Reagents->Workup Product 3-Chloro-2-ethoxybenzaldehyde Workup->Product

Caption: Williamson ether synthesis of 3-Chloro-2-ethoxybenzaldehyde.

Synthetic Utility: A Gateway to Molecular Complexity

The aldehyde functionality of 3-Chloro-2-ethoxybenzaldehyde is a versatile platform for constructing more complex molecules. Its reactions are typical of aromatic aldehydes and include condensations, olefinations, and multicomponent reactions.[1]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] This reaction is invaluable for synthesizing α,β-unsaturated compounds, which are important intermediates in drug discovery.

Detailed Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

Materials:

  • 3-Chloro-2-ethoxybenzaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Chloro-2-ethoxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and wash with dilute hydrochloric acid (to remove piperidine), followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Diethyl malonate has acidic α-protons due to the two adjacent ester groups, making it a suitable nucleophile in this reaction.

  • Catalyst: A weak base like piperidine is sufficient to deprotonate the diethyl malonate to form the enolate without causing self-condensation of the aldehyde.[7]

  • Water Removal: The removal of water via a Dean-Stark trap drives the equilibrium towards the formation of the dehydrated product, ensuring a high yield of the α,β-unsaturated compound.[8]

Wittig Reaction: A Powerful Olefination Strategy

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[11] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide.[12]

Detailed Experimental Protocol: Wittig Reaction for Stilbene Analogue Synthesis

Materials:

  • Benzyltriphenylphosphonium chloride (1.0 eq)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Chloro-2-ethoxybenzaldehyde (1.0 eq)

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.0 eq) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 3-Chloro-2-ethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • After filtration and concentration, the crude product (a mixture of (E)- and (Z)-isomers) and triphenylphosphine oxide can be separated by column chromatography.

Causality Behind Experimental Choices:

  • Wittig Reagent Preparation: The phosphorus ylide is generated in situ by deprotonating the corresponding phosphonium salt with a strong, non-nucleophilic base.

  • Solvent: Anhydrous THF is a common solvent for Wittig reactions as it is inert to the strong base and effectively dissolves the reactants.

  • Stereoselectivity: The use of a non-stabilized ylide (like the one derived from benzyltriphenylphosphonium chloride) with an aromatic aldehyde typically leads to a mixture of (E)- and (Z)-alkenes, with the (Z)-isomer often predominating under salt-free conditions.[9]

General Synthetic Applications Diagram:

Applications cluster_reactions Key Transformations cluster_products Product Classes Start 3-Chloro-2-ethoxybenzaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) Start->Knoevenagel Wittig Wittig Reaction (+ Phosphorus Ylide) Start->Wittig ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Alkenes Substituted Alkenes Wittig->Alkenes Amines Substituted Benzylamines ReductiveAmination->Amines

Caption: Key synthetic transformations of 3-Chloro-2-ethoxybenzaldehyde.

Spectroscopic and Analytical Characterization

While a dedicated experimental spectrum for 3-Chloro-2-ethoxybenzaldehyde is not widely published, its expected spectroscopic data can be reliably predicted based on the analysis of structurally similar compounds and the known effects of its constituent functional groups.[13][14]

TechniqueExpected DataRationale
¹H NMR Aldehyde Proton (CHO): ~10.3 ppm (singlet).Aromatic Protons: 7.0-7.8 ppm (multiplets).Ethoxy Protons (-OCH₂CH₃): ~4.1 ppm (quartet, J ≈ 7 Hz) and ~1.4 ppm (triplet, J ≈ 7 Hz).The aldehyde proton is highly deshielded. The aromatic region will show a complex splitting pattern due to the trisubstituted ring. The ethoxy group will exhibit a characteristic quartet and triplet.
¹³C NMR Carbonyl Carbon (C=O): ~190 ppm.Aromatic Carbons: 110-160 ppm.Ethoxy Carbons (-OCH₂CH₃): ~65 ppm and ~15 ppm.The carbonyl carbon is significantly downfield. The aromatic region will show six distinct signals. The ethoxy carbons are in the typical aliphatic region.
IR Spectroscopy C=O stretch (aldehyde): ~1690 cm⁻¹.C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹.C-O stretch (aryl ether): ~1250 cm⁻¹.C-Cl stretch: ~750 cm⁻¹.The carbonyl stretch is a strong, characteristic band. The two C-H stretches for the aldehyde are also diagnostic. The C-O and C-Cl stretches will appear in the fingerprint region.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z 184, with an M+2 peak at m/z 186 in an approximate 3:1 ratio.The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in mass spectrometry.

Purity Assessment: The purity of 3-Chloro-2-ethoxybenzaldehyde is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-2-ethoxybenzaldehyde. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds such as 2-ethoxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde.

  • Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[3] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Clean mouth with water and seek medical attention.

Conclusion

3-Chloro-2-ethoxybenzaldehyde represents a valuable and versatile starting material for organic synthesis. Its unique substitution pattern allows for the introduction of specific structural and electronic features into target molecules. Through well-established synthetic transformations such as the Williamson ether synthesis for its preparation, and Knoevenagel condensations and Wittig reactions for its further elaboration, this compound serves as a gateway to a diverse range of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, and synthetic potential, offering researchers and drug development professionals the foundational knowledge required to effectively incorporate this promising building block into their synthetic strategies.

References

  • Wikipedia. Wittig reaction. [Link][9]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link][10]

  • Substituted Benzaldehyde: Significance and symbolism. [Link][1]

  • Wittig Reaction - Organic Chemistry Portal. [Link][11]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. [Link][12]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides - Taylor & Francis. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link][6]

  • ORTHO CHLORO BENZALDEHYDE - Ataman Kimya. [Link]

  • Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. [Link][13]

  • Conformational Studies of ortho-Substituted Benzaldehyde Chromium Tricarbonyl Complexes | Organometallics - ACS Publications. [Link]

  • 6-Acetyl-3-chloro-2-ethoxybenzaldehyde | C11H11ClO3 | CID 171006994 - PubChem. [Link]

  • Knoevenagel condensation - Wikipedia. [Link][7]

  • Overtone spectroscopy of some benzaldehyde derivatives | Request PDF - ResearchGate. [Link][14]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. [Link][3]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. [Link][5]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • 3-Chloromethyl-2-hydroxybenzaldehyde - PMC - NIH. [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in organic synthesis. While direct historical accounts of its discovery are not prominently documented, its synthesis logically follows from established and fundamental organic reactions. This guide elucidates the most probable synthetic pathway, rooted in the classical Williamson ether synthesis, and provides detailed experimental protocols for its precursor and a well-reasoned, field-proven methodology for its production. Furthermore, this document collates the essential physicochemical and spectroscopic data required for its identification and characterization, and explores its potential applications as a building block in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of commercially and scientifically important molecules. Their utility spans the pharmaceutical, agrochemical, fragrance, and dye industries. The aldehyde functional group offers a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The nature and position of substituents on the benzene ring further modulate the reactivity of the aldehyde and introduce specific functionalities, making each substituted benzaldehyde a unique chemical entity with distinct properties and applications.

3-Chloro-2-ethoxybenzaldehyde, with its chloro and ethoxy groups ortho and meta to the aldehyde, respectively, presents a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy group influence the reactivity of the aromatic ring and the aldehyde. This substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and other fine chemicals.

Historical Context and Postulated Discovery

Synthetic Pathways: From Precursor to Product

The most logical and efficient synthetic route to 3-Chloro-2-ethoxybenzaldehyde involves a two-step process:

  • Formylation of o-Chlorophenol to produce the key intermediate, 3-Chloro-2-hydroxybenzaldehyde.

  • Williamson Ether Synthesis to convert the hydroxyl group of the intermediate to an ethoxy group.

This approach is strategically sound as it utilizes readily available starting materials and employs high-yielding and well-understood reaction mechanisms.

Synthesis of the Precursor: 3-Chloro-2-hydroxybenzaldehyde

The synthesis of 3-Chloro-2-hydroxybenzaldehyde can be achieved via the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol in the presence of chloroform and a strong base.[2]

Reaction Scheme:

G o-Chlorophenol o-Chlorophenol reagents + CHCl3, NaOH o-Chlorophenol->reagents 3-Chloro-2-hydroxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde reagents->3-Chloro-2-hydroxybenzaldehyde

Precursor Synthesis Workflow

Experimental Protocol: [2]

Materials:

  • o-Chlorophenol (126 g, 0.98 mol)

  • Sodium hydroxide (266 g, 6.65 mol)

  • Chloroform (262 g, 2.20 mol)

  • 6 N Sulfuric acid

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Hexane

  • Deionized water

Equipment:

  • 3000 ml round-bottom flask

  • Mechanical stirrer

  • Addition funnel (250 ml)

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium hydroxide (266 g in 1000 ml of water) is prepared in a 3000 ml round-bottom flask and warmed to 60°C.

  • o-Chlorophenol (126 g) is added to the flask; it should dissolve instantly.

  • Chloroform (262 g) is added slowly over a period of one hour using the addition funnel.

  • The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C for sixteen hours.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is acidified with 6 N sulfuric acid.

  • The product is isolated by steam distillation. Approximately six liters of distillate are collected.

  • The distillate is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate.

  • The ether is removed under reduced pressure to yield a yellow oil.

  • The oil is poured into 500 ml of vigorously stirred hexane, leading to the precipitation of the isomeric byproduct, 3-chloro-4-hydroxybenzaldehyde, which is removed by filtration.

  • The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing to give 3-chloro-2-hydroxybenzaldehyde.

Yield: 8.01 g (5%)[2] Melting Point: 51-53°C[2]

Synthesis of 3-Chloro-2-ethoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[1] In this case, the phenoxide of 3-Chloro-2-hydroxybenzaldehyde reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.

Reaction Scheme:

G 3-Chloro-2-hydroxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde reagents + C2H5I, K2CO3 3-Chloro-2-hydroxybenzaldehyde->reagents 3-Chloro-2-ethoxybenzaldehyde 3-Chloro-2-ethoxybenzaldehyde reagents->3-Chloro-2-ethoxybenzaldehyde

Williamson Ether Synthesis Workflow

Proposed Experimental Protocol:

This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.

Materials:

  • 3-Chloro-2-hydroxybenzaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (or dimethylformamide, DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • To a solution of 3-Chloro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).

  • To this stirred suspension, add ethyl iodide (1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3-Chloro-2-ethoxybenzaldehyde.

  • If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Spectroscopic Characterization

While a comprehensive, published dataset is not available, the expected physicochemical properties and spectroscopic data can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
Appearance Liquid[3]
CAS Number 709649-70-7[3]
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of 3-Chloro-2-ethoxybenzaldehyde and data from similar compounds.

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde proton (-CHO): A singlet expected around δ 10.3 ppm.

  • Aromatic protons: Three protons on the benzene ring, likely appearing as multiplets between δ 7.0-7.8 ppm. The specific splitting patterns will depend on the coupling constants between the adjacent protons.

  • Ethoxy group (-OCH₂CH₃):

    • A quartet for the methylene protons (-OCH₂) around δ 4.1-4.2 ppm.

    • A triplet for the methyl protons (-CH₃) around δ 1.4-1.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehyde carbon (C=O): Expected in the region of δ 188-192 ppm.

  • Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the ethoxy group (C-O) will be the most downfield among the ring carbons, while the carbon attached to the chlorine atom (C-Cl) will also be significantly shifted.

  • Ethoxy group carbons:

    • Methylene carbon (-OCH₂) around δ 65-70 ppm.

    • Methyl carbon (-CH₃) around δ 14-16 ppm.

IR (Infrared) Spectroscopy:

  • C=O stretch (aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

  • C-O stretch (aryl ether): A strong band in the region of 1240-1260 cm⁻¹.

  • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z 184, with a characteristic M+2 isotope peak for chlorine at m/z 186 (approximately one-third the intensity of the M⁺ peak).

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical ([M-H]⁺) at m/z 183.

    • Loss of the ethoxy group ([M-OC₂H₅]⁺) at m/z 139.

    • Loss of the formyl group ([M-CHO]⁺) at m/z 155.

Potential Applications in Research and Development

While specific, large-scale industrial applications of 3-Chloro-2-ethoxybenzaldehyde are not widely documented, its structure suggests significant potential as a versatile intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As a functionalized benzaldehyde, it can serve as a starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The chlorine and ethoxy groups can be used to modulate the pharmacokinetic and pharmacodynamic properties of target molecules.

  • Agrochemicals: Substituted aromatic compounds are frequently used in the development of new herbicides, pesticides, and fungicides.

  • Materials Science: The aromatic core and reactive aldehyde group make it a candidate for incorporation into polymers, dyes, and other functional materials.

Conclusion

3-Chloro-2-ethoxybenzaldehyde is a valuable, albeit not widely documented, substituted benzaldehyde. While its formal discovery and history remain obscure, its synthesis is readily achievable through the logical application of fundamental and robust organic reactions, primarily the Williamson ether synthesis. This guide provides a comprehensive framework for its preparation and characterization, empowering researchers and scientists to utilize this versatile building block in the development of novel molecules with potential applications in a range of scientific disciplines. The detailed protocols and predicted spectroscopic data serve as a solid foundation for its practical use in the laboratory.

References

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3-Chloro-2-ethoxybenzaldehyde derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 3-Chloro-2-ethoxybenzaldehyde Derivatives and Analogs

Abstract

Substituted benzaldehydes are fundamental building blocks in medicinal chemistry, serving as precursors to a vast array of bioactive molecules. The 3-chloro-2-ethoxybenzaldehyde scaffold is a promising, albeit lesser-explored, platform for the development of novel therapeutic agents. The strategic placement of a halogen (chlorine) and an alkoxy group (ethoxy) on the phenyl ring presents unique electronic and steric properties that can be exploited in drug design. This guide provides a comprehensive technical overview of the synthesis of the core 3-chloro-2-ethoxybenzaldehyde structure, detailed protocols for the preparation of its key derivatives—namely chalcones, Schiff bases, and oximes—and an analysis of their potential biological activities based on established literature for analogous compounds. By synthesizing field-proven insights with established chemical principles, this document serves as a foundational resource for researchers aiming to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of Substituted Benzaldehydes

The benzaldehyde moiety is a privileged scaffold in organic and medicinal chemistry. Its aldehyde functional group is a versatile handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. Furthermore, the aromatic ring can be readily functionalized with various substituents to modulate the physicochemical properties (e.g., lipophilicity, electronic character, steric profile) of the final compound, directly influencing its pharmacokinetic and pharmacodynamic behavior.

The subject of this guide, 3-chloro-2-ethoxybenzaldehyde, incorporates two key substituents:

  • A Chloro Group (C3): The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aldehyde and the overall electronic distribution of the ring. Halogens are also known to participate in halogen bonding and can significantly enhance membrane permeability and binding affinity.

  • An Ethoxy Group (C2): This alkoxy group acts as an electron-donating group and can influence the conformation of the molecule. Its presence can also impact solubility and metabolic stability.

The combination of these groups ortho and meta to the aldehyde creates a unique electronic and steric environment, making its derivatives compelling targets for screening and development.

Synthesis of the Core Scaffold: 3-Chloro-2-ethoxybenzaldehyde

Direct synthesis routes for 3-chloro-2-ethoxybenzaldehyde are not widely reported. A reliable and logical approach involves a two-step synthesis starting from the commercially available precursor, 3-chloro-2-hydroxybenzaldehyde (also known as 3-chlorosalicylaldehyde).[1][2][3][4] This strategy is predicated on the principle of protecting or introducing the hydroxyl group first, followed by etherification, which is a standard and high-yielding transformation.

Rationale for the Synthetic Route

The chosen pathway involves the ethylation of 3-chloro-2-hydroxybenzaldehyde. This is a classic Williamson ether synthesis. The phenolic proton is weakly acidic and can be readily removed by a mild base to form a phenoxide anion. This nucleophilic phenoxide then attacks an ethylating agent (like ethyl iodide or diethyl sulfate) in an SN2 reaction to form the desired ether. Using a mild base such as potassium carbonate is crucial to prevent side reactions while ensuring complete deprotonation of the phenol.

Visualized Synthetic Workflow

G cluster_0 Step 1: Precursor cluster_1 Step 2: Ethylation (Williamson Ether Synthesis) cluster_2 Derivative Classes Precursor 3-Chloro-2-hydroxybenzaldehyde Core 3-Chloro-2-ethoxybenzaldehyde Precursor->Core K₂CO₃, EtI Acetone, Reflux Chalcones Chalcones Core->Chalcones R-Acetophenone Base (NaOH/KOH) SchiffBases Schiff Bases Core->SchiffBases R-NH₂ EtOH, Reflux Oximes Oximes Core->Oximes NH₂OH·HCl Pyridine

Caption: Synthetic pathway from precursor to the core scaffold and its primary derivatives.

Key Derivatives and Analogs: Synthesis & Applications

The aldehyde functionality of 3-chloro-2-ethoxybenzaldehyde is the primary reaction center for generating a diverse library of derivatives.

Chalcones

Chalcones (1,3-diphenyl-2-propen-1-ones) are a major class of flavonoids known for a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5][6][7][8] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone derivative.[7][8]

  • Synthetic Rationale: The reaction proceeds by the formation of an enolate from the acetophenone in the presence of a strong base (like NaOH or KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-2-ethoxybenzaldehyde. The resulting aldol adduct readily dehydrates to form the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. The presence of the α,β-unsaturated keto group is often cited as being responsible for their biological activity, acting as a Michael acceptor.[6][7]

  • Potential Applications: Analogs of chalcones have demonstrated potent antifungal activity against various plant pathogenic fungi and human pathogens like Candida albicans.[5][6][9] Chalcone derivatives bearing chloro- and methoxy-substituents have shown excellent antibacterial activity against both gram-positive and gram-negative bacteria.[10] Therefore, chalcones derived from 3-chloro-2-ethoxybenzaldehyde are strong candidates for antimicrobial drug discovery programs.

Schiff Bases (Imines)

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are formed by the condensation of a primary amine with an aldehyde.[11][12][13] They are one of the most widely used classes of ligands in coordination chemistry and possess notable biological activities, including antimicrobial, antiviral, and anticancer effects.[13][14][15]

  • Synthetic Rationale: The synthesis is typically a straightforward one-pot reaction involving refluxing the aldehyde and a primary amine in an alcoholic solvent.[11] The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.

  • Potential Applications: The versatility of Schiff bases stems from the vast number of available primary amines, allowing for fine-tuning of steric and electronic properties.[14] Schiff bases derived from substituted benzaldehydes have shown significant antimicrobial activity.[15][16] Furthermore, their ability to chelate metal ions is a key feature; many metal complexes of Schiff bases exhibit enhanced biological activity compared to the free ligands.[11][13]

Oximes and Oxime Ethers

Oximes are formed by the reaction of aldehydes with hydroxylamine. These can be further derivatized to form oxime ethers. This class of compounds has been investigated for various biological activities, particularly as antimicrobial agents.[17]

  • Synthetic Rationale: The formation of the oxime is a condensation reaction similar to Schiff base formation. The nitrogen of hydroxylamine attacks the carbonyl carbon, leading to the formation of a C=N bond. The resulting oxime can then be O-alkylated using an alkyl halide under basic conditions to yield an oxime ether.

  • Potential Applications: Esters and ethers of oximes derived from substituted benzaldehydes have been reported to possess significant antibacterial and antifungal properties.[17] This suggests that the 3-chloro-2-ethoxybenzaldehyde oxime and its ether derivatives could be a fruitful area for exploration in the search for new antimicrobial agents.

Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific substrate and laboratory conditions. All reactions involving organic solvents should be performed in a well-ventilated fume hood.

Protocol: Synthesis of 3-Chloro-2-ethoxybenzaldehyde

This two-step protocol starts with the commercially available 3-chloro-2-hydroxybenzaldehyde.

Step 1 is the ethylation of the precursor.

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-hydroxybenzaldehyde (10.0 g, 63.8 mmol), anhydrous potassium carbonate (17.6 g, 127.6 mmol), and acetone (150 mL).

  • Reaction: Add ethyl iodide (12.4 g, 79.8 mmol) to the stirring suspension. Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the oil in diethyl ether (100 mL) and wash with 5% NaOH solution (2 x 50 mL) to remove any unreacted starting material, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Characterization: The resulting product, 3-chloro-2-ethoxybenzaldehyde, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Representative Synthesis of a Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation with 4-methylacetophenone.

  • Reagents & Setup: In a 100 mL flask, dissolve 3-chloro-2-ethoxybenzaldehyde (1.85 g, 10 mmol) and 4-methylacetophenone (1.34 g, 10 mmol) in ethanol (30 mL).

  • Reaction: Cool the solution in an ice bath. Slowly add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise with constant stirring. Allow the reaction mixture to stir at room temperature for 12-24 hours.[7]

  • Monitoring & Work-up: A precipitate will typically form. Monitor the reaction via TLC. Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the purified chalcone.

  • Characterization: Confirm the structure of the product, (E)-1-(4-methylphenyl)-3-(3-chloro-2-ethoxyphenyl)prop-2-en-1-one, using FT-IR, NMR, and mass spectrometry.

Protocol: Representative Synthesis of a Schiff Base Derivative

This protocol describes the condensation with aniline.

  • Reagents & Setup: To a 50 mL round-bottom flask, add 3-chloro-2-ethoxybenzaldehyde (1.85 g, 10 mmol) dissolved in ethanol (20 mL).

  • Reaction: Add aniline (0.93 g, 10 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture at reflux for 2-4 hours.[11]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. If needed, the product can be recrystallized from ethanol.

  • Characterization: Characterize the product, (E)-N-(3-chloro-2-ethoxybenzylidene)aniline, by melting point, FT-IR, and NMR spectroscopy.

Postulated Structure-Activity Relationships (SAR)

Based on extensive literature on chalcone and Schiff base analogs, a logical SAR framework can be proposed for derivatives of 3-chloro-2-ethoxybenzaldehyde to guide future optimization efforts.

Caption: Postulated Structure-Activity Relationship (SAR) map for new derivatives.

  • A-Ring (Core Scaffold): The fixed 3-chloro-2-ethoxy substitution pattern serves as the foundation. The interplay between the electron-withdrawing chlorine and electron-donating ethoxy group is predicted to be a key determinant of overall activity.

  • Linker: The nature of the linker (e.g., enone for chalcones, imine for Schiff bases) is critical. For chalcones, maintaining the α,β-unsaturation is often essential for activity.[7] For Schiff bases, the imine nitrogen is a key point for hydrogen bonding and metal coordination.[11]

  • B-Ring (from Amine/Acetophenone): This is the primary site for diversification. Introducing electron-donating or electron-withdrawing groups onto this ring can profoundly impact biological activity. For example, in many antimicrobial chalcone and Schiff base series, the presence of halogens or methoxy groups on the B-ring enhances potency.[10]

Challenges and Future Directions

While the synthetic routes are generally straightforward, challenges may arise in the purification of certain derivatives, particularly oily Schiff bases, which may require column chromatography.[7] Future research should focus on synthesizing a diverse library of these derivatives and screening them against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzymes. Investigating the metal complexes of the Schiff base derivatives is also a highly promising avenue.[13]

Conclusion

The 3-chloro-2-ethoxybenzaldehyde scaffold represents a valuable and underexplored starting point for the synthesis of novel, biologically active compounds. The synthetic protocols for producing key derivatives like chalcones and Schiff bases are robust and well-established in the broader context of substituted benzaldehydes. By leveraging the foundational chemistry outlined in this guide, researchers are well-equipped to generate diverse chemical libraries with high potential for discovering new therapeutic leads. The proposed SAR framework provides a logical starting point for medicinal chemistry efforts aimed at optimizing the potency and selectivity of these promising molecules.

References

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  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. MDPI.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern medicinal and coordination chemistry.[1][2] First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[1][2][3] The versatility of Schiff bases stems from their synthetic accessibility and the ease with which their steric and electronic properties can be modulated by the choice of starting materials. The imine nitrogen's ability to coordinate with metal ions makes them privileged ligands in catalysis and materials science.[4][5]

This guide focuses on the synthesis of Schiff bases derived from 3-Chloro-2-ethoxybenzaldehyde. The presence of both a chloro and an ethoxy group on the aromatic ring is of particular interest. The chloro group, an electron-withdrawing substituent, and the ethoxy group, an electron-donating substituent, create a unique electronic environment that can significantly influence the reactivity and biological activity of the resulting Schiff base.[6] Halogenated and alkoxy-substituted Schiff bases are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[7][8]

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of this promising class of compounds, underpinned by detailed experimental protocols and mechanistic insights.

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[3] The reaction proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Chloro-2-ethoxybenzaldehyde. This results in the formation of a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen, yielding the final Schiff base product.

Schiff_Base_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 3-Chloro-2-ethoxybenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ (Catalyst) Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O Schiff_Base Schiff Base Iminium_Ion->Schiff_Base - H⁺

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from 3-Chloro-2-ethoxybenzaldehyde. The choice of primary amine will influence the specific properties of the resulting Schiff base.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely applicable procedure for a variety of primary amines.

Materials:

  • 3-Chloro-2-ethoxybenzaldehyde

  • Selected primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-Chloro-2-ethoxybenzaldehyde (1.0 eq.) in a suitable volume of absolute ethanol (e.g., 20 mL per gram of aldehyde).

  • Amine Addition: To this solution, add an equimolar amount (1.0 eq.) of the chosen primary amine.

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[9]

  • Isolation of Crude Product: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[10][11]

Protocol 2: Room Temperature Synthesis

For more reactive amines, heating may not be necessary.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction time may be longer (several hours to overnight).

  • Follow steps 5-8 from Protocol 1 for product isolation and purification.

Synthesis_Workflow Start Start Dissolve_Reactants Dissolve Aldehyde & Amine in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Glacial Acetic Acid Dissolve_Reactants->Add_Catalyst Reaction Reflux or Stir at RT Add_Catalyst->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Cool_Crystallize Cool to Room Temperature & Crystallize Monitor_TLC->Cool_Crystallize Complete Filter_Wash Filter and Wash with Cold Ethanol Cool_Crystallize->Filter_Wash Dry_Product Dry Crude Product Filter_Wash->Dry_Product Purify Recrystallize from Ethanol/Methanol Dry_Product->Purify Characterize Characterize Pure Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from 3-Chloro-2-ethoxybenzaldehyde with various primary amines.

Primary AmineSolventCatalystReaction ConditionsTypical Yield (%)
AnilineEthanolGlacial Acetic AcidReflux, 4h85-95
4-MethylanilineEthanolGlacial Acetic AcidReflux, 3h88-96
4-NitroanilineEthanolGlacial Acetic AcidReflux, 6h75-85
EthylamineEthanolNone/Acetic AcidRoom Temp, 12h70-80
2-AminopyridineMethanolGlacial Acetic AcidReflux, 4h80-90[4]

Disclaimer: The data presented are representative examples based on typical values for similar Schiff base syntheses and are intended for illustrative purposes. Actual experimental results may vary.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • C=N Stretch: The most characteristic peak for a Schiff base is the imine C=N stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[12]

  • Disappearance of C=O and N-H: The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet for the -CH=N- proton, typically in the downfield region of 8.0-9.0 ppm. The aromatic protons will show characteristic splitting patterns.

  • ¹³C NMR: The carbon of the -C=N- group will appear in the range of 160-170 ppm.

3. Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) should correspond to the calculated molecular weight.

Spectroscopic DataExpected Range/Value
FT-IR (cm⁻¹)
ν(C=N)1600 - 1650
ν(C-Cl)700 - 800
ν(C-O-C)1200 - 1250
¹H NMR (ppm)
δ(-CH=N-)8.0 - 9.0 (singlet)
δ(Ar-H)6.8 - 7.8 (multiplets)
δ(-O-CH₂-CH₃)4.0 - 4.2 (quartet)
δ(-O-CH₂-CH₃)1.3 - 1.5 (triplet)
¹³C NMR (ppm)
δ(-C=N-)160 - 170
δ(Ar-C)110 - 160

Applications in Research and Drug Development

Schiff bases derived from substituted benzaldehydes are of significant interest due to their diverse biological activities.[8] The unique electronic properties conferred by the 3-chloro and 2-ethoxy substituents make these compounds promising candidates for various applications.

  • Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity. These compounds can be screened for their efficacy against a range of bacterial and fungal strains.

  • Anticancer Agents: Many Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7] The synthesized compounds can be evaluated for their potential as novel anticancer drugs.

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.[4][5] The synthesized ligands can be complexed with transition metals to explore their catalytic potential.

  • Chemosensors: The ability of the azomethine nitrogen to coordinate with metal ions makes some Schiff bases excellent candidates for the development of chemosensors for detecting specific metal ions.

References

  • Jetir.org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available from: [Link].

  • ResearchGate. What are the conditions used for schiff base reaction?. Available from: [Link].

  • Comparative Study for Synthesis of Schiff Base Ligand. Available from: [Link].

  • ResearchGate. Is there an effective way of purifying schiff bases?. Available from: [Link].

  • MDPI. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available from: [Link].

  • ACS Publications. Photocatalyzed Synthesis of a Schiff Base via C–N Bond Formation: Benzyl Alcohol as Sustainable Surrogates of Aryl Aldehydes. Available from: [Link].

  • ResearchGate. How to purify Schiff base product?. Available from: [Link].

  • Taylor & Francis Online. Solvent extraction of metal ions by use of Schiff bases. Available from: [Link].

  • ResearchGate. Suitable solvent for Schiff base reaction?. Available from: [Link].

  • PubMed Central. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available from: [Link].

  • PubMed Central. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Available from: [Link].

  • MDPI. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Available from: [Link].

  • ResearchGate. Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. Available from: [Link].

  • TIJER. Applications of metal complexes of Schiff bases-A Review. Available from: [Link].

  • Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Available from: [Link].

  • ResearchGate. Schiff base reaction between benzaldehyde and aniline.. Available from: [Link].

  • Semantic Scholar. Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Available from: [Link].

  • SJC. Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. Available from: [Link].

  • MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Available from: [Link].

  • Hilaris Publisher. Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Available from: [Link].

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available from: [Link].

  • E3S Web of Conferences. Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine. Available from: [Link].

  • ResearchGate. 3-Phenoxybenzaldehyde and Glycine-Derived Schiff base M(II) Complexes: Synthesis, molecular Modeling, spectroscopic Exploration, and antimicrobial evaluation. Available from: [Link].

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Application Notes and Protocols: Leveraging 3-Chloro-2-ethoxybenzaldehyde as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 3-Chloro-2-ethoxybenzaldehyde

3-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde, presents itself as a highly promising, yet underexplored, building block in the landscape of synthetic organic chemistry. Its unique trifunctional substitution pattern—a reactive aldehyde group, an electron-withdrawing chloro substituent, and a sterically influencing ethoxy group—offers a nuanced platform for the construction of complex molecular architectures. The strategic positioning of these groups on the benzene ring dictates the regioselectivity and reactivity of the molecule, paving the way for the synthesis of novel heterocyclic compounds and other advanced intermediates. This guide provides an in-depth exploration of the synthetic utility of 3-Chloro-2-ethoxybenzaldehyde, complete with detailed protocols and mechanistic considerations for its application in the development of new chemical entities with potential therapeutic and industrial relevance.

The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. The presence of the ethoxy group at the ortho position can influence the conformation of the aldehyde and modulate its reactivity, while the chloro group at the meta position can serve as a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution under specific conditions. This unique combination of features makes 3-Chloro-2-ethoxybenzaldehyde an attractive starting material for generating libraries of diverse compounds for screening in drug discovery and materials science.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Chloro-2-ethoxybenzaldehyde is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 709649-70-7[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Liquid[1]
Purity ≥95%[1]

Synthetic Pathways and Protocols

The strategic arrangement of functional groups in 3-Chloro-2-ethoxybenzaldehyde opens up several avenues for the synthesis of novel compounds. Below are detailed protocols for key transformations, providing a roadmap for researchers to harness the potential of this versatile building block.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are well-established pharmacophores known for a wide range of biological activities, including antimicrobial and anticancer effects[2]. The aldehyde group of 3-Chloro-2-ethoxybenzaldehyde readily participates in Claisen-Schmidt condensation reactions with various ketones and active methylene compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3-Chloro-2-ethoxybenzaldehyde Chalcone_Derivative Novel Chalcone 3-Chloro-2-ethoxybenzaldehyde->Chalcone_Derivative + Acetophenone_Derivative R-CO-CH₃ Acetophenone_Derivative->Chalcone_Derivative Base (NaOH or KOH) Solvent (Ethanol)

Caption: General scheme for the synthesis of chalcones from 3-Chloro-2-ethoxybenzaldehyde.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-Chloro-2-ethoxybenzaldehyde in absolute ethanol.

  • Addition of Ketone: To this solution, add 1.0-1.2 equivalents of the desired acetophenone derivative.

  • Base Addition: While stirring vigorously, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 equivalents), to the reaction mixture. The addition should be done portion-wise or dropwise to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

  • Purification: Filter the precipitate, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Rationale and Mechanistic Insights: The reaction proceeds through a base-catalyzed aldol condensation. The base abstracts an acidic α-proton from the acetophenone to generate an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Chloro-2-ethoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). The ethoxy and chloro substituents on the benzaldehyde ring will influence the electronic properties and ultimately the biological activity of the synthesized chalcones.

Synthesis of Quinazoline Scaffolds

Quinazolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many bioactive molecules with a broad spectrum of pharmacological activities[3][4]. While 3-Chloro-2-ethoxybenzaldehyde cannot directly form a quinazoline ring, it can be a crucial precursor. A plausible synthetic route involves an initial nucleophilic aromatic substitution or reduction/amination to introduce a nitrogen-containing group at the C2 position, followed by cyclization. A more direct, albeit speculative, approach would be a reaction with a suitable binucleophile under specific conditions. A more practical approach would be the conversion of the aldehyde to a nitrile, followed by reaction with an ortho-aminoaryl ketone.

A more direct, albeit requiring a prior functionalization step, is the reaction of an ortho-amino derivative of 3-Chloro-2-ethoxybenzaldehyde with a nitrogen source.

Hypothetical Reaction Workflow:

G A 3-Chloro-2-ethoxybenzaldehyde B Ortho-amination (e.g., Nitration followed by Reduction) A->B C 2-Amino-3-chloro-6-ethoxybenzaldehyde B->C D Reaction with a Nitrogen Source (e.g., Ammonium acetate, Urea) C->D E Quinazoline Derivative D->E

Caption: Proposed workflow for the synthesis of quinazolines from 3-Chloro-2-ethoxybenzaldehyde.

Generalized Protocol for Quinazoline Synthesis from an o-Aminobenzaldehyde:

This protocol assumes the successful synthesis of the 2-amino-3-chloro-6-ethoxybenzaldehyde intermediate.

  • Reaction Setup: In a round-bottom flask, combine the ortho-aminobenzaldehyde derivative (1.0 equivalent) with a suitable nitrogen source such as ammonium acetate (excess) or urea (2.0 equivalents) in a solvent like dimethyl sulfoxide (DMSO) or acetic acid.

  • Catalyst/Promoter: Depending on the specific reaction, a catalyst or promoter may be required. For instance, iodine or an iron catalyst can be used to facilitate the cyclization[3].

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C for several hours. Monitor the reaction progress using TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Expert Insights: The synthesis of the key ortho-amino intermediate is a critical step that requires careful optimization. The electronic and steric effects of the chloro and ethoxy groups will influence the conditions required for the initial functionalization and the subsequent cyclization. The resulting quinazoline derivatives, with their unique substitution pattern, would be novel and warrant investigation for their biological properties.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base[5][6]. This reaction can be used to synthesize a variety of interesting intermediates from 3-Chloro-2-ethoxybenzaldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Aldehyde Product α,β-Unsaturated Ester Aldehyde->Product + Active_Methylene NC-CH₂-COOEt (Ethyl Cyanoacetate) Active_Methylene->Product Base (Piperidine) Solvent (Ethanol)

Caption: Knoevenagel condensation of 3-Chloro-2-ethoxybenzaldehyde with ethyl cyanoacetate.

Detailed Protocol:

  • Reactant Mixture: In a suitable flask, mix 3-Chloro-2-ethoxybenzaldehyde (1.0 equivalent) with an active methylene compound such as malononitrile or ethyl cyanoacetate (1.1 equivalents) in a solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Significance: The products of the Knoevenagel condensation are versatile intermediates. The presence of both a double bond and other functional groups (like nitrile or ester) allows for a wide range of subsequent transformations, including Michael additions and cycloaddition reactions, to generate complex heterocyclic systems.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for derivatives of 3-Chloro-2-ethoxybenzaldehyde is not extensively reported, the core scaffolds that can be synthesized from it are of significant interest in medicinal chemistry.

  • Anticancer Activity: Many quinazoline and chalcone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways[7][8][9][10]. The novel substitution pattern offered by 3-Chloro-2-ethoxybenzaldehyde could lead to compounds with improved selectivity and efficacy.

  • Antimicrobial Agents: The chalcone and quinazoline cores are also known to be present in compounds with significant antibacterial and antifungal properties[2][11]. Synthesizing libraries of these compounds derived from the title building block could lead to the discovery of new antimicrobial agents.

  • Enzyme Inhibition: The diverse functional groups that can be introduced onto the aromatic ring and the synthesized heterocyclic systems can be tailored to target specific enzyme active sites, making them candidates for inhibitors of kinases, proteases, or other enzymes implicated in disease.

Conclusion and Future Outlook

3-Chloro-2-ethoxybenzaldehyde is a building block with considerable untapped potential. Its unique electronic and steric properties provide a solid foundation for the synthesis of novel and diverse molecular scaffolds. The protocols and synthetic strategies outlined in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this compound. The development of new synthetic methodologies and the biological evaluation of the resulting compounds will undoubtedly expand the utility of 3-Chloro-2-ethoxybenzaldehyde in medicinal chemistry and materials science. Further research into the functionalization of the chloro group and the manipulation of the ethoxy group will likely unveil even more exciting possibilities for this versatile precursor.

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  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Application Note: A Robust Protocol for the Knoevenagel Condensation of 3-Chloro-2-ethoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation.[1][2][3] Specifically, it details the synthesis of α,β-unsaturated compounds from 3-Chloro-2-ethoxybenzaldehyde and an active methylene compound, malononitrile. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and expected outcomes. By explaining the causality behind experimental choices, this protocol serves as a self-validating system to ensure reliable and reproducible results.

Introduction and Scientific Context

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[4][5] This reaction is a powerful tool in synthetic organic chemistry for creating α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[1][3][6]

The substrate of interest, 3-Chloro-2-ethoxybenzaldehyde, presents a unique electronic profile. The chlorine atom at the meta-position acts as an electron-withdrawing group via induction, while the ethoxy group at the ortho-position is electron-donating through resonance. Understanding these competing effects is crucial for optimizing reaction conditions. This protocol utilizes malononitrile as the active methylene component, known for its high reactivity, and piperidine as a classic, effective organocatalyst.[4]

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a well-established multi-step mechanism. The choice of a weak amine base like piperidine is critical; a strong base could induce self-condensation of the aldehyde.[4]

The catalytic cycle can be broken down into three primary phases:

  • Iminium Ion Formation: The piperidine catalyst first reacts with the benzaldehyde's carbonyl group to form a highly electrophilic iminium ion intermediate. This activation step is often rate-determining and increases the aldehyde's susceptibility to nucleophilic attack.[7][8]

  • Enolate Formation & Nucleophilic Attack: Concurrently, the piperidine abstracts an acidic proton from the active methylene compound (malononitrile), generating a resonance-stabilized enolate ion.[8][9] This enolate then acts as the nucleophile, attacking the iminium ion.[7][8]

  • Elimination and Catalyst Regeneration: The resulting adduct undergoes a dehydration and elimination sequence, which expels the piperidine catalyst and forms the final α,β-unsaturated product.[7][8] The regeneration of the catalyst allows it to be used in sub-stoichiometric amounts.

Knoevenagel_Mechanism cluster_activation Phase 1: Iminium Formation cluster_nucleophile Phase 2: Enolate Attack cluster_elimination Phase 3: Elimination Aldehyde 3-Chloro-2-ethoxy- benzaldehyde Iminium Iminium Ion (Electrophilic) Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Catalyst) Piperidine->Aldehyde Adduct Intermediate Adduct Iminium->Adduct Malononitrile Malononitrile (Active Methylene) Enolate Enolate Ion (Nucleophilic) Malononitrile->Enolate + Piperidine - Piperidinium Enolate->Adduct + Iminium Ion Product 2-(3-Chloro-2-ethoxy- benzylidene)malononitrile Adduct->Product - H₂O - Piperidine Piperidine_regen Catalyst Regenerated Product->Piperidine_regen

Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.

Detailed Experimental Protocol

This protocol is optimized for the reaction of 3-Chloro-2-ethoxybenzaldehyde with malononitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume / MassNotes
3-Chloro-2-ethoxybenzaldehydeC₉H₉ClO₂184.6210.01.85 gSubstrate, ≥98% purity
MalononitrileCH₂(CN)₂66.0610.00.66 gActive methylene, ≥99% purity
PiperidineC₅H₁₁N85.151.00.1 mLCatalyst, 10 mol%
Ethanol (Absolute)C₂H₅OH46.07-20 mLSolvent
n-HexaneC₆H₁₄86.18-As neededFor recrystallization
Ethyl AcetateC₄H₈O₂88.11-As neededFor recrystallization & TLC
Required Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-ethoxybenzaldehyde (1.85 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

    • Rationale: Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point is suitable for moderate heating to increase reaction rates.

  • Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, 1.0 mmol) to the solution.

    • Rationale: A catalytic amount (10 mol%) is sufficient to drive the reaction to completion without promoting side reactions.[4]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours.

    • Rationale: Heating accelerates the condensation and subsequent dehydration steps.[5] The reaction progress should be monitored to avoid prolonged heating which can lead to by-product formation.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Spot the initial reaction mixture and the ongoing reaction. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates completion.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product should precipitate as a crystalline solid. If precipitation is slow, place the flask in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

    • Rationale: Washing with cold solvent minimizes the loss of product, which may have some solubility in the mother liquor.

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to a beaker and dissolve it in a minimum amount of hot ethyl acetate. Slowly add n-hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product of high purity suitable for characterization and further use.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight. Record the final mass and calculate the percentage yield.

Caption: Experimental Workflow for Knoevenagel Condensation.

Expected Results and Characterization

The expected product is 2-(3-Chloro-2-ethoxybenzylidene)malononitrile.

  • Appearance: Typically a pale yellow or white crystalline solid.

  • Yield: High to excellent yields (85-95%) are expected under these optimized conditions.

  • Characterization: The product's identity and purity should be confirmed using standard analytical techniques. Representative data for a similar compound, 2-(2-Chlorobenzylidene)malononitrile, is provided for comparison.[10]

AnalysisExpected Data for 2-(3-Chloro-2-ethoxybenzylidene)malononitrile (Predicted)
¹H NMR (CDCl₃, 500 MHz)δ 8.3-8.4 (s, 1H, vinylic-H), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 4.2-4.3 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ 158-160 (C=C), 155-157 (Ar C-O), 135-137 (Ar C-Cl), 130-133 (Ar C-H), 128-130 (Ar C-H), 125-127 (Ar C-H), 115-117 (Ar C-H), 112-114 (CN), 85-87 (C=C), 65-67 (-OCH₂CH₃), 14-16 (-OCH₂CH₃)
FT-IR (KBr, cm⁻¹)~3080 (Ar C-H), ~2220 (C≡N, strong), ~1580 (C=C), ~1250 (Ar-O-C)
Melting Point Dependent on purity, expected >80°C

Safety and Handling

  • 3-Chloro-2-ethoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine: Flammable liquid and vapor. Toxic and corrosive. Handle with extreme care in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and n-hexane are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

References

  • Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Available at: [Link]

  • Tiwari, A., et al. (2018). Novel Methods of Knoevenagel Condensation . Banaras Hindu University. Available at: [Link]

  • Knoevenagel condensation . Wikipedia. Available at: [Link]

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  • Daszkiewicz, Z., et al. (2009). 2-(3-Chloro-1,2-dihydropyrazin-2-ylidene)malononitrile . Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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  • Acevedo-Soto, E., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . The Journal of Physical Chemistry B. Available at: [Link]

  • Taniguchi, T., et al. (2013). E- or Z-Selective Knoevenagel Condensation of Acetoacetic Derivatives . The Journal of Organic Chemistry. Available at: [Link]

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The Strategic Utility of 3-Chloro-2-ethoxybenzaldehyde as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Precursor for Fluorescent Probe Synthesis

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high specificity and sensitivity. The rational design of these molecular reporters hinges on the selection of versatile precursors that offer a scaffold for fine-tuning photophysical and biological properties. 3-Chloro-2-ethoxybenzaldehyde emerges as a precursor of significant interest, offering a unique combination of electronic and steric features. The presence of an electron-withdrawing chloro group and an electron-donating ethoxy group on the benzaldehyde ring provides a platform for creating "push-pull" chromophores, a common design motif in fluorescent dyes. This substitution pattern can lead to probes with desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to the cellular microenvironment. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from 3-chloro-2-ethoxybenzaldehyde.

Core Principles: The Knoevenagel Condensation as a Gateway to Fluorescent Scaffolds

The primary synthetic route to leverage 3-chloro-2-ethoxybenzaldehyde as a fluorescent probe precursor is the Knoevenagel condensation. This classical carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The reaction proceeds through a carbanion intermediate, which attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. This product often forms the core of a fluorescent molecule, such as a coumarin or a cyanine dye.[1][2]

The choice of the active methylene compound is critical in determining the final fluorescent scaffold and its properties. Common choices include:

  • Malononitrile: Leads to the formation of dicyanovinyl-substituted probes, known for their environmental sensitivity.[3][4]

  • Ethyl cyanoacetate: A versatile building block for the synthesis of various heterocyclic fluorophores, including coumarins when reacted with a substituted phenol.[5][6]

The general mechanism for the Knoevenagel condensation is depicted below:

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion (Resonance Stabilized) Active Methylene->Carbanion + Base Base Base (e.g., Piperidine) Aldehyde 3-Chloro-2-ethoxybenzaldehyde Carbanion->Aldehyde Nucleophilic Attack Intermediate Alkoxide Intermediate Aldehyde->Intermediate Protonated_Intermediate β-Hydroxy Intermediate Intermediate->Protonated_Intermediate + H+ Final_Product α,β-Unsaturated Product (Fluorescent Core) Protonated_Intermediate->Final_Product - H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Synthesis of 3-Chloro-2-ethoxybenzaldehyde: A Proposed Route

While not as commonly available as its hydroxy- counterpart, 3-chloro-2-ethoxybenzaldehyde can be synthesized from the more accessible 3-chloro-2-hydroxybenzaldehyde via a Williamson ether synthesis.

Protocol 1: Synthesis of 3-Chloro-2-ethoxybenzaldehyde

This protocol is adapted from standard ether synthesis procedures.

Materials:

  • 3-Chloro-2-hydroxybenzaldehyde[7]

  • Ethyl iodide or diethyl sulfate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-chloro-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone or DMF.

  • Base Addition: Add potassium carbonate (1.5-2 equivalents) to the solution. If using NaH, extreme caution is required due to its pyrophoric nature; add it portion-wise at 0 °C.

  • Alkylation: To the stirring suspension, add ethyl iodide or diethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-chloro-2-ethoxybenzaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of a Representative Fluorescent Probe: A Generalized Knoevenagel Condensation Protocol

The following protocol outlines a general procedure for the Knoevenagel condensation of 3-chloro-2-ethoxybenzaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate. Several catalytic systems can be employed, each with its own advantages.

Protocol 2: Knoevenagel Condensation with 3-Chloro-2-ethoxybenzaldehyde

Materials:

  • 3-Chloro-2-ethoxybenzaldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)

  • Catalyst (choose one):

    • Option A (Basic): Piperidine or Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~0.1 mmol)[2]

    • Option B (Lewis Acid): Triphenylphosphine (TPP) (catalytic amount, ~0.1 mmol)[1]

    • Option C (Green Chemistry): Ammonium acetate (catalytic amount, ~0.2 mmol)[8]

  • Solvent (choose based on catalyst):

    • Ethanol or Dichloromethane (for Options A and B)

    • Solvent-free or in water (for Option C)[9]

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating source (if required)

Procedure:

  • Reactant Mixture: In a reaction vial, combine 3-chloro-2-ethoxybenzaldehyde (1 mmol) and the active methylene compound (1 mmol).

  • Catalyst and Solvent Addition: Add the chosen catalyst and solvent. For solvent-free conditions, omit the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction can also be accelerated using microwave irradiation.[1]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • For solvent-based reactions: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

    • For solvent-free reactions: The crude product can often be directly purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Product: The reaction with malononitrile will yield 2-(3-chloro-2-ethoxybenzylidene)malononitrile. The reaction with ethyl cyanoacetate will yield ethyl 2-cyano-3-(3-chloro-2-ethoxyphenyl)acrylate.

Synthesis_Workflow Precursor 3-Chloro-2-ethoxybenzaldehyde Condensation Knoevenagel Condensation Precursor->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation Probe Fluorescent Probe Core Condensation->Probe Purification Purification (Chromatography/Recrystallization) Probe->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization Final_Probe Purified Fluorescent Probe Characterization->Final_Probe

Caption: A typical experimental workflow for the synthesis of a fluorescent probe.

Characterization of the Resulting Fluorescent Probe

A thorough characterization of the synthesized fluorescent probe is essential to understand its properties and suitability for various applications.

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized probe.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

2. Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: To determine the emission spectrum, the wavelength of maximum emission (λem), and the Stokes shift (the difference between λem and λabs).

  • Quantum Yield (ΦF) Measurement: To quantify the efficiency of the fluorescence process. This is typically measured relative to a known standard (e.g., quinine sulfate).

  • Molar Extinction Coefficient (ε) Determination: A measure of how strongly the molecule absorbs light at a given wavelength.

Photophysical Parameter Description Typical Range for Coumarin-based Probes
λabs (nm) Wavelength of maximum light absorption350 - 450
λem (nm) Wavelength of maximum light emission400 - 550
Stokes Shift (nm) Difference between λem and λabs50 - 150
Quantum Yield (ΦF) Efficiency of fluorescence emission0.1 - 0.9
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Light absorbing capacity10,000 - 50,000

Table 1: Typical photophysical properties of coumarin-based fluorescent probes. The exact values for a probe derived from 3-chloro-2-ethoxybenzaldehyde will depend on the specific structure and solvent environment. The presence of the chloro and ethoxy groups is expected to influence these properties.[10][11]

Applications in Cellular Imaging

Fluorescent probes derived from 3-chloro-2-ethoxybenzaldehyde, particularly those based on coumarin scaffolds, are expected to be valuable tools for cellular imaging due to their favorable photophysical properties and cell permeability.[12][13]

Protocol 3: General Protocol for Live Cell Imaging

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The final concentration will need to be optimized but is typically in the range of 1-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.

Imaging_Workflow Start Start: Cultured Cells Prepare_Probe Prepare Probe Solution Start->Prepare_Probe Incubate Incubate Cells with Probe Prepare_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis Image->Analyze End End: Cellular Localization Data Analyze->End

Caption: A generalized workflow for live cell imaging with a fluorescent probe.

Potential Applications:

  • Organelle Staining: By modifying the probe structure, it may be possible to target specific organelles such as the endoplasmic reticulum, mitochondria, or lipid droplets.[12][]

  • Sensing of Biomolecules: The fluorescent probe could be designed to respond to changes in the cellular environment, such as pH, polarity, or the presence of specific ions or reactive oxygen species.[15]

Conclusion and Future Perspectives

3-Chloro-2-ethoxybenzaldehyde represents a promising and versatile precursor for the development of novel fluorescent probes. The synthetic accessibility of this compound, coupled with the robust and adaptable Knoevenagel condensation, provides a clear pathway to a diverse range of fluorescent scaffolds. The unique electronic properties conferred by the chloro and ethoxy substituents offer exciting possibilities for fine-tuning the photophysical characteristics of the resulting probes, potentially leading to reporters with enhanced brightness, photostability, and environmental sensitivity. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the full potential of 3-chloro-2-ethoxybenzaldehyde in the creation of next-generation tools for biological imaging and sensing. Further research into the specific targeting and responsive capabilities of probes derived from this precursor will undoubtedly expand their utility in advancing our understanding of complex biological systems.

References

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Application Notes and Protocols: A Detailed Guide to the Synthesis of (3-Chloro-2-ethoxyphenyl)methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the chemical reduction of 3-Chloro-2-ethoxybenzaldehyde to its corresponding primary alcohol, (3-Chloro-2-ethoxyphenyl)methanol. The protocol leverages the mild and selective reducing agent, sodium borohydride, ensuring a high-yielding and straightforward procedure suitable for researchers in organic synthesis and drug development. This guide is structured to provide not only a step-by-step experimental protocol but also the underlying scientific principles, safety considerations, and detailed characterization of the final product.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs). The target molecule, (3-Chloro-2-ethoxyphenyl)methanol, represents a substituted benzyl alcohol, a common structural motif in medicinal chemistry. The strategic placement of the chloro and ethoxy groups on the aromatic ring makes it a valuable intermediate for further functionalization.

Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its excellent chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting other common functional groups like esters, amides, or nitro groups.[1][2] This selectivity, coupled with its stability in protic solvents like ethanol and its relative safety in handling, makes it an ideal reagent for this application.[3]

This application note will detail a robust and reproducible protocol for the synthesis of (3-Chloro-2-ethoxyphenyl)methanol, complete with insights into the reaction mechanism, safety precautions, and analytical characterization of the product.

Reaction Scheme & Mechanism

The overall transformation involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 3-Chloro-2-ethoxybenzaldehyde. This is followed by a protonation step to yield the final alcohol product.

Reaction Scheme:

reaction_scheme reactant 3-Chloro-2-ethoxybenzaldehyde product (3-Chloro-2-ethoxyphenyl)methanol reactant->product reagent_node reagent reagent 1. NaBH4, Ethanol 2. H2O (workup)

Caption: Overall reaction for the reduction of 3-Chloro-2-ethoxybenzaldehyde.

Mechanism:

The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) acts as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the partially positive carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate.

  • Protonation: During the workup step, a protic solvent (in this case, water is added) protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final alcohol product, (3-Chloro-2-ethoxyphenyl)methanol.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Chloro-2-ethoxybenzaldehyde≥95%Commercial Source
Sodium borohydride (NaBH₄)≥98%, powderCommercial Source
Ethanol (EtOH), anhydrousACS GradeCommercial Source
Dichloromethane (CH₂Cl₂)ACS GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercial Source
Deionized WaterN/AIn-house

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work.

  • 3-Chloro-2-ethoxybenzaldehyde: This compound is a liquid and should be handled with care.[4] Assume it to be an irritant to the skin, eyes, and respiratory tract, similar to related benzaldehydes.[5][6]

  • Sodium Borohydride (NaBH₄): This is a water-reactive solid that can release flammable hydrogen gas upon contact with water or acidic solutions. It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood, away from sources of ignition, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[3]

  • Ethanol and Dichloromethane: These are flammable and volatile organic solvents. Handle in a fume hood and avoid open flames.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical safety goggles

  • Nitrile gloves

Experimental Protocol

Workflow Diagram:

workflow A Dissolve Aldehyde in Ethanol B Cool Solution to 0°C A->B C Add NaBH4 Portion-wise B->C D Monitor Reaction by TLC C->D E Quench Reaction D->E Upon Completion F Remove Ethanol (Rotary Evaporation) E->F G Aqueous Workup & Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-ethoxybenzaldehyde (1.85 g, 10 mmol).

  • Dissolution: Add anhydrous ethanol (30 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (20 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure (3-Chloro-2-ethoxyphenyl)methanol.

Characterization of (3-Chloro-2-ethoxyphenyl)methanol

The identity and purity of the synthesized (3-Chloro-2-ethoxyphenyl)methanol should be confirmed by spectroscopic methods. While specific literature data for this exact compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • Appearance: A colorless to pale yellow oil or a low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Expect multiplets or doublets in the range of δ 6.8-7.4 ppm.

    • Benzylic Protons (-CH₂OH): A singlet around δ 4.7 ppm.

    • Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will vary depending on the concentration.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic Carbons: Peaks in the range of δ 110-160 ppm.

    • Benzylic Carbon (-CH₂OH): A peak around δ 60-65 ppm.

    • Ethoxy Carbons (-OCH₂CH₃): Peaks around δ 64 ppm and δ 15 ppm.

  • Infrared (IR) Spectroscopy (thin film or KBr):

    • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

    • C-H Stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.

    • C=C Stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • C-O Stretch: A strong absorption in the region of 1000-1250 cm⁻¹.

    • C-Cl Stretch: An absorption in the region of 600-800 cm⁻¹.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction (TLC shows starting material)Insufficient reducing agent or reaction time.Add an additional portion of NaBH₄ (0.2 eq.) and continue stirring for another hour. Ensure the NaBH₄ used is fresh and has been stored properly.
Low YieldProduct lost during workup or purification.Ensure complete extraction by performing multiple extractions. Be careful during solvent removal to avoid loss of a potentially volatile product.
Product Contaminated with Boron SaltsIncomplete quenching or insufficient washing.Ensure the quenching step is carried out thoroughly. Wash the combined organic layers with dilute acid (e.g., 1M HCl) followed by water and brine.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of 3-Chloro-2-ethoxybenzaldehyde to (3-Chloro-2-ethoxyphenyl)methanol using sodium borohydride. The procedure is straightforward, high-yielding, and utilizes a mild and selective reducing agent. The comprehensive safety information, step-by-step instructions, and characterization guidelines make this protocol a valuable resource for researchers in organic and medicinal chemistry.

References

  • Supporting information for The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting information for The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. (n.d.). Retrieved from [Link]

  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Retrieved from [Link]

  • Review of Chemical Processes for the Synthesis of Sodium Borohydride. (n.d.). Retrieved from [Link]

  • COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. (n.d.). Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Retrieved from [Link]

  • m-CHLOROBENZALDEHYDE. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Reaction engineering approach to the synthesis of sodium borohydride. Chemical Engineering Science. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Organic Chemistry: An Indian Journal. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-ethoxy-5-methylbenzaldehyde | C10H11ClO2 | CID 53409728 - PubChem. (n.d.). Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. (n.d.). Retrieved from [Link]

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Application Note: A Guide to the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrimidine scaffold is a privileged structure in this field, forming the core of numerous FDA-approved drugs due to its ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase hinge region.[3] This guide provides a detailed framework for the rational synthesis of a 2,4-disubstituted pyrimidine library, its characterization, and its subsequent biological evaluation. We present field-proven protocols for palladium-catalyzed cross-coupling reactions, robust analytical characterization, and in vitro biochemical and cell-based assays to determine inhibitor potency and cellular effects.

Introduction: The Central Role of Kinases in Cellular Signaling

The human kinome comprises over 500 protein kinases that act as molecular switches, catalyzing the transfer of a phosphate group from ATP to specific residues on substrate proteins.[4][5] This reversible phosphorylation event modulates protein function, driving signaling cascades that control virtually all cellular processes, including proliferation, differentiation, survival, and metabolism.[6][7] In diseases like cancer, aberrant kinase activity—stemming from mutations, gene amplification, or overexpression—can lead to uncontrolled cell growth and survival.[8][9]

Targeting the ATP-binding site of kinases with small molecule inhibitors is a clinically validated strategy to block these oncogenic signals. The epidermal growth factor receptor (EGFR) is a prime example; its mutational activation is a key driver in non-small cell lung cancer, and EGFR-targeted inhibitors have revolutionized patient treatment.[8][10] The design and synthesis of novel, potent, and selective kinase inhibitors remain a primary objective in drug discovery.

Section 1: Strategic Synthesis of a Pyrimidine-Based Inhibitor Library

The 2,4-disubstituted pyrimidine core is a versatile starting point for building kinase inhibitors. Our strategy involves a convergent synthesis, where key diversity elements are introduced in the final steps using robust and scalable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[11][12] This approach allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Strategy

Our target molecules feature an aryl group at the C4 position and an aniline moiety at the C2 position of the pyrimidine ring. This substitution pattern is common in inhibitors targeting the EGFR family and others. The retrosynthetic analysis breaks down the target into commercially available or readily accessible starting materials.

Diagram 1: Retrosynthetic Analysis of a 2,4-Disubstituted Pyrimidine Scaffold

G cluster_target cluster_bonds cluster_intermediates cluster_sms Target Target Molecule (2,4-Disubstituted Pyrimidine) Bonds C-C and C-N Disconnection Target->Bonds I1 2-Chloro-4-aryl-pyrimidine Bonds->I1 I2 Arylboronic Acid I3 Substituted Aniline Bonds->I3 Intermediates Key Intermediates SMs Starting Materials SM1 2,4-Dichloropyrimidine SMs->SM1 I1->SMs Suzuki Coupling

Caption: Logical disconnection of the target inhibitor to key synthetic precursors.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the selective mono-arylation at the more reactive C4 position of 2,4-dichloropyrimidine. The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or sealed microwave vial

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and Na₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Causality Note: The dppf ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[13]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 85 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (2-chloro-4-aryl-pyrimidine) by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

This second cross-coupling reaction installs the aniline moiety at the C2 position, completing the core scaffold. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][14]

Materials:

  • 2-Chloro-4-aryl-pyrimidine (from step 1.2)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 2-chloro-4-aryl-pyrimidine (1.0 mmol), the substituted aniline (1.2 mmol), and NaOtBu (1.4 mmol).

    • Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, but it does not compete as a nucleophile itself.[14]

  • Catalyst Pre-formation/Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in toluene. Add this catalyst solution to the main reaction flask.

    • Causality Note: Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction.[14]

  • Reaction: Heat the mixture to 100 °C and stir for 6-18 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Follow a similar aqueous work-up and silica gel chromatography procedure as described in section 1.2 to isolate the final pure compound.

Section 2: Analytical Characterization for Self-Validation

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step for trustworthiness. A combination of techniques is employed.[15]

Technique Purpose Expected Outcome for a Representative Compound
LC-MS Purity assessment and mass confirmationPurity >95% by UV; Observed [M+H]⁺ ion matching the calculated exact mass.[16][17]
¹H NMR Structural confirmation and isomer verificationChemical shifts and coupling constants consistent with the proposed structure; integral values match proton counts.
¹³C NMR Carbon skeleton confirmationNumber of signals corresponds to the number of unique carbons in the molecule.
HRMS Unambiguous molecular formula determinationHigh-Resolution Mass Spectrometry provides an exact mass measurement within 5 ppm of the theoretical mass.[18]
  • Trustworthiness Insight: Providing comprehensive characterization data (LC-MS, NMR, HRMS) for every synthesized compound is the foundation of a self-validating system. It ensures that the biological data generated in subsequent steps can be confidently attributed to the claimed molecular entity.

Section 3: Biological Evaluation Workflow

Once a compound is synthesized and its purity confirmed, the next step is to assess its biological activity. This typically follows a tiered approach, moving from a high-throughput biochemical assay to more complex cell-based assays.

Diagram 2: Kinase Inhibitor Evaluation Workflow

G cluster_synthesis Phase 1: Synthesis & QC cluster_biochem Phase 2: Biochemical Potency cluster_cell Phase 3: Cellular Activity Synthesis Compound Synthesis Purification Purification Synthesis->Purification QC Analytical QC (LC-MS, NMR) Purification->QC Biochem_Assay Biochemical Assay (e.g., ADP-Glo) QC->Biochem_Assay Compound Qualified IC50_Calc IC50 Determination Biochem_Assay->IC50_Calc Cell_Assay Cell-Based Assay (e.g., Western Blot) IC50_Calc->Cell_Assay Potent Compounds Advance Target_Engage Target Engagement & Cellular Potency Cell_Assay->Target_Engage SAR Structure-Activity Relationship Analysis Target_Engage->SAR Feedback to SAR

Caption: A tiered workflow from chemical synthesis to biological validation.

Protocol: Biochemical IC₅₀ Determination using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[19] It is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)

  • Synthesized inhibitor compound

  • ATP, MgCl₂, DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of the inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in reaction buffer. Add 2.5 µL to each well. b. Prepare a 2X ATP solution in reaction buffer. Add 2.5 µL to all wells to initiate the reaction. The final reaction volume is 5 µL. c. Incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes.[21]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

A potent biochemical inhibitor must also be effective in a cellular context. A western blot can be used to measure the phosphorylation of a kinase's direct downstream substrate. A reduction in phosphorylation indicates that the inhibitor is cell-permeable and engaging its target.

Diagram 3: Simplified EGFR Signaling Pathway

G cluster_akt Phosphorylation Event (Measured by Western Blot) EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates Inhibitor Synthesized Inhibitor Inhibitor->EGFR Blocks ATP Site AKT Akt PI3K->AKT Phosphorylates pAKT p-Akt (Active) AKT->pAKT pS473 Proliferation Cell Proliferation & Survival pAKT->Proliferation Drives

Caption: Inhibition of EGFR blocks downstream phosphorylation of Akt.

Materials:

  • Cancer cell line with active target signaling (e.g., A549 for EGFR)

  • Cell culture medium, serum, and flasks

  • Synthesized inhibitor compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to attach overnight. The next day, serum-starve the cells for 4-6 hours.

  • Inhibitor Incubation: Pre-treat cells with various concentrations of the synthesized inhibitor (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR signaling.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with buffer containing phosphatase and protease inhibitors.[22][23]

    • Critical Consideration: The inclusion of phosphatase inhibitors is essential to preserve the phosphorylation state of proteins after cell lysis.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins that can increase background.[22] b. Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

Conclusion

This application note outlines a comprehensive, field-tested workflow for the synthesis and evaluation of potential kinase inhibitors based on the privileged pyrimidine scaffold. By integrating rational synthetic design with robust analytical and biological validation, researchers can efficiently generate high-quality data to drive medicinal chemistry programs. The protocols provided herein serve as a foundational guide for scientists in the pursuit of novel targeted therapeutics.

References

  • Du, Z., & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Journal of Molecular Biology, 433(15), 166979. Available at: [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • Sigismund, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(5), 341-355. Available at: [Link]

  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Bianco, R., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Journal of Cellular Physiology, 208(1), 1-9. Available at: [Link]

  • Sharma, S. V., et al. (2007). Targeting the EGFR signaling pathway in cancer therapy. Current Cancer Drug Targets, 7(8), 687-700. Available at: [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(2), 267-274. Available at: [Link]

  • MediSearch. (n.d.). What Are Kinases and Their Roles in Cellular Activities?. MediSearch. Available at: [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]

  • SciTechnol. (n.d.). The Role of Kinases and Phosphatases in Cell Signaling. SciTechnol. Available at: [Link]

  • Buljan, M., et al. (2020). Kinase Interaction Network Expands Functional and Disease Roles of Human Kinases. Molecular Cell, 79(3), 504-520.e9. Available at: [Link]

  • Koralewska, A., & Piekiełko-Witkowska, A. (2007). Protein Kinases, Their Function and Implication in Cancer and Other Diseases. Postepy Higieny I Medycyny Doswiadczalnej, 61, 798-809. Available at: [Link]

  • Wikipedia. (n.d.). Kinase. Wikipedia. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]

  • ResearchGate. (2023). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Godejohann, M. (2003). LC-NMR-MS in drug discovery. Drug Discovery Today, 8(14), 624-31. Available at: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Dykstra, K., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5849–5853. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]

  • Chen, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(35), 11776-11784. Available at: [Link]

  • Knight, J., & Stephens, C. E. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 17(7), 694–713. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-Chloro-2-ethoxybenzaldehyde in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Benzaldehydes in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Substituted benzaldehydes serve as versatile and highly valuable starting materials in medicinal chemistry due to their reactive aldehyde group, which provides a straightforward handle for a variety of chemical transformations. The aromatic ring can be decorated with a diverse array of functional groups that modulate the electronic, steric, and pharmacokinetic properties of the resulting derivatives.

This guide focuses on 3-Chloro-2-ethoxybenzaldehyde , a readily available aromatic aldehyde, as a strategic precursor for the synthesis of new antimicrobial candidates. The presence of both a chloro and an ethoxy group on the phenyl ring is of particular interest. The chloro group, a halogen, can enhance the lipophilicity and membrane permeability of a molecule, and is a common feature in many approved drugs.[1] The ethoxy group at the ortho position can influence the conformation and electronic properties of the aldehyde, potentially leading to unique biological activities.

This document provides a comprehensive overview of the application of 3-Chloro-2-ethoxybenzaldehyde in the synthesis of three promising classes of antimicrobial compounds: Schiff bases, chalcones, and hydrazones . We will detail the synthetic rationale, provide step-by-step protocols for their preparation, and outline the subsequent methodologies for evaluating their antimicrobial efficacy and preliminary safety profiles.

Part 1: Synthetic Pathways from 3-Chloro-2-ethoxybenzaldehyde

The aldehyde functional group of 3-Chloro-2-ethoxybenzaldehyde is the key to its utility as a synthetic precursor. It readily undergoes condensation reactions with primary amines, activated methylenes, and hydrazines to form Schiff bases, chalcones, and hydrazones, respectively. These reactions are typically high-yielding and can be performed under mild conditions.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[2][3] The imine linkage is crucial for their biological action. The synthesis involves a condensation reaction between 3-Chloro-2-ethoxybenzaldehyde and a primary amine.

Protocol 1: General Synthesis of Schiff Bases from 3-Chloro-2-ethoxybenzaldehyde

  • Reagent Preparation: Dissolve 3-Chloro-2-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.

  • Reaction Setup: Add the amine solution dropwise to the aldehyde solution with constant stirring at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the dehydration step.

  • Reaction Progression: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for their wide range of pharmacological activities, including potent antimicrobial effects.[4][5] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for their biological activity.[5] The synthesis is typically achieved through a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[4][6]

Protocol 2: General Synthesis of Chalcones from 3-Chloro-2-ethoxybenzaldehyde

  • Reagent Preparation: In a flask, dissolve the desired substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), dropwise while stirring in an ice bath.

  • Aldehyde Addition: After a few minutes, add a solution of 3-Chloro-2-ethoxybenzaldehyde (1 equivalent) in ethanol dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate usually indicates the progress of the reaction.

  • Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Characterization: Characterize the synthesized chalcones by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Hydrazones

Hydrazones, which contain the -C=N-NH- moiety, are another class of compounds that have garnered significant attention for their diverse biological activities, including their efficacy as antimicrobial agents.[7] They are synthesized through the condensation of an aldehyde with a hydrazine derivative.

Protocol 3: General Synthesis of Hydrazones from 3-Chloro-2-ethoxybenzaldehyde

  • Reagent Preparation: Dissolve 3-Chloro-2-ethoxybenzaldehyde (1 equivalent) in a suitable solvent like ethanol.

  • Hydrazine Addition: Add a solution of the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide) (1 equivalent) in the same solvent.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Progression: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The resulting solid product is then filtered.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to get the pure hydrazone.

  • Characterization: Confirm the structure of the synthesized hydrazones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: Synthetic Pathways

G A 3-Chloro-2-ethoxybenzaldehyde X Schiff Base (-C=N-R) A->X Condensation Y Chalcone (-CH=CH-CO-Ar) A->Y Claisen-Schmidt Condensation Z Hydrazone (-C=N-NH-R) A->Z Condensation B Primary Amine (+ H⁺ cat.) B->X C Substituted Acetophenone (+ Base) C->Y D Hydrazine Derivative (+ H⁺ cat.) D->Z

Caption: Synthetic routes from 3-Chloro-2-ethoxybenzaldehyde.

Part 2: Antimicrobial and Cytotoxicity Evaluation

Once the derivatives of 3-Chloro-2-ethoxybenzaldehyde are synthesized and characterized, the next crucial step is to evaluate their biological activity. This involves determining their efficacy against a panel of pathogenic microorganisms and assessing their potential toxicity to mammalian cells.

In Vitro Antimicrobial Susceptibility Testing

Standardized methods are employed to determine the minimum concentration of the synthesized compounds required to inhibit or kill the target microorganisms.[8][9]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Example Data Presentation for Antimicrobial Activity

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
Schiff Base 1S. aureus62.5125
Schiff Base 1E. coli250>500
Chalcone 1S. aureus15.631.2
Chalcone 1E. coli62.5125
Hydrazone 1S. aureus31.262.5
Hydrazone 1E. coli125250
CiprofloxacinS. aureus0.51
CiprofloxacinE. coli0.250.5
In Vitro Cytotoxicity Assay

It is imperative to assess the toxicity of potential antimicrobial agents against mammalian cells to ensure their selectivity for microbial targets.[4][10] A common method is the MTT assay, which measures cell viability.

Protocol 6: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell growth (IC₅₀) can be determined.

Diagram 2: Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis A 3-Chloro-2-ethoxybenzaldehyde + Reactants B Condensation Reaction A->B C Purification & Characterization (NMR, MS) B->C D Antimicrobial Screening (MIC/MBC) C->D E Cytotoxicity Assay (MTT) C->E F Determine MIC/MBC Values D->F G Calculate IC₅₀ E->G H Structure-Activity Relationship (SAR) Analysis F->H G->H

Caption: Workflow for antimicrobial agent development.

Conclusion and Future Directions

3-Chloro-2-ethoxybenzaldehyde represents a promising and economically viable starting material for the synthesis of novel antimicrobial agents. The synthetic routes to Schiff bases, chalcones, and hydrazones are straightforward and amenable to the generation of diverse chemical libraries for screening. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these derivatives.

Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR). This will involve systematically varying the substituents on the amine, acetophenone, or hydrazine moieties to optimize antimicrobial potency and selectivity. Promising lead compounds with high efficacy and low cytotoxicity can then be advanced to more complex in vitro and in vivo models of infection.

References

  • Samer A. Hasan et al. (2015).
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (n.d.). DRUG DISCOVERY.
  • Samuel J. Bunu, et al. (2024).
  • Chandrasekhar, K B & Narisetty, Rajasekhar. (2015). Synthesis, characterization and antibacterial evaluation of some novel hydrazone derivatives of 3-chloro-4-hydroxy-benzoic acid. NIScPR Online Periodicals Repository.
  • Synthesis of chalcone and their derivatives as antimicrobial agents. (2025).
  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. (n.d.). Shri R.L.T. College of Science, Akola.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (2024).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC - NIH.
  • Synthesis of New Chalcone Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (n.d.). Arabian Journal of Chemistry.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the liter
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)
  • New Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine derivatives as potent antimicrobial agents: Design, synthesis, molecular docking, DFT calculations, and in silico ADME profiles. (n.d.). KAUST Repository.
  • Synthesis and antimicrobial screening of novel 2, 3 or 4-[2-aryl-thiazol-ylmethoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazone analogs. (2011).
  • Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (2018). SciSpace.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. (2025). Chemija.
  • Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. (2025).
  • New Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine derivatives as potent antimicrobial agents: Design, synthesis, molecular docking, DFT calculations, and in silico ADME profiles. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012).
  • 3-Chloro-4-ethoxybenzaldehyde. (n.d.). Chem-Impex.
  • Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. (2015).
  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. (n.d.). Journal of Scientific Research.

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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-ethoxybenzaldehyde in Synthesis

3-Chloro-2-ethoxybenzaldehyde is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a sterically directing ethoxy group, and a versatile chloro handle for cross-coupling, makes it a valuable precursor for a diverse array of complex molecular architectures. The ortho-ethoxy group can influence the reactivity and selectivity of cross-coupling reactions through both steric and electronic effects, while the aldehyde functionality provides a gateway for further synthetic transformations.

This comprehensive guide provides detailed application notes and robust protocols for the metal-catalyzed cross-coupling of 3-Chloro-2-ethoxybenzaldehyde. We will delve into the nuances of various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering insights into catalyst selection, reaction optimization, and troubleshooting. The protocols provided herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The general catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination.[1][3][4]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n->Pd(0)L_n Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For a substrate like 3-Chloro-2-ethoxybenzaldehyde, the electron-donating ethoxy group can facilitate oxidative addition, while its steric bulk in the ortho position can influence the choice of ligand and reaction kinetics. The aldehyde group is generally well-tolerated in many cross-coupling reactions, but can be sensitive under certain conditions, necessitating careful selection of bases and reaction temperatures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[2][5][6] This reaction couples an organoboron reagent with an organohalide.[5] For 3-Chloro-2-ethoxybenzaldehyde, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Key Considerations for 3-Chloro-2-ethoxybenzaldehyde:
  • Catalyst and Ligand Selection: Due to the relatively inert nature of aryl chlorides compared to bromides and iodides, a high-activity catalyst system is often required.[7] Palladium catalysts paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are generally effective.[8] These ligands promote the oxidative addition of the aryl chloride and stabilize the active palladium(0) species.

  • Base Selection: The choice of base is crucial for activating the boronic acid partner.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. For sensitive substrates, milder bases may be necessary to avoid side reactions involving the aldehyde.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically employed to dissolve both the organic and inorganic reagents.[8]

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-2-ethoxybenzaldehyde with Phenylboronic Acid
ParameterValue
Reactants
3-Chloro-2-ethoxybenzaldehyde1.0 mmol
Phenylboronic acid1.2 mmol
Catalyst System
Pd₂(dba)₃0.02 mmol (2 mol%)
SPhos0.04 mmol (4 mol%)
Base K₃PO₄
2.0 mmol
Solvent Toluene/H₂O (10:1)
5 mL
Temperature 100 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-Chloro-2-ethoxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylic Substitution for Alkene Synthesis

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][9][10] This reaction is instrumental for the synthesis of substituted alkenes.[3] With 3-Chloro-2-ethoxybenzaldehyde, the Heck reaction allows for the introduction of vinyl groups, which are valuable synthetic intermediates.

Key Considerations for 3-Chloro-2-ethoxybenzaldehyde:
  • Catalyst and Ligand: As with the Suzuki coupling of aryl chlorides, active catalyst systems are necessary. Palladium acetate (Pd(OAc)₂) combined with phosphine ligands like tri(o-tolyl)phosphine or Herrmann's catalyst are often effective. Phosphine-free systems using N-heterocyclic carbene (NHC) ligands can also be employed.[9]

  • Base: A hindered organic base such as triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc) is typically used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are common choices for the Heck reaction.

Protocol 2: Heck Reaction of 3-Chloro-2-ethoxybenzaldehyde with Styrene
ParameterValue
Reactants
3-Chloro-2-ethoxybenzaldehyde1.0 mmol
Styrene1.5 mmol
Catalyst System
Pd(OAc)₂0.02 mmol (2 mol%)
P(o-tol)₃0.04 mmol (4 mol%)
Base Et₃N
1.5 mmol
Solvent DMF
5 mL
Temperature 120 °C
Reaction Time 24 h

Step-by-Step Procedure:

  • In a sealed tube under an inert atmosphere, combine 3-Chloro-2-ethoxybenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add degassed DMF (5 mL), followed by styrene (1.5 mmol) and triethylamine (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and partition between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][14] For 3-Chloro-2-ethoxybenzaldehyde, this provides a direct route to functionalized aryl alkynes.

Key Considerations for 3-Chloro-2-ethoxybenzaldehyde:
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, is the classic system. For aryl chlorides, more active palladium catalysts and ligands may be required. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.[12]

  • Solvent: The reaction is often run in the amine base as the solvent, or in a co-solvent system with THF or DMF.

Protocol 3: Sonogashira Coupling of 3-Chloro-2-ethoxybenzaldehyde with Phenylacetylene
ParameterValue
Reactants
3-Chloro-2-ethoxybenzaldehyde1.0 mmol
Phenylacetylene1.2 mmol
Catalyst System
Pd(PPh₃)₂Cl₂0.03 mmol (3 mol%)
CuI0.05 mmol (5 mol%)
Base/Solvent Triethylamine
5 mL
Temperature 80 °C
Reaction Time 8-16 h

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Chloro-2-ethoxybenzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction and remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] This reaction is invaluable for the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[17]

Key Considerations for 3-Chloro-2-ethoxybenzaldehyde:
  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald and Hartwig are the state-of-the-art.[16] For aryl chlorides, second-generation and later ligands are generally required for good yields.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 4: Buchwald-Hartwig Amination of 3-Chloro-2-ethoxybenzaldehyde with Morpholine
ParameterValue
Reactants
3-Chloro-2-ethoxybenzaldehyde1.0 mmol
Morpholine1.2 mmol
Catalyst System
Pd₂(dba)₃0.01 mmol (1 mol%)
XPhos0.02 mmol (2 mol%)
Base NaOtBu
1.4 mmol
Solvent Toluene
5 mL
Temperature 110 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

  • Add 3-Chloro-2-ethoxybenzaldehyde (1.0 mmol) and degassed toluene (5 mL).

  • Add morpholine (1.2 mmol).

  • Seal the tube and heat the reaction at 110 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Troubleshooting and Optimization

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Check Reagent Purity & Activity Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Reagents OK Change_Ligand Screen Different Ligands Increase_Temp->Change_Ligand No Improvement Success Improved Yield Increase_Temp->Success Improvement Change_Base Screen Different Bases Change_Ligand->Change_Base No Improvement Change_Ligand->Success Improvement Change_Solvent Change Solvent System Change_Base->Change_Solvent No Improvement Change_Base->Success Improvement Change_Solvent->Success Improvement

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

When encountering low yields or incomplete reactions with 3-Chloro-2-ethoxybenzaldehyde, a systematic approach to optimization is recommended. The steric hindrance from the ortho-ethoxy group may necessitate higher temperatures or longer reaction times. The choice of ligand is often the most critical parameter to screen. If side reactions involving the aldehyde are observed, consider using a milder base or protecting the aldehyde as an acetal prior to the coupling reaction.

Conclusion

3-Chloro-2-ethoxybenzaldehyde is a valuable substrate for a variety of metal-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, a wide array of functionalized benzaldehyde derivatives can be synthesized efficiently. The protocols and insights provided in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile building block.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The primary route to 3-Chloro-2-ethoxybenzaldehyde is the Vilsmeier-Haack formylation of 2-chloro-1-ethoxybenzene. This reaction, while effective, is often plagued by issues of regioselectivity, leading to a mixture of isomers and consequently, a lower yield of the desired product. Understanding the interplay of the directing effects of the substituents on the aromatic ring is paramount to optimizing this synthesis.

Diagram: Key Synthetic Pathways to 3-Chloro-2-ethoxybenzaldehyde

cluster_0 Direct Formylation Route cluster_1 Alternative Two-Step Route 2-chloro-1-ethoxybenzene 2-chloro-1-ethoxybenzene 3-Chloro-2-ethoxybenzaldehyde 3-Chloro-2-ethoxybenzaldehyde 2-chloro-1-ethoxybenzene->3-Chloro-2-ethoxybenzaldehyde Vilsmeier-Haack Reaction Isomeric Byproducts Isomeric Byproducts 2-chloro-1-ethoxybenzene->Isomeric Byproducts Vilsmeier-Haack Reaction Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->3-Chloro-2-ethoxybenzaldehyde Vilsmeier Reagent->Isomeric Byproducts 3-chloro-2-hydroxybenzaldehyde 3-chloro-2-hydroxybenzaldehyde Target Product 3-Chloro-2-ethoxybenzaldehyde 3-chloro-2-hydroxybenzaldehyde->Target Product O-Alkylation Ethylating Agent Ethylating Agent Ethylating Agent->Target Product

Caption: Synthetic routes to 3-Chloro-2-ethoxybenzaldehyde.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the common issues encountered during the synthesis of 3-Chloro-2-ethoxybenzaldehyde.

FAQ 1: My yield of 3-Chloro-2-ethoxybenzaldehyde is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are most commonly attributed to the formation of isomeric byproducts during the Vilsmeier-Haack reaction. The starting material, 2-chloro-1-ethoxybenzene, has two ortho-, para-directing groups: the ethoxy group (-OEt) and the chlorine atom (-Cl).

  • The ethoxy group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect).[1][2]

  • The chlorine atom is a deactivating, ortho-, para-director. It withdraws electron density inductively (-I effect) but can donate electron density through resonance (+M effect).[2][3]

The activating effect of the ethoxy group dominates, making the positions ortho and para to it the most reactive. This leads to the formation of the desired 3-chloro-2-ethoxybenzaldehyde (ortho to -OEt, meta to -Cl) and the major byproduct, 5-chloro-2-ethoxybenzaldehyde (para to -OEt, meta to -Cl).

Troubleshooting Steps:

  • Reaction Temperature: The Vilsmeier-Haack reaction is typically exothermic.[4] Maintaining a low temperature (0-5 °C) during the addition of the Vilsmeier reagent can enhance regioselectivity. A gradual increase in temperature may be required for the reaction to proceed to completion.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. A molar ratio of 1:1.1 to 1:1.5 of the substrate to the Vilsmeier reagent is generally recommended.

  • Solvent Choice: While DMF is the reagent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve solubility and heat dissipation.[5]

  • Alternative Route: Consider a two-step synthesis. Formylation of o-chlorophenol to 3-chloro-2-hydroxybenzaldehyde, followed by O-alkylation with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) can provide a more regioselective route to the final product.[6][7]

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale
Temperature Room Temperature0 °C to Room TemperatureLower temperature favors the kinetically controlled product, potentially increasing the desired isomer ratio.
Vilsmeier Reagent >2.0 equivalents1.2 equivalentsExcess reagent can lead to side reactions and decrease the yield of the mono-formylated product.
Solvent DMF onlyDMF in DCMA co-solvent can improve reaction control and minimize side reactions.
FAQ 2: I am having difficulty separating 3-Chloro-2-ethoxybenzaldehyde from its isomers. What purification strategies are most effective?

Answer: The primary isomeric byproduct, 5-chloro-2-ethoxybenzaldehyde, often has a very similar polarity to the desired product, making separation by standard column chromatography challenging.

Troubleshooting Steps:

  • High-Performance Column Chromatography: Utilize a high-resolution silica gel or a specialized stationary phase. A shallow gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.

  • Fractional Crystallization: If the crude product is a solid or can be induced to crystallize, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.[8]

  • Derivatization: In challenging cases, consider derivatizing the aldehyde mixture. For example, reaction with Girard's reagent to form water-soluble hydrazones can sometimes allow for the separation of isomers based on differential reactivity or solubility of the derivatives. The purified derivative can then be hydrolyzed back to the aldehyde.

Diagram: Troubleshooting Workflow for Low Yield

Start Low Yield of 3-Chloro-2-ethoxybenzaldehyde Check_Isomers Isomeric Mixture Confirmed? Start->Check_Isomers Optimize_VH Optimize Vilsmeier-Haack - Lower Temperature - Adjust Stoichiometry Check_Isomers->Optimize_VH Yes Alternative_Route Consider Two-Step Route: 1. Formylation of o-chlorophenol 2. O-Alkylation Check_Isomers->Alternative_Route Persistent Issue Purification Optimize Purification: - High-Performance Chromatography - Fractional Crystallization Optimize_VH->Purification Alternative_Route->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

Section 3: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-1-ethoxybenzene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]

  • Formylation: Dissolve 2-chloro-1-ethoxybenzene (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7.[5]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: O-Alkylation of 3-chloro-2-hydroxybenzaldehyde
  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Alkylation: Add an ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1-1.5 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Purify by column chromatography or recrystallization.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • ChemTalk. Directing Effects. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available at: [Link]

  • The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • University of Calgary. Substituent Effects in Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • YouTube. introduction to regioselectivity in aromatic reactions. Available at: [Link]

  • University of Illinois Chicago. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]

  • Royal Society of Chemistry. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available at: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • Google Patents. Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • PubChem. 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • ACS Omega. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Available at: [Link]

  • Google Patents. Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

Sources

Technical Support Center: Purification of Crude 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. The content is structured to move from general knowledge to specific troubleshooting, mirroring the workflow of a bench scientist.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and purification strategy for 3-Chloro-2-ethoxybenzaldehyde.

Q1: What are the primary physical and chemical properties I should be aware of before starting purification?

Q2: What are the likely impurities in my crude sample?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Formation of other positional isomers (e.g., 3-Chloro-4-ethoxybenzaldehyde) can occur.[5] For instance, related syntheses are known to produce isomeric mixtures.[6]

  • Oxidation Products: 3-Chloro-2-ethoxybenzoic acid, formed by the oxidation of the aldehyde group. This is a common issue with aldehydes.

  • Residual Solvents: Solvents used in the reaction and initial workup.

  • Reagents: Leftover reagents or their byproducts from the synthesis.[7]

Q3: How do I choose the best purification technique?

A3: The choice depends on the physical state of your crude product and the nature of the impurities.

  • If your product is a solid: Recrystallization is often the most effective and scalable method for removing small amounts of impurities.

  • If your product is a liquid or a low-melting solid/oil: Vacuum distillation is ideal for separating components with different boiling points. Column chromatography is excellent for removing impurities with different polarities.

The following decision tree can guide your choice:

G Start Assess Crude Product IsSolid Is the crude product a solid at RT? Start->IsSolid IsLiquid Is the product a liquid or oil? IsSolid->IsLiquid  No Recryst Recrystallization IsSolid->Recryst  Yes ImpurityCheck1 Are impurities thermally stable with different boiling points? IsLiquid->ImpurityCheck1 Distill Vacuum Distillation Chrom Column Chromatography ImpurityCheck1->Distill  Yes ImpurityCheck2 Do impurities have different polarities? ImpurityCheck1->ImpurityCheck2  No ImpurityCheck2->Chrom  Yes G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation SelectEluent 1. Select Eluent via TLC PackColumn 2. Pack Column with Silica SelectEluent->PackColumn LoadSample 3. Load Crude Sample PackColumn->LoadSample Elute 4. Elute with Solvent LoadSample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development encountering challenges in the synthesis of 3-Chloro-2-ethoxybenzaldehyde. The synthesis, while seemingly straightforward, is prone to several side reactions that can impact yield, purity, and scalability. This document is structured in a problem-oriented, question-and-answer format to directly address common issues observed in the laboratory.

Overview of the Core Synthesis: The Vilsmeier-Haack Reaction

The most common and effective method for the formylation of the electron-rich 2-chloroethoxybenzene is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The resulting electrophilic iminium salt attacks the aromatic ring, followed by hydrolysis during workup to yield the aldehyde.[1]

The starting material, 2-chloroethoxybenzene, possesses two key substituents that direct the electrophilic substitution:

  • Ethoxy group (-OEt): A strongly activating, ortho-, para- directing group.

  • Chloro group (-Cl): A deactivating, but ortho-, para- directing group.

The superior activating effect of the ethoxy group dictates the primary sites of reaction. The desired product, 3-Chloro-2-ethoxybenzaldehyde, results from formylation at the position ortho to the ethoxy group. However, competition between directing groups and the reaction conditions can lead to several undesirable side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Problem 1: Low Yield and Incomplete Conversion

Question: My reaction has a low yield, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloroethoxybenzene. What are the primary causes and how can I improve conversion?

Answer: Low conversion is a common issue often traced back to the reactivity of the Vilsmeier reagent or suboptimal reaction conditions. The Vilsmeier reagent is a relatively weak electrophile and requires a sufficiently activated aromatic ring to react efficiently.[4][5]

Causality and Troubleshooting Steps:

  • Vilsmeier Reagent Formation & Activity:

    • Cause: The Vilsmeier reagent (a chloroiminium ion) must be properly formed before the substrate is introduced.[3] Moisture can quench the POCl₃ and the reagent itself.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous DMF and fresh, high-purity POCl₃. The reagent is typically pre-formed at low temperatures (0 °C) before the substrate is added.[4]

  • Reaction Temperature and Duration:

    • Cause: Insufficient thermal energy can lead to a sluggish reaction. Conversely, prolonged reaction times at high temperatures can promote side reactions and degradation.

    • Solution: After the addition of 2-chloroethoxybenzene at a low temperature, the reaction mixture typically requires heating. A temperature range of 60-80 °C is common for these types of substrates.[6] Monitor the reaction's progress by TLC or HPLC every 1-2 hours. Quench the reaction once the consumption of starting material plateaus to avoid the formation of degradation byproducts.

  • Stoichiometry of Reagents:

    • Cause: An insufficient amount of the formylating agent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of the Vilsmeier reagent. A molar ratio of 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the 2-chloroethoxybenzene is a standard starting point.[4]

G start Low Yield / Incomplete Reaction check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_conditions Reaction Run Under Inert Atmosphere? check_reagents->check_conditions Reagents OK check_conditions->start No, correct setup preform_reagent Pre-form Vilsmeier Reagent at 0 °C before adding substrate? check_conditions->preform_reagent Yes preform_reagent->start No, modify protocol optimize_temp Optimize Reaction Temperature (e.g., 60-80 °C) preform_reagent->optimize_temp Yes monitor Monitor Progress via TLC/HPLC optimize_temp->monitor adjust_ratio Adjust Stoichiometry (1.2-1.5 eq. Vilsmeier Reagent) monitor->adjust_ratio Still low conversion result Improved Conversion monitor->result Conversion Improved adjust_ratio->result

Caption: Workflow for diagnosing and resolving low reaction yield.

Problem 2: Formation of Isomeric Byproducts

Question: My final product is contaminated with an isomer. How can I identify it and improve the regioselectivity of the reaction?

Answer: The most likely isomeric byproduct is 5-Chloro-2-ethoxybenzaldehyde . This arises from the formylation occurring at the para position relative to the strongly directing ethoxy group.

Mechanistic Insight: The ethoxy group directs electrophilic attack to both its ortho and para positions. While the ortho position (C3) is sterically more hindered by the adjacent chloro group, it is often the kinetically favored product. The para position (C5) is less hindered, and its formation can be promoted by certain reaction conditions.

Isomer Position of Formylation Directing Influence
3-Chloro-2-ethoxybenzaldehyde (Desired) C3 (ortho to -OEt)Strong activation from -OEt
5-Chloro-2-ethoxybenzaldehyde (Side Product) C5 (para to -OEt)Strong activation from -OEt, less steric hindrance

Troubleshooting Steps to Enhance Regioselectivity:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled ortho product. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve the ortho:para ratio.

  • Solvent Choice: The choice of solvent can influence regioselectivity. While DMF is a reactant, using a co-solvent like dichloromethane (DCM) can alter the reaction environment. In some formylations of phenols, solvent choice has been shown to affect the isomer ratio.

  • Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives poor selectivity, other methods could be explored, although they come with their own challenges.

    • Duff Reaction: Uses hexamethylenetetramine (HMTA) and is strongly ortho-selective for phenols, but often inefficient.[7]

    • Gattermann Reaction: Uses HCN/HCl, which is highly toxic and generally less favored.[8]

    • Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, which can offer high ortho-selectivity for phenols and their ethers through chelation control.[9]

G start 2-Chloroethoxybenzene reagent Vilsmeier Reagent (DMF/POCl₃) start->reagent Formylation hydrolysis_catalyst Excess Acid (H⁺) High Temperature start->hydrolysis_catalyst Ether Cleavage product 3-Chloro-2-ethoxybenzaldehyde (Desired Product) reagent->product hydrolyzed_product 3-Chloro-2-hydroxybenzaldehyde (Phenolic Impurity) reagent->hydrolyzed_product hydrolyzed_substrate 2-Chlorophenol hydrolysis_catalyst->hydrolyzed_substrate hydrolyzed_substrate->reagent Formylation

Caption: Pathway showing formation of the hydrolyzed byproduct.

Problem 4: Purification Challenges

Question: How can I effectively separate the desired product from the primary side products (isomer and hydrolyzed phenol)?

Answer: Chromatographic and chemical methods can be employed for effective purification.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is effective. A gradient of ethyl acetate in hexane (or heptane) typically works well. The less polar desired product and its isomer will elute before the more polar phenolic impurity (3-Chloro-2-hydroxybenzaldehyde). Separating the two aldehyde isomers can be challenging and may require a shallow gradient and careful fraction collection.

  • Acid-Base Extraction (for Phenolic Impurity):

    • If the primary impurity is 3-Chloro-2-hydroxybenzaldehyde, an acid-base extraction can be highly effective. Dissolve the crude product in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The acidic phenol will be deprotonated and move into the aqueous layer, while the neutral aldehydes remain in the organic layer.

  • Bisulfite Adduct Formation (for Aldehyde Purification):

    • Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can separate them from non-aldehydic impurities. [10]This can be useful if the crude product contains significant unreacted starting material. The adduct can then be decomposed with acid or base to regenerate the purified aldehyde. [10]This method will not, however, separate the desired aldehyde from its isomer.

  • Initial Workup: After quenching the reaction on ice, neutralize with an aqueous base (e.g., NaOH solution) to pH 7-8.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer with water, then with a dilute NaOH solution (to remove the phenolic impurity), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • ChemSrc. (2023). (2-Chloroethoxy)benzene. Retrieved from [Link]

  • Riemer, J., et al. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4.
  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]

  • askIITians. (2023). The product formed in Gattermann-Koch reaction from benzene is. Retrieved from [Link]

  • A review article on Vilsmeier-Haack reaction. (n.d.).
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1450.
  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.

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Technical Support Center: Optimizing Condensation Reactions of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing condensation reactions involving 3-Chloro-2-ethoxybenzaldehyde. The guidance herein is grounded in established reaction mechanisms and field-proven insights to help you navigate the common challenges associated with this versatile substituted aromatic aldehyde.

Introduction to Condensation Reactions with 3-Chloro-2-ethoxybenzaldehyde

3-Chloro-2-ethoxybenzaldehyde is a valuable building block in organic synthesis, prized for its unique substitution pattern that can impart desirable electronic and steric properties to target molecules. However, the interplay of the ortho-chloro and ethoxy groups can present specific challenges in common condensation reactions such as the Knoevenagel, Claisen-Schmidt, and Wittig reactions. This guide will address these nuances in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1][2] With 3-Chloro-2-ethoxybenzaldehyde, common issues include slow reaction rates and incomplete conversion.

Question 1: My Knoevenagel condensation with 3-Chloro-2-ethoxybenzaldehyde and malononitrile is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Knoevenagel condensation of 3-Chloro-2-ethoxybenzaldehyde are often attributed to a combination of steric hindrance from the ortho-ethoxy group and the electronic effect of the chloro substituent. Here’s a systematic approach to troubleshooting:

  • Causality: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the aldehyde's carbonyl carbon, which is favorable. However, the bulky ortho-ethoxy group can sterically hinder the approach of the nucleophilic enolate.

  • Troubleshooting Steps:

    • Base Selection is Crucial: Weakly basic amines are typically used as catalysts.[1] If you are using a very weak base and seeing low conversion, consider a slightly stronger, yet non-nucleophilic, base to facilitate the deprotonation of your active methylene compound. Bases like piperidine or ammonium salts are often effective.[3] For challenging substrates, a stoichiometric amount of a stronger base like potassium tert-butoxide (KOtBu) in an appropriate solvent can be explored, ensuring complete enolate formation.

    • Solvent Optimization: The choice of solvent is critical.[4] While polar protic solvents like ethanol are common, polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction rate.[5][6] Solvent-free conditions have also been reported to be effective for some Knoevenagel condensations, potentially leading to higher yields and easier purification.[3]

    • Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Some Knoevenagel condensations require heating to overcome the activation energy. Systematically increase the temperature (e.g., from room temperature to 50°C, then to reflux) and monitor for product formation and potential side product formation.

    • Water Removal: The elimination of water drives the reaction equilibrium towards the product.[7] If your reaction seems to stall, consider using a Dean-Stark apparatus to azeotropically remove water, especially if the reaction is run at elevated temperatures.

Question 2: I am observing the formation of side products in my Knoevenagel reaction. What are they and how can I minimize them?

Answer:

Side product formation can be a significant issue. Here are some common side products and strategies to mitigate them:

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound in a Michael addition.

    • Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of 3-Chloro-2-ethoxybenzaldehyde and the active methylene compound.

  • Self-Condensation of the Active Methylene Compound: While less common with aldehydes, a strong base can potentially promote the self-condensation of some active methylene compounds.

    • Solution: Use a milder base like an amine salt or ammonium acetate.

Section 2: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[8][9]

Question 3: I am attempting a Claisen-Schmidt condensation between 3-Chloro-2-ethoxybenzaldehyde and acetone, but I'm getting a complex mixture of products. How can I improve the selectivity?

Answer:

The Claisen-Schmidt reaction's success hinges on controlling the enolate formation.[10] Since 3-Chloro-2-ethoxybenzaldehyde has no α-hydrogens, it can only act as the electrophile. However, acetone can self-condense.

  • Causality: The key is to ensure that the enolate of acetone preferentially attacks the more reactive aldehyde.[11][12]

  • Troubleshooting Steps:

    • Order of Addition: A common strategy is to slowly add the enolizable ketone (acetone) to a mixture of the non-enolizable aldehyde (3-Chloro-2-ethoxybenzaldehyde) and the base. This ensures that the generated enolate has a higher probability of reacting with the aldehyde rather than another molecule of acetone.

    • Base and Solvent: Sodium hydroxide in an ethanol/water mixture is a classic condition for this reaction.[11] The product often precipitates out of the reaction mixture, driving the equilibrium forward.[10]

    • Temperature Control: These reactions are often run at or below room temperature to minimize side reactions. Cooling the reaction mixture in an ice bath can improve selectivity.[11]

Table 1: Recommended Starting Conditions for 3-Chloro-2-ethoxybenzaldehyde Condensations

Reaction TypeActive Methylene/CarbonylBase (Typical)Solvent (Typical)TemperatureKey Considerations
Knoevenagel Malononitrile, Ethyl CyanoacetatePiperidine, Ammonium AcetateEthanol, DMFRoom Temp to RefluxSteric hindrance may require heating. Consider water removal.
Claisen-Schmidt Acetone, AcetophenoneNaOH, KOHEthanol/Water0°C to Room TempSlow addition of the ketone is crucial for selectivity.
Wittig Stabilized or Unstabilized Yliden-BuLi, NaH (for unstabilized)THF, Diethyl Ether-78°C to Room TempChoice of ylide determines stereoselectivity of the alkene product.
Section 3: Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[13][14]

Question 4: My Wittig reaction with 3-Chloro-2-ethoxybenzaldehyde is giving a poor yield of the desired alkene. What factors should I investigate?

Answer:

Low yields in a Wittig reaction can stem from issues with the ylide generation or the reaction with the aldehyde.

  • Causality: The reactivity of the phosphonium ylide is paramount. Stabilized ylides (containing an electron-withdrawing group) are less reactive than unstabilized ylides (containing alkyl groups).[15][16]

  • Troubleshooting Steps:

    • Ylide Formation: Ensure the complete formation of the ylide. This typically involves the deprotonation of a phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[13][15] The characteristic color change (often to deep red or orange) is a good indicator of ylide formation.

    • Reaction Conditions: The addition of the aldehyde to the ylide is often performed at low temperatures (e.g., -78°C) and then allowed to warm to room temperature. This can help to control the reaction and minimize side products.

    • Steric Hindrance: The ortho-ethoxy group on 3-Chloro-2-ethoxybenzaldehyde could slightly hinder the approach of the bulky phosphonium ylide. Allowing for a longer reaction time or gentle heating might be necessary.

    • Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification.[17] Proper chromatographic techniques or recrystallization are often required to isolate the pure alkene.

Question 5: How does the choice of a stabilized vs. an unstabilized ylide affect the outcome of the Wittig reaction with 3-Chloro-2-ethoxybenzaldehyde?

Answer:

The choice of ylide has a profound impact on both the reactivity and the stereoselectivity of the resulting alkene.

  • Unstabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These are more reactive and generally lead to the formation of the (Z)-alkene as the major product.[16][18] The reaction is typically rapid.

  • Stabilized Ylides (e.g., from phosphonium salts with an adjacent ester or ketone): These are less reactive and often require heating. They predominantly yield the (E)-alkene.[16]

The stereochemical outcome is a result of the kinetics of the formation and decomposition of the oxaphosphetane intermediate.[14][18]

Experimental Workflow & Diagrams

General Protocol for Knoevenagel Condensation Optimization
  • Reactant Preparation: In a round-bottom flask, dissolve 3-Chloro-2-ethoxybenzaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.[3]

  • Catalyst Addition: Add the base catalyst (e.g., 0.1 equivalents of piperidine).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture, and if a precipitate has formed, collect it by filtration. If not, perform an appropriate aqueous workup to remove the catalyst and unreacted starting materials.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Low Yield in Condensation Reaction check_base Is the Base Appropriate? start->check_base check_solvent Is the Solvent Optimal? check_base->check_solvent Yes optimize_base Adjust Base Strength/ Type check_base->optimize_base No check_temp Is the Temperature Correct? check_solvent->check_temp Yes optimize_solvent Screen Different Solvents check_solvent->optimize_solvent No check_stoichiometry Is Stoichiometry Controlled? check_temp->check_stoichiometry Yes optimize_temp Vary Reaction Temperature check_temp->optimize_temp No optimize_stoichiometry Use 1:1 Reactant Ratio check_stoichiometry->optimize_stoichiometry No success Improved Yield check_stoichiometry->success Yes optimize_base->check_solvent optimize_solvent->check_temp optimize_temp->check_stoichiometry optimize_stoichiometry->success Reaction_Mechanisms cluster_Knoevenagel Knoevenagel Condensation cluster_Wittig Wittig Reaction k_start Aldehyde + Active Methylene k_enolate Enolate Formation (Base Catalyzed) k_start->k_enolate k_addition Nucleophilic Addition k_enolate->k_addition k_dehydration Dehydration k_addition->k_dehydration k_product α,β-Unsaturated Product k_dehydration->k_product w_start Aldehyde + Phosphonium Ylide w_cycloaddition [2+2] Cycloaddition w_start->w_cycloaddition w_oxaphosphetane Oxaphosphetane Intermediate w_cycloaddition->w_oxaphosphetane w_decomposition Decomposition w_oxaphosphetane->w_decomposition w_product Alkene + Triphenylphosphine Oxide w_decomposition->w_product

Caption: Simplified mechanisms for Knoevenagel and Wittig reactions.

References

  • van Schijndel, J., Canalle, L. A., Mouterde, L. M. M., & Allais, F. (2019). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Knoevenagel condensation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • ResearchGate. (2002, August 6). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]

  • Wikipedia. (2023, August 28). Claisen–Schmidt condensation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Wittig reaction. Retrieved from [Link]

  • University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • University of Mainz. (2014, October 14). Condensation reactions in microflow. Retrieved from [Link]

  • Reddit. (2023, June 3). Condensation reaction help needed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. Retrieved from [Link]

  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2019, August 6). Condensation of Aromatic Aldehydes with Acidic Methylene Compounds Without Catalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Pearson+. (n.d.). Show how Wittig reactions might be used to synthesize the following.... Retrieved from [Link]

  • YouTube. (2018, May 4). Knoevenagel condensation. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • PubChem. (n.d.). 6-Acetyl-3-chloro-2-ethoxybenzaldehyde. Retrieved from [Link]

Sources

Overcoming solubility issues with 3-Chloro-2-ethoxybenzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges in Synthetic Reactions

Introduction: The Challenge of a Versatile Intermediate

3-Chloro-2-ethoxybenzaldehyde is a valuable substituted aromatic aldehyde, serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique substitution pattern makes it an attractive precursor for complex molecular architectures. However, like many aromatic aldehydes, its utility can be hampered by poor solubility in certain reaction media, particularly in biphasic systems or when reacting with highly polar or ionic reagents. This limited solubility can manifest as sluggish reaction rates, incomplete conversions, and inconsistent yields, posing a significant hurdle for researchers and process chemists.

This guide provides a comprehensive technical resource for overcoming these solubility issues. We will explore the underlying principles of solubility and present a tiered approach to troubleshooting, from simple solvent optimization to advanced techniques using alternative reaction media. The goal is to empower you, the researcher, with the knowledge and practical protocols to ensure your reactions proceed efficiently and successfully.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the common problems encountered when working with 3-Chloro-2-ethoxybenzaldehyde.

Q1: My reaction is sluggish or has stalled. How can I determine if solubility is the root cause?

A: Visual inspection is the first and most crucial diagnostic step. If you observe a heterogeneous mixture where solid 3-Chloro-2-ethoxybenzaldehyde or another reactant remains undissolved, solubility is clearly a limiting factor. Other indicators include:

  • Inconsistent Reaction Rates: The reaction proceeds erratically or fails to reach completion despite extended reaction times.

  • Low or Variable Yields: Results are not reproducible between batches, even with identical reagent stoichiometry.

  • Rate Independence: Increasing the concentration of a dissolved reagent does not proportionally increase the reaction rate, suggesting the reaction is limited by the dissolution rate of the aldehyde.

This issue is most common when attempting to react the non-polar aldehyde with polar or ionic species, such as in aqueous-organic biphasic systems or with salt-like nucleophiles.

Q2: What are the primary strategies for improving the solubility of 3-Chloro-2-ethoxybenzaldehyde?

A: Optimizing the solvent system is the most direct approach. The "like dissolves like" principle is your guiding tenet. Since 3-Chloro-2-ethoxybenzaldehyde is a relatively non-polar aromatic compound, it will exhibit better solubility in organic solvents.

  • Solvent Selection: If your reaction conditions permit, choose a solvent that readily dissolves the aldehyde. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, or Ethyl Acetate.

  • Co-Solvent Systems: If the reaction requires a polar medium (e.g., water or a protic solvent like ethanol) where the aldehyde is poorly soluble, introducing a co-solvent is a powerful technique.[1][2] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, modifies the overall polarity of the medium, enhancing the solubility of the non-polar aldehyde.

    • How it Works: The co-solvent acts as a bridge, creating a microenvironment that is more favorable for the aldehyde.

    • Recommended Co-solvents: THF, Dioxane, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices. Start by adding a small volume percentage (e.g., 10-20% v/v) and observe if the aldehyde dissolves.

Q3: My reaction involves an ionic nucleophile in an aqueous phase and the aldehyde in an organic phase. What advanced techniques can overcome this phase barrier?

A: This is a classic scenario where Phase-Transfer Catalysis (PTC) is exceptionally effective. PTC is designed to facilitate reactions between reactants located in different, immiscible phases.[3][4]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports an ionic reactant (the nucleophile) from the aqueous phase into the organic phase.[4][5] The catalyst's lipophilic alkyl groups allow the entire ion pair (catalyst cation + reactant anion) to dissolve in the organic layer, where it can react with the dissolved 3-Chloro-2-ethoxybenzaldehyde.[5]

  • Advantages: This method avoids the need for a single solvent system that must dissolve both polar and non-polar species. It often leads to faster reaction rates, milder conditions, and reduced byproducts.[6]

Q4: For sustainability or "green chemistry" initiatives, I need to avoid volatile organic solvents (VOCs). What are my options?

A: The field of green chemistry offers excellent alternatives to traditional organic solvents. Two prominent options are Deep Eutectic Solvents (DES) and Ionic Liquids (ILs).

  • Deep Eutectic Solvents (DES): A DES is a mixture of two or more solid compounds (a hydrogen bond donor and a hydrogen bond acceptor) that, when combined, form a liquid with a melting point significantly lower than any of the individual components.[7]

    • Key Benefits: DES are often biodegradable, non-toxic, inexpensive, and non-flammable.[8] They possess a remarkable ability to dissolve a wide range of polar and non-polar compounds, making them excellent media for reactions involving substrates with disparate solubility profiles.[7][9] A common example is a mixture of choline chloride and urea.[8]

  • Ionic Liquids (ILs): ILs are salts that are liquid below 100°C. They are composed entirely of ions and have negligible vapor pressure, high thermal stability, and strong solvating power for both polar and nonpolar species.[10][11]

    • Key Benefits: The properties of ILs can be finely tuned by changing the cation and anion, allowing for the design of task-specific solvents.[11] Choline-based ILs, in particular, are noted for their biocompatibility and lower toxicity.[12]

Frequently Asked Questions (FAQs)
  • What is the general solubility profile of 3-Chloro-2-ethoxybenzaldehyde? Based on its structure (an aromatic ring with chloro, ethoxy, and aldehyde functional groups), it is expected to be:

    • Highly Soluble in non-polar and moderately polar aprotic organic solvents like Toluene, Hexanes, Diethyl Ether, Dichloromethane (DCM), and Tetrahydrofuran (THF).

    • Sparingly Soluble to Insoluble in highly polar protic solvents, most notably water.[13] Its solubility in alcohols like methanol and ethanol will be moderate.

  • How does the structure of 3-Chloro-2-ethoxybenzaldehyde impact its solubility? The molecule has competing features. The benzene ring and the chloro and ethoxy groups are hydrophobic, dominating its character and favoring solubility in organic solvents. The aldehyde group offers a site for hydrogen bonding, but this is insufficient to grant significant aqueous solubility, especially as the carbon backbone increases in size.[14]

  • Are there specific reaction types where solubility is a known issue for this compound? Yes, solubility issues are frequently encountered in the following classic reactions:

    • Knoevenagel Condensation: This reaction often involves the aldehyde reacting with an active methylene compound (like diethyl malonate or malononitrile) in the presence of a basic catalyst.[15][16] If the active methylene compound or its corresponding salt is highly polar, achieving a homogeneous solution with the aldehyde can be difficult.

    • Wittig Reaction: This reaction converts the aldehyde to an alkene using a phosphorus ylide.[17][18] The ylide is typically generated in situ using a strong base in an aprotic solvent like THF.[19] While the aldehyde is usually soluble in THF, the phosphonium salt precursor to the ylide may have limited solubility, and careful solvent choice is needed to accommodate all components.

    • Reductive Amination: This involves the reaction of the aldehyde with an amine to form an imine, which is then reduced.[20][21] Primary or secondary amines can have varying polarities, and the reducing agents (e.g., sodium cyanoborohydride) are often salts, creating a need for a solvent system that can accommodate both the organic aldehyde and the more polar reagents.[22]

Data Presentation: Solvent Selection Guide

The following table provides a general guide to solvent selection for reactions involving aromatic aldehydes like 3-Chloro-2-ethoxybenzaldehyde.

Solvent ClassExamplesSuitability for 3-Chloro-2-ethoxybenzaldehydeTypical Applications & Comments
Aprotic Non-Polar Toluene, HexaneHighExcellent for dissolving the aldehyde. Good for reactions with other non-polar reagents (e.g., some Wittig reactions).
Aprotic Polar THF, Dioxane, DCM, Ethyl AcetateHighVersatile solvents that dissolve the aldehyde and many other organic reagents. THF is very common for organometallic chemistry.
Dipolar Aprotic DMF, DMSO, AcetonitrileModerate to HighStronger solvents. Often used as co-solvents to increase the solubility of polar reagents alongside the aldehyde.
Protic Polar Water, Methanol, EthanolVery Low (Water), Low (Alcohols)Generally poor primary solvents. Alcohols can sometimes be used, but water will almost always require a co-solvent or PTC.[13]
Green Solvents Choline Chloride:Urea (DES)HighExcellent alternative media capable of dissolving both the aldehyde and polar/ionic co-reactants.[8][9]
Detailed Experimental Protocols
Protocol 1: Co-Solvent System Optimization

This protocol outlines a systematic approach to finding an effective co-solvent system for a reaction where 3-Chloro-2-ethoxybenzaldehyde has poor solubility in the primary solvent (e.g., water).

  • Setup: In separate small vials, add a known amount of 3-Chloro-2-ethoxybenzaldehyde (e.g., 10 mg).

  • Primary Solvent: To each vial, add the primary solvent of your reaction (e.g., 1 mL of water). Note the lack of solubility.

  • Co-Solvent Addition: Titrate a co-solvent (e.g., THF, DMF, or DMSO) dropwise into the first vial while stirring.

  • Observation: Record the approximate volume percentage of the co-solvent required to achieve complete dissolution of the aldehyde.

  • Repeat: Repeat steps 3-4 for other potential co-solvents to identify the most efficient one (i.e., the one requiring the lowest volume percentage).

  • Reaction Test: Set up small-scale test reactions using the most promising co-solvent systems to ensure the solvent mixture does not negatively impact the reaction chemistry (e.g., by reacting with reagents or intermediates).

Protocol 2: Implementing Phase-Transfer Catalysis (PTC)

This protocol is for a reaction between 3-Chloro-2-ethoxybenzaldehyde and an aqueous nucleophile (e.g., sodium cyanide for a Knoevenagel-type precursor).

  • Organic Phase: Dissolve 3-Chloro-2-ethoxybenzaldehyde (1 equivalent) in a non-polar organic solvent (e.g., Toluene or DCM).

  • Aqueous Phase: In a separate flask, dissolve the nucleophilic reagent (e.g., 1.2 equivalents of NaCN) in water.

  • Catalyst Addition: To the organic phase, add the phase-transfer catalyst. A typical choice is Tetrabutylammonium Bromide (TBAB) at a loading of 1-10 mol%.

  • Combine Phases: Combine the organic and aqueous phases in a reaction flask equipped with a condenser and a magnetic stirrer.

  • Reaction: Heat the biphasic mixture to the desired reaction temperature. Ensure vigorous stirring to maximize the interfacial surface area between the two phases, which is critical for catalyst efficiency.[5]

  • Monitoring: Monitor the reaction progress by periodically taking a sample from the organic layer for analysis by TLC or GC-MS.

  • Workup: Upon completion, separate the organic layer. Wash it with water and then brine to remove the catalyst and any remaining aqueous-soluble species. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Visualizations: Workflows and Mechanisms
Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Reaction Stalled or Incomplete B Is a reactant visibly undissolved? A->B C Solubility is the primary issue. Proceed to optimization. B->C Yes D Issue may be kinetics, stability, or catalyst activity. Investigate other factors. B->D No E STEP 1: Optimize Solvent System C->E F Can a single solvent dissolve all reactants? E->F G Use optimal single solvent (e.g., THF, Toluene). F->G Yes H Use a Co-Solvent System (e.g., Water/THF, Water/DMF). See Protocol 1. F->H No I STEP 2: Advanced Methods for Biphasic Systems H->I J Is the system biphasic with an ionic reagent in water? I->J K Implement Phase-Transfer Catalysis (PTC). See Protocol 2. J->K Yes L Consider Green Solvents (DES, ILs) that dissolve all species. J->L No

Caption: Decision workflow for troubleshooting solubility issues.

Mechanism of Phase-Transfer Catalysis

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References
  • Shahare HV, Bhoyar PK, Dhabarde DM, Jadhav SP, Pawar GM. Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research J. Pharm. and Tech. 2010; 3(1): 275-276. Available from: [Link]

  • MDPI. Special Issue: Deep Eutectic Solvents in Organic Synthesis. Molecules. Available from: [Link]

  • Díez, E., et al. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. Open Chemistry. 2021; 19(1). Available from: [Link]

  • Shahare HV, et al. Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research J. Pharm. and Tech. 2010. Available from: [Link]

  • Starks, C. M. Phase-Transfer Catalyzed Additions. VI. Reaction of N-Diphenylmethyleneaminoacetonitrile with Aromatic Aldehydes. Synthetic Communications. 1978. Available from: [Link]

  • Procopio, A., et al. Deep eutectic solvents: alternative reaction media for organic oxidation reactions. Green Chemistry. 2016. Available from: [Link]

  • Li, C., et al. Deep Eutectic Solvents to Organic Synthesis. ResearchGate. 2017. Available from: [Link]

  • Pena-Pereira, F., & Namieśnik, J. Application of Deep-Eutectic Solvents in Green Organic Synthesis. ResearchGate. 2014. Available from: [Link]

  • Patil, S. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. 2016. Available from: [Link]

  • Frizzo, C. P., et al. New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. Molecules. 2020. Available from: [Link]

  • Macmillan Group. Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. 2008. Available from: [Link]

  • Kumar, V., et al. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Polymers. 2023. Available from: [Link]

  • Frizzo, C. P., et al. Improvement of new and nontoxic dianionic and dicationic ionic liquids in solubility of poorly water-soluble drugs. DOI. 2021. Available from: [Link]

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

  • Moshikur, R. M., et al. Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. ResearchGate. 2021. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Blesic, M., et al. Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. Molecules. 2021. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Myers, J. W. Reductive Amination. Myers Chem 115. Available from: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. Available from: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]

  • Ellern, M. G., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. 2018. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. Reductive Amination. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • University of Missouri–St. Louis. A Solvent Free Wittig Reaction. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Quora. Why are smaller aldehydes and ketones soluble in water?. Available from: [Link]

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. 2022. Available from: [Link]

  • Reddit. Solvent for aldehyde for TLC. 2022. Available from: [Link]

  • YouTube. Knoevenagel condensation. 2018. Available from: [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. 2017. Available from: [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. 2008. Available from: [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

  • ACS Publications. Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. 2013. Available from: [Link]

  • PubChem. 3-Chloro-2-ethoxy-5-methylbenzaldehyde. Available from: [Link]

  • Quora. Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Available from: [Link]

Sources

Technical Support Center: Preventing Oxidation of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde valuable in the synthesis of pharmaceuticals and other complex organic molecules. Like many aldehydes, its utility is critically dependent on its purity. The aldehyde functional group is highly susceptible to autoxidation, a process where atmospheric oxygen converts the aldehyde into the corresponding carboxylic acid. In this case, the primary degradation product is 3-Chloro-2-ethoxybenzoic acid. This transformation can significantly reduce the yield of desired products in subsequent reactions and introduce impurities that are often difficult to remove.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, FAQs, and validated protocols to ensure the long-term stability and purity of 3-Chloro-2-ethoxybenzaldehyde during storage.

Section 1: Frequently Asked Questions - Understanding Aldehyde Stability

This section addresses the fundamental chemical principles governing the stability of 3-Chloro-2-ethoxybenzaldehyde.

Q1: Why is 3-Chloro-2-ethoxybenzaldehyde so susceptible to oxidation?

A: The susceptibility to oxidation is inherent to the aldehyde functional group (-CHO). The carbon-hydrogen bond on the carbonyl carbon is relatively weak and susceptible to radical-initiated reactions.[1] Atmospheric oxygen (a diradical) can abstract this hydrogen atom, initiating a chain reaction that ultimately incorporates an oxygen atom to form a carboxylic acid (-COOH). This process, known as autoxidation, is often catalyzed by light, heat, or trace metal impurities.

Q2: What is the primary degradation product and why is it problematic?

A: The primary oxidation product is 3-Chloro-2-ethoxybenzoic acid. The formation of this impurity is problematic for several reasons:

  • Reduced Purity: It lowers the concentration of the active starting material.

  • Altered Reactivity: A carboxylic acid has vastly different chemical properties than an aldehyde and will not participate in desired aldehyde-specific reactions.

  • Downstream Complications: The acidic nature of the impurity can interfere with subsequent reaction steps, particularly those that are base-sensitive.

  • Separation Challenges: While the polarity difference between the aldehyde and the carboxylic acid allows for separation (e.g., via chromatography or extraction), it adds an extra, often time-consuming, purification step.

Q3: What are the immediate signs that my stored 3-Chloro-2-ethoxybenzaldehyde has begun to oxidize?

A: There are several common indicators:

  • Visual Changes: Pure benzaldehydes are typically clear, colorless to slightly yellow liquids.[2] The appearance of significant yellowing, darkening, or turbidity can suggest degradation.

  • Formation of Solids: 3-Chloro-2-ethoxybenzoic acid is a solid at room temperature. The appearance of white or off-white crystals or precipitate in the liquid aldehyde is a strong indicator of significant oxidation.

  • Analytical Discrepancies: A routine check by Thin Layer Chromatography (TLC) may show a new, more polar spot (lower Rf value) corresponding to the carboxylic acid. More quantitative methods like HPLC or GC will show a new peak and a decrease in the area percentage of the parent aldehyde.

Q4: What are the absolute cornerstone principles for proper storage?

A: The three most critical factors are the exclusion of Oxygen , Light , and Heat .

  • Oxygen Exclusion: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most effective preventative measure.[3][4]

  • Light Exclusion: Use an amber glass bottle or store the container in a dark place to prevent photochemical reactions.

  • Temperature Control: Store in a cool, well-ventilated area, such as a refrigerator designated for chemical storage.[3][5][6] Lower temperatures significantly slow the rate of oxidation.

Section 2: Visual Guide to the Degradation Pathway

Understanding the chemical transformation is key to preventing it. The following diagram illustrates the oxidation process.

Oxidation_Pathway cluster_aldehyde Starting Material cluster_acid Oxidation Product Aldehyde 3-Chloro-2-ethoxybenzaldehyde (C9H9ClO2) Acid 3-Chloro-2-ethoxybenzoic Acid (C9H9ClO3) Aldehyde->Acid + O2 (Air) Catalysts: Light, Heat

Caption: Oxidation of the aldehyde to a carboxylic acid.

Section 3: Troubleshooting Guide - Diagnosing and Solving Storage Issues

This guide uses a problem/solution format to address common issues encountered by researchers.

Problem / Observation Probable Cause & Explanation Recommended Action & Rationale
"My clear aldehyde has turned noticeably yellow/darker after several weeks on the shelf." Initial Oxidation: This is often the first visual sign of autoxidation. Trace amounts of oxygen are initiating the degradation process, forming colored impurities or polymeric byproducts. The bulk purity may still be high.1. Verify Purity: Perform a quick purity check using TLC, GC, or HPLC (See Protocol 3.2). 2. Re-Inert: If purity is acceptable (>98%), immediately flush the container headspace with a stream of dry argon or nitrogen for 1-2 minutes. 3. Store Properly: Tightly seal the container and store it in a cool, dark location. This prevents further degradation.
"White crystals have precipitated out of my liquid aldehyde." Significant Oxidation: This is a clear indication that a substantial amount of the aldehyde has oxidized to 3-Chloro-2-ethoxybenzoic acid, which is a solid and has limited solubility in the parent aldehyde.1. Isolate and Purify: The material is no longer suitable for direct use. The aldehyde must be purified from the carboxylic acid, typically by vacuum distillation or column chromatography. 2. Review Storage Protocol: This level of degradation points to a critical failure in storage, likely a faulty seal or failure to use an inert atmosphere. Implement the stringent storage procedure outlined in Protocol 3.1 for all future batches.
"My reaction yield is low, and a TLC of my starting material shows a new, more polar spot." Partial Oxidation: The starting material is contaminated with the carboxylic acid impurity. Carboxylic acids are significantly more polar than aldehydes and will appear as a distinct spot with a lower Rf value on a silica gel TLC plate. This impurity reduces the molar quantity of the active reactant.1. Quantify Impurity: Use a quantitative method like HPLC or qNMR to determine the exact purity of your starting material. 2. Purify or Adjust Stoichiometry: If the impurity level is >5%, purification is highly recommended. For minor impurities (1-5%), you may choose to proceed by adjusting the stoichiometry of your reaction to account for the lower purity, but be aware that the acidic impurity may still affect the reaction.

Section 4: Protocols for Prevention and Analysis

Adherence to validated protocols is the best defense against degradation.

Protocol 4.1: Recommended Procedure for Long-Term Storage

This protocol establishes an oxygen-free environment for the aldehyde.

  • Select Appropriate Container: Use a clean, dry amber glass bottle with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.

  • Transfer Compound: If receiving the material in a larger container, aliquot the desired amount for storage into the prepared bottle. Minimize the time the stock bottle is open to the air.

  • Establish Inert Atmosphere:

    • Insert a long needle or cannula connected to a source of dry argon or nitrogen gas into the bottle, with the tip below the level of the liquid's surface.

    • Insert a second, shorter "vent" needle through the septum that does not extend into the liquid.

    • Gently bubble the inert gas through the liquid for 2-3 minutes to displace any dissolved oxygen.

    • Raise the long needle into the headspace above the liquid and continue to flush the headspace for another 1-2 minutes to displace all air.

  • Seal Securely: While maintaining a positive pressure of inert gas, remove the vent needle first, followed by the gas inlet needle. Immediately and tightly screw on the PTFE-lined cap.

  • Add Secondary Seal: For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Store Correctly: Place the sealed bottle in a designated refrigerator (2-8 °C) away from strong oxidizing agents.[5]

Protocol 4.2: Analytical Workflow for Purity Assessment by HPLC

This protocol provides a reliable method to quantify the purity of 3-Chloro-2-ethoxybenzaldehyde and detect the presence of its carboxylic acid impurity.

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Filter and degas both phases before use.

  • Prepare Standard & Sample Solutions:

    • Create a stock solution of your 3-Chloro-2-ethoxybenzaldehyde sample at approximately 1 mg/mL in acetonitrile.

    • If available, prepare a separate stock solution of the 3-Chloro-2-ethoxybenzoic acid standard for peak identification.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

    • Gradient:

      • Start at 60% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 60% B over 1 minute and equilibrate for 2 minutes.

  • Analysis: Inject the sample. The more polar carboxylic acid will elute earlier than the less polar aldehyde. Purity is calculated by dividing the peak area of the aldehyde by the total area of all peaks, expressed as a percentage.

Data Summary: Comparison of Analytical Techniques
FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Highly Suitable. Ideal for moderately polar, non-volatile, and thermally stable compounds like substituted benzaldehydes.Suitable. Benzaldehydes are sufficiently volatile for GC analysis.[7] However, high inlet temperatures could potentially cause degradation of sensitive compounds.
Key Advantage High resolution and sensitivity without requiring sample volatilization.Excellent for separating volatile impurities and can be easily coupled with a mass spectrometer (GC-MS) for identification.
Limitation Requires solvents for the mobile phase.Not suitable for non-volatile or thermally labile compounds.

Section 5: Troubleshooting Workflow

Use this decision tree to guide your response when assessing a stored sample of 3-Chloro-2-ethoxybenzaldehyde.

Troubleshooting_Workflow decision decision action action issue issue start start decision1 Visual Change? (Color, Crystals) start->decision1 Assess Stored Sample decision2 Purity Confirmed >99% by analysis? decision1->decision2 No issue1 Significant Oxidation Suspected decision1->issue1 Yes action1 Proceed with Reaction. Ensure proper storage of remaining material. decision2->action1 Yes action2 Minor Impurity Detected. Purify or adjust stoichiometry. Review storage procedure. decision2->action2 No (<99%) action3 action3 issue1->action3 Quantify Purity (HPLC/GC) decision3 Purity Acceptable (e.g., >95%)? action3->decision3 decision3->action2 Yes action4 Purification Required (Distillation/Chromatography). Implement stringent storage (Protocol 4.1). decision3->action4 No (<95%)

Caption: Decision tree for handling stored aldehyde.

References

  • Vertex AI Search. (2025). How to test the purity of benzaldehyde? - Blog.
  • BenchChem. (2025). Validating the Purity of Synthesized 4-(Hexyloxy)benzaldehyde: A Comparative Guide to Analytical Methods.
  • Samovich, S. N., et al. (n.d.). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. Belarusian State University.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethoxybenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Quora. (2020). How can you prevent aldehydes from oxidation?
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde.
  • Fiveable. (n.d.). Oxidation of Aldehydes and Ketones.
  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?
  • Molecules. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH.
  • Oriental Journal of Chemistry. (2025). Natural Aldehydes on Health Effects.
  • ResearchGate. (n.d.). Some common aromatic aldehyde spices.
  • ChemicalBook. (n.d.). 3-Ethoxybenzaldehyde(22924-15-8).
  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones.
  • Echemi. (n.d.). 3-CHLORO-5-ETHOXY-4-HYDROXYBENZALDEHYDE Safety Data Sheets.

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Technical Support Center: Troubleshooting Unexpected NMR Shifts in 3-Chloro-2-ethoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-2-ethoxybenzaldehyde and its derivatives. This guide is designed to help you troubleshoot and understand unexpected Nuclear Magnetic Resonance (NMR) shifts that you may encounter during your experiments. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can confidently interpret your data.

Introduction: The Challenge of Substituted Benzaldehydes

3-Chloro-2-ethoxybenzaldehyde and its analogs are valuable scaffolds in medicinal chemistry and materials science. However, their NMR spectra can sometimes present unexpected complexities. The substitution pattern on the aromatic ring introduces a delicate interplay of electronic and steric effects that can lead to chemical shifts deviating from predicted values. This guide will walk you through common issues, their underlying causes, and systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My aromatic proton signals are shifted significantly upfield or downfield from what I predicted. What could be the cause?

Answer:

Significant deviations in the aromatic region (typically δ 6.5-8.5 ppm) often stem from a combination of electronic, steric, and solvent effects.[1][2] Let's break down the likely culprits:

A. Electronic Effects of Substituents:

  • Causality: The chloro, ethoxy, and aldehyde groups all exert electronic influence on the benzene ring. The aldehyde group is electron-withdrawing, which deshields (shifts downfield) the ortho and para protons.[3] Conversely, the ethoxy group is electron-donating through resonance, which shields (shifts upfield) the protons at these same positions.[3] The chloro group is electron-withdrawing by induction but can have a weak donating effect through resonance. The net effect on a particular proton's chemical shift is a sum of these competing influences.

  • Troubleshooting:

    • Re-evaluate Substituent Effects: Carefully consider the combined electronic effects of all substituents on each aromatic proton. Remember that electron-donating groups will cause upfield shifts at the ortho and para positions, while electron-withdrawing groups will cause downfield shifts at these same positions.[3]

    • Consult Databases and Literature: Compare your observed shifts with data from spectral databases like the Spectral Database for Organic Compounds (SDBS) or published literature for similar compounds.[4]

B. Conformational Isomers (Rotamers):

  • Causality: The ethoxy group is not sterically locked and can rotate around the C-O bond. This can lead to the presence of different conformational isomers (rotamers) in solution. If the rotation is slow on the NMR timescale, you might observe separate signals for each rotamer, leading to a more complex spectrum than anticipated.[5]

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify the presence of rotamers. As the temperature increases, the rate of rotation between conformers also increases. If rotamers are present, you should see the separate signals broaden and eventually coalesce into a single, averaged signal at higher temperatures.[5]

C. Solvent Effects:

  • Causality: The solvent you use can have a profound impact on chemical shifts, especially for polar molecules like substituted benzaldehydes.[6][7] Aromatic solvents like benzene-d6 can induce significant upfield shifts due to the formation of specific solute-solvent complexes where the solute sits over the face of the aromatic solvent ring.[6][7][8] In contrast, polar solvents like acetone-d6 can cause downfield shifts.[6][7]

  • Troubleshooting:

    • Change the NMR Solvent: If you suspect solvent effects, acquire a spectrum in a different deuterated solvent.[5] Switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often resolve overlapping signals and reveal the true pattern.[5]

    • Concentration Dependence: The concentration of your sample can also influence chemical shifts, particularly if there are intermolecular interactions.[5] Try acquiring spectra at different concentrations to see if the shifts change.

Question 2: The aldehyde proton signal is broader than expected and its chemical shift is unusual. Why is this happening?

Answer:

The aldehyde proton is particularly sensitive to its environment. Broadening and unexpected shifts can be due to several factors:

A. Intramolecular Hydrogen Bonding:

  • Causality: In some derivatives, particularly those with a hydroxyl group ortho to the aldehyde, intramolecular hydrogen bonding can occur. This can significantly deshield the aldehyde proton, causing a downfield shift, and can also lead to peak broadening.

  • Troubleshooting:

    • D₂O Exchange: If you suspect an exchangeable proton (like an OH) is involved in hydrogen bonding, adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum can be informative. The OH signal will disappear or significantly decrease in intensity, and you may see a change in the aldehyde proton's chemical shift or line shape.[5]

B. Chemical Exchange:

  • Causality: The aldehyde proton can sometimes participate in slow chemical exchange processes, such as hydration to form a gem-diol, especially if trace amounts of acid or water are present. This can lead to peak broadening.

  • Troubleshooting:

    • Ensure Sample Purity and Dryness: Use a fresh, dry NMR solvent and ensure your sample is free from acidic or basic impurities. Adding a small amount of a drying agent like molecular sieves to your NMR tube can sometimes help.

C. Anisotropic Effects:

  • Causality: The carbonyl group of the aldehyde has a significant magnetic anisotropy.[9][10] This means it creates a local magnetic field that can either shield or deshield nearby protons depending on their spatial orientation relative to the C=O bond. For ortho-substituted benzaldehydes, steric hindrance can force the aldehyde group into a specific conformation, leading to through-space anisotropic effects that alter the chemical shifts of nearby protons.[11][12]

  • Troubleshooting Workflow:

    G start Unexpected Aldehyde Shift check_ortho Ortho Substituent Present? start->check_ortho d2o_exchange D2O Exchange Experiment start->d2o_exchange yes_ortho Consider Through-Space Anisotropic Effects check_ortho->yes_ortho Yes no_ortho Focus on Electronic and Solvent Effects check_ortho->no_ortho No vt_nmr Perform Variable Temperature NMR yes_ortho->vt_nmr change_solvent Acquire Spectrum in a Different Solvent no_ortho->change_solvent analyze Analyze Data for Conformational Changes vt_nmr->analyze d2o_exchange->analyze change_solvent->analyze

    Caption: Troubleshooting workflow for unexpected aldehyde proton shifts.

Question 3: My spectrum has very broad peaks, and the signal-to-noise ratio is poor. What are the common causes and solutions?

Answer:

Broad peaks and poor signal-to-noise can be frustrating, but they are often solvable. Here are the most common culprits:

A. Poor Shimming:

  • Causality: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp NMR signals. Poor shimming will cause all peaks in the spectrum to be broad.[5][13]

  • Solution:

    • Re-shim the Spectrometer: Carefully re-shim the magnet for your sample. If you are unsure how to do this, consult the instrument manager or a more experienced user.

B. Sample Issues:

  • Causality: Several sample-related issues can lead to broad peaks:

    • Inhomogeneity/Precipitation: If your compound is not fully dissolved or has started to precipitate, you will see broad lines.[5][14]

    • Paramagnetic Impurities: The presence of paramagnetic impurities (even dissolved oxygen) can cause significant line broadening.[14][15]

    • High Concentration: Very concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[5][16]

  • Solutions:

    • Filter Your Sample: Filter your NMR sample through a small plug of glass wool or a syringe filter to remove any particulate matter.[14]

    • Degas Your Sample: If you suspect dissolved oxygen is an issue, you can degas your sample by bubbling an inert gas (like nitrogen or argon) through it for a few minutes.

    • Dilute Your Sample: Try preparing a more dilute sample.[17]

C. Instrumental Problems:

  • Causality: While less common, issues with the NMR spectrometer itself, such as a problem with the probe, can lead to poor spectral quality.[13]

  • Solution:

    • Run a Standard Sample: If you have ruled out shimming and sample issues, run a standard sample (often provided by the instrument manufacturer) to check if the spectrometer is performing correctly.[13] If the standard sample also gives a poor spectrum, contact the instrument manager.

Quantitative Data Summary: Common Causes of Peak Broadening

Cause Symptoms Primary Solution
Poor Shimming All peaks are broad and distorted.Re-shim the magnet.
Sample Inhomogeneity Broad, potentially asymmetric peaks.Filter the sample.
Paramagnetic Impurities All peaks are broad, poor S/N.Degas the sample.
High Concentration Broad peaks, especially for viscous samples.Dilute the sample.
Chemical Exchange Specific peaks are broad, may be temperature-dependent.Perform VT-NMR.
Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Detecting Rotamers

  • Sample Preparation: Prepare your sample as you normally would in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Increase Temperature: Increase the sample temperature in increments (e.g., 10-20 °C). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

  • Acquire Spectra: Acquire a spectrum at each temperature increment.

  • Data Analysis: Look for changes in the spectra as a function of temperature. If rotamers are present, you should observe broadening and coalescence of the signals corresponding to the interconverting conformers.

  • Lower Temperature (Optional): You can also acquire spectra at lower temperatures to see if a single broad peak resolves into multiple sharper signals.

Protocol 2: D₂O Exchange for Identifying Labile Protons

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the second spectrum to the first. The signal corresponding to any exchangeable proton (e.g., -OH, -NH) will have disappeared or significantly decreased in intensity.

Conclusion

Troubleshooting unexpected NMR shifts in 3-chloro-2-ethoxybenzaldehyde derivatives requires a systematic approach that considers electronic, steric, and environmental factors. By understanding the underlying principles and applying the troubleshooting techniques outlined in this guide, you can gain a deeper understanding of your molecules and have greater confidence in your spectral interpretations.

References

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(12), 2329–2338. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(12), 2329–2338. [Link]

  • Ciaccia, M., Di Stefano, S., & Mandolini, L. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Hay, R. W., & Williams, P. P. (1965). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 43(11), 3060-3066. [Link]

  • Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. ResearchGate. [Link]

  • University of Wisconsin-Madison, NMR Facility. Troubleshooting Acquisition Related Problems. [Link]

  • Chem 204, Fall 2011. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Smith, R. G., & Martin, G. E. (2015). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. Royal Society of Chemistry.
  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Ciaccia, M., Di Stefano, S., & Mandolini, L. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR. Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]

  • SDSU NMR Facility. Common Problems. [Link]

  • Al-shahateet, S. F. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(11), 869-896. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. ResearchGate. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • NMR Wiki Q&A Forum. (2011, March 31). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. [Link]

  • Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243–248. [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]

  • Can, T. V., & Ni, Q. Z. (2019). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. eMagRes, 8(1), 1-12. [Link]

  • de Oliveira, G. R., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 2113-2120. [Link]

  • de Oliveira, G. R., et al. (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ResearchGate. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for chemical reactions involving 3-Chloro-2-ethoxybenzaldehyde. The inherent steric hindrance and electronic properties of this substrate present unique challenges in achieving optimal reaction outcomes. This resource is designed to help you navigate these complexities and successfully implement your synthetic strategies.

I. Understanding the Substrate: 3-Chloro-2-ethoxybenzaldehyde

3-Chloro-2-ethoxybenzaldehyde possesses a sterically hindered aryl chloride, which is generally less reactive than its bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1] The presence of the ethoxy group at the ortho position introduces significant steric bulk, while the aldehyde functionality can potentially coordinate with the metal center, influencing the catalytic cycle. The electronic nature of the substituents—the electron-withdrawing aldehyde and the electron-donating ethoxy group—further complicates catalyst and ligand selection.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with 3-Chloro-2-ethoxybenzaldehyde, offering explanations and actionable solutions.

Q1: I am planning a Suzuki-Miyaura coupling with 3-Chloro-2-ethoxybenzaldehyde. What is a good starting point for catalyst and ligand selection?

A: Due to the unreactive nature of the aryl chloride, a robust catalytic system is necessary.[1] For sterically hindered and electron-rich aryl chlorides, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[1][2]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃These are common, reliable Pd(0) sources or precursors that are reduced in situ to the active Pd(0) species.[3][4]
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky monodentate phosphines (e.g., P(t-Bu)₃).These ligands are sterically demanding and electron-rich, which promotes the challenging oxidative addition step of the aryl chloride to the Pd(0) center.[2][5]
Base K₃PO₄ or Cs₂CO₃These are effective bases for Suzuki couplings, particularly with challenging substrates.[6][7] Cs₂CO₃ is often more effective but also more expensive.
Solvent Toluene, Dioxane, or THF/water mixturesThese are standard solvents for Suzuki reactions. The addition of water can sometimes be beneficial, but should be carefully controlled.[7][8]

Initial Troubleshooting Workflow:

start Low Yield or No Reaction catalyst Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) start->catalyst base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base If still low yield solvent Vary Solvent (Toluene, Dioxane, THF/H₂O) base->solvent If still low yield temp Increase Temperature solvent->temp If still low yield success Optimized Conditions temp->success Improved Yield start Low Conversion in Buchwald-Hartwig Amination ligand Is the ligand sufficiently bulky and electron-rich? (e.g., BrettPhos, RuPhos) start->ligand base Is a strong, non-nucleophilic base being used? (NaOt-Bu, LHMDS) ligand->base Yes outcome Optimize Further or Consider Alternative Amine Source ligand->outcome No temp Is the reaction temperature high enough? (≥ 100 °C) base->temp Yes base->outcome No temp->outcome No success Improved Conversion temp->success Yes

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Q4: I want to perform a Sonogashira coupling with a terminal alkyne. What are the key parameters to consider for this sterically hindered substrate?

A: The Sonogashira coupling of aryl chlorides is generally more difficult than with aryl bromides or iodides. [9]The steric hindrance of 3-Chloro-2-ethoxybenzaldehyde adds another layer of complexity.

Essential Parameters for a Successful Sonogashira Coupling:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are standard and effective palladium catalysts for Sonogashira reactions. [10]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and generally most effective copper co-catalyst. It facilitates the formation of the copper acetylide intermediate. [9][10]
Base An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA)The amine base serves to neutralize the HX byproduct and can also act as a solvent. [11][12]
Ligand Triphenylphosphine (PPh₃) is often sufficient, but for challenging substrates, more electron-rich phosphines may be required.PPh₃ is part of the standard catalyst complexes. If the reaction is not proceeding, adding an additional, more electron-rich ligand can sometimes help.
Solvent THF, DMF, or the amine base itselfThese solvents are commonly used to dissolve the reactants. [10][12]
Inert Atmosphere CrucialThe Pd(0) active species is sensitive to oxygen, and its deactivation can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. [12]
Q5: Is a Heck reaction a viable option for 3-Chloro-2-ethoxybenzaldehyde, and what challenges should I anticipate?

A: Yes, a Heck reaction is possible, but you should anticipate challenges related to the reactivity of the aryl chloride and potential side reactions involving the aldehyde. [13][14] Challenges and Mitigation Strategies:

  • Aryl Chloride Reactivity: As with other cross-coupling reactions, the C-Cl bond is difficult to activate. [14] * Solution: Use a highly active palladium catalyst, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. [13][15]N-heterocyclic carbene (NHC) ligands can also be very effective. [2]High temperatures (often >100 °C) are typically required. [15]* Aldehyde Functionality: The aldehyde group can potentially undergo side reactions under the basic and high-temperature conditions of the Heck reaction.

    • Solution: Careful selection of a non-nucleophilic base like K₂CO₃ or NaOAc can minimize side reactions. [13]If side reactions are still problematic, consider protecting the aldehyde as an acetal, performing the Heck reaction, and then deprotecting.

  • Regioselectivity: The regioselectivity of the alkene insertion can be an issue. Generally, the aryl group adds to the less substituted carbon of the alkene. [14]

III. Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial, add 3-Chloro-2-ethoxybenzaldehyde (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent (e.g., toluene, to make a 0.2 M solution with respect to the limiting reagent).

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Using a syringe, add the catalyst solution to the reaction vial.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis - Benchchem. Available at:

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at:

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at:

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at:

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. Available at:

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate. Available at:

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides - Benchchem. Available at:

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at:

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at:

  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available at:

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. Available at:

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. Available at:

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at:

  • Heck reaction - chemeurope.com. Available at:

  • Heck Reaction - Organic Chemistry Portal. Available at:

  • Heck reaction - Wikipedia. Available at:

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at:

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. Available at:

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at:

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available at:

  • Sonogashira Coupling | NROChemistry. Available at:

  • Heck Reaction. Available at:

  • Sonogashira coupling - Wikipedia. Available at:

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. Available at:

  • Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde - Benchchem. Available at:

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at:

  • Suzuki reaction - Wikipedia. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • Sonogashira Coupling - Organic Chemistry Portal. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:

  • Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. Available at:

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  • Sonogashira coupling - chemeurope.com. Available at:

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available at:

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at:

  • Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water. Available at:

  • Cross-Coupling Reactions of Unactivated Alkyl Halides - CORE. Available at:

  • Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents. Available at:

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at:

  • Cyanation – Knowledge and References - Taylor & Francis. Available at:

  • 3-Chloro-2-methoxybenzaldehyde - Sigma-Aldrich. Available at:

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Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this synthesis from the bench to pilot plant or manufacturing scales. We will explore common synthetic routes, provide a detailed experimental protocol, and address specific troubleshooting challenges in a practical question-and-answer format. Our focus is on providing not just procedures, but the underlying chemical principles to empower you to make informed decisions during process development.

Synthetic Strategy Overview

The synthesis of 3-Chloro-2-ethoxybenzaldehyde involves the introduction of a formyl group (-CHO) onto the 2-chloro-1-ethoxybenzene backbone. The primary challenge lies in achieving regioselectivity, directing the formylation to the C-3 position, ortho to the chlorine and meta to the activating ethoxy group. Several classical formylation reactions can be considered, each with distinct advantages and drawbacks for scaling up.

Reaction NameReagentsApplicability & Scalability Considerations
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Highly effective for electron-rich aromatics. The Vilsmeier reagent is a relatively mild electrophile.[1] Scalability is good, but requires careful management of exothermic events and corrosive reagents.
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Glyceroboric acid)Primarily used for phenols.[2][3] Yields can be low to moderate.[3][4] The reaction often requires high temperatures (150-160 °C).[2]
Gattermann-Koch Reaction Carbon Monoxide (CO), HCl, AlCl₃/CuClInvolves high-pressure gas (CO) and strong Lewis acids.[5][6] Not suitable for phenol ethers.[6][7] Significant infrastructure and safety measures are required for scale-up.
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Primarily for phenols, leading to ortho-formylation.[8][9] The reactive species is dichlorocarbene.[9] Often suffers from moderate yields and isomer formation.[10]

For the synthesis of 3-Chloro-2-ethoxybenzaldehyde from 2-chloro-1-ethoxybenzene, the Vilsmeier-Haack reaction presents the most promising and scalable route due to its applicability to phenol ethers and generally good yields.

Visualizing the Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3-Chloro-2-ethoxybenzaldehyde via the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up & Hydrolysis cluster_3 Step 4: Purification DMF DMF (Solvent/Reagent) DMF->Reagent Slow addition at 0-10 °C StartMat 2-Chloro-1-ethoxybenzene POCl3 POCl3 POCl3->Reagent Iminium Iminium Salt Intermediate StartMat->Iminium Reaction at 40-60 °C Quench Quench on Ice/Water Iminium->Quench Hydrolysis Hydrolysis to Aldehyde Quench->Hydrolysis Crude Crude Product Extraction Organic Extraction Hydrolysis->Extraction Distillation Vacuum Distillation Crude->Distillation Purified Pure 3-Chloro-2-ethoxybenzaldehyde Distillation->Purified

Caption: General workflow for Vilsmeier-Haack synthesis.

Detailed Experimental Protocol (Vilsmeier-Haack Route)

This protocol is a representative model for a lab-scale synthesis (0.5 mol) and should be optimized for specific equipment and scaled appropriately with rigorous safety reviews.

Reagents:

ReagentM.W. ( g/mol )Amount (mol)Volume/MassDensity (g/mL)
Phosphorus oxychloride (POCl₃)153.330.6055 mL1.645
Dimethylformamide (DMF)73.091.50115 mL0.944
2-Chloro-1-ethoxybenzene156.610.5078.3 g1.13

Procedure:

  • Vilsmeier Reagent Formation:

    • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add dimethylformamide (115 mL).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (55 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent is expected.[1]

  • Formylation Reaction:

    • Add 2-chloro-1-ethoxybenzene (78.3 g) to the flask in one portion.

    • Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Prepare a separate beaker with 1 kg of crushed ice and 500 mL of water.

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

    • Once the quench is complete, add a 50% w/v sodium hydroxide solution to neutralize the mixture to a pH of 6-7.

    • Extract the aqueous layer with dichloromethane (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product as an oil.

    • Purify the crude oil by vacuum distillation to obtain 3-Chloro-2-ethoxybenzaldehyde as a clear oil or low-melting solid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the 3-Chloro-2-ethoxybenzaldehyde synthesis.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a multifaceted problem. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is critical. If POCl₃ is of poor quality (hydrolyzed) or the temperature during addition is too high, the reagent will not form efficiently.

    • Solution: Use fresh, high-purity POCl₃. Ensure strict temperature control (0-10 °C) during its addition to DMF. The formation of a precipitate is a good visual indicator of successful reagent formation.

  • Insufficient Reaction Time or Temperature: The formylation of 2-chloro-1-ethoxybenzene is slower than highly activated systems.

    • Solution: Implement in-process controls (e.g., GC or HPLC) to monitor the disappearance of the starting material. You may need to extend the reaction time or slightly increase the temperature (e.g., to 65-70 °C), but be cautious of increased byproduct formation.

  • Side Reactions - Isomer Formation: The ethoxy group is an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. While the desired 3-position is sterically accessible, formylation can potentially occur at the 5-position (para to the ethoxy group).

    • Solution: Characterize your crude product by ¹H NMR and GC-MS to identify and quantify isomeric impurities. Reaction temperature is the primary lever to control selectivity; lower temperatures generally favor the desired isomer.

  • Losses During Work-up: The hydrolysis and neutralization steps can lead to yield loss.

    • Solution: Ensure the pH during neutralization does not become too basic, which can promote side reactions. Check for product solubility in the aqueous layer; if significant, additional extractions may be necessary. Avoid emulsions by adding brine during extraction.

Q2: I am observing significant amounts of an unknown impurity in my GC-MS analysis. How can I identify and mitigate it?

Answer: The most likely impurities stem from the starting material, side reactions, or the work-up process.

  • Unreacted Starting Material: 2-chloro-1-ethoxybenzene will be readily identifiable by GC-MS. Its presence indicates an incomplete reaction (see Q1).

  • Isomeric Aldehyde (5-Chloro-2-ethoxybenzaldehyde): This is the most probable major byproduct. Its mass spectrum will be identical to the product's, but it will have a different retention time in GC and distinct aromatic proton signals in ¹H NMR.

  • Hydrolysis of Starting Material: If moisture is present, 2-chloro-1-ethoxybenzene can hydrolyze to 2-chlorophenol, which can then be formylated to give chlorosalicylaldehyde isomers.

    • Mitigation: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen).

The following diagram can help guide your troubleshooting process for low yield or purity issues.

G cluster_impurities cluster_solutions start Low Yield or Purity Issue check_ipc Analyze Crude by GC/HPLC start->check_ipc high_sm High Starting Material? check_ipc->high_sm isomer Isomeric Impurity? other Other Impurities? high_sm->isomer No incomplete_rxn Incomplete Reaction: - Increase time/temp - Check reagent quality high_sm->incomplete_rxn Yes isomer->other No selectivity Poor Selectivity: - Lower reaction temp - Screen solvents isomer->selectivity Yes workup_issue Work-up/Side Rxn Issue: - Ensure anhydrous conditions - Control quench/pH other->workup_issue Yes

Caption: Troubleshooting decision tree for synthesis issues.

Q3: The reaction quench is violently exothermic and difficult to control at a larger scale. What are the best practices for a safe scale-up?

Answer: This is a critical safety consideration. The quench exotherm is caused by the rapid hydrolysis of unreacted POCl₃ and the iminium salt intermediate.

  • Reverse Addition: Instead of adding the reaction mass to ice, consider the reverse: slowly adding the quenching solution (e.g., cold water or a buffered solution) to the reaction vessel. This allows the reactor's cooling system to manage the heat load more effectively.

  • Use of a Co-solvent: Quenching into a biphasic mixture (e.g., ice/water and a high-boiling point solvent like toluene) can help temper the exotherm. The organic solvent acts as a heat sink.

  • Temperature Monitoring and Control: The quench must be performed in a reactor with a robust cooling system and reliable temperature probes. Set a maximum temperature limit (e.g., 25-30 °C) and control the addition rate of the quenching agent to stay below this limit.

  • Off-Gas Management: The quench will generate HCl gas. Ensure the reactor is vented to a suitable scrubber system to neutralize the acidic off-gas.

Q4: How do I choose between vacuum distillation and recrystallization for final purification at scale?

Answer: The choice depends on the physical properties of your product and its impurity profile.

  • Vacuum Distillation: This is ideal if your product is a liquid or a low-melting solid and is thermally stable. It is highly effective at removing non-volatile impurities (like salts or polymerization products) and impurities with significantly different boiling points (like residual starting material). For 3-Chloro-2-ethoxybenzaldehyde, which is often an oil, this is typically the preferred method.

  • Recrystallization: This is suitable if your product is a solid with good solubility in a solvent at high temperature and poor solubility at low temperature. It is excellent for removing closely related impurities, such as isomers, provided a suitable solvent system can be found that selectively crystallizes the desired product. This may be an option if distillation fails to provide the required purity.

For process development, it is wise to evaluate both methods to determine which provides the best combination of purity, yield, and operational efficiency at scale.

References

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Organic Chemistry Research, 1(2), 187-194.

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-196.

  • Google Patents. (1974). Process for making aromatic aldehydes. (Patent No. US3833660A).
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Duff Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • YouTube. (2018, May 7). Gatterman Koch Reaction. The Organic Chemistry Tutor. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

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Technical Support Center: Refinement of Workup Procedures for 3-Chloro-2-ethoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile intermediate. By understanding the "why" behind each step, you can refine your procedures, improve yield and purity, and troubleshoot effectively.

Section 1: Troubleshooting Guide - Common Workup Issues

This section addresses specific problems that may arise during the isolation and purification of products from reactions starting with or forming 3-Chloro-2-ethoxybenzaldehyde.

Issue 1: Emulsion Formation During Aqueous Extraction

Q1: I'm seeing a persistent emulsion at the interface of my organic and aqueous layers during extraction, making separation difficult. What causes this and how can I resolve it?

A1: Emulsion formation is a common issue, particularly when dealing with reactions that have generated amphiphilic byproducts or when vigorous shaking is employed. The presence of fine particulate matter can also stabilize emulsions.

Root Cause Analysis:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create fine droplets that are slow to coalesce.

  • Surfactant-like Byproducts: Depending on your reaction, byproducts with both polar and non-polar characteristics may have formed, acting as emulsifying agents.

  • Incomplete Quenching: A poorly quenched reaction can leave reactive species that contribute to emulsion formation.

Troubleshooting Protocol:

  • Mechanical Separation:

    • Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gently swirl the funnel instead of shaking it.

    • If the emulsion persists, try gently stirring the interface with a glass rod.

  • Chemical Intervention:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by reducing the solubility of the organic components in the aqueous layer.

    • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help to break the emulsion.

  • Filtration:

    • In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion by removing particulate matter.

Issue 2: Product Loss During Workup

Q2: My final yield is significantly lower than expected based on TLC or LC-MS analysis of the crude reaction mixture. Where might I be losing my product?

A2: Product loss during workup can occur at several stages. A systematic approach is necessary to identify the source of the loss.

Potential Causes and Solutions:

  • Incomplete Extraction:

    • Problem: 3-Chloro-2-ethoxybenzaldehyde and its derivatives have some polarity. If the organic solvent is not sufficiently polar, or if an insufficient volume is used, the product may remain partially in the aqueous layer.

    • Solution: Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). Ensure your extraction solvent is appropriate for your product's polarity. Dichloromethane or ethyl acetate are common choices.

  • Acid/Base Sensitivity:

    • Problem: The aldehyde functional group can be sensitive to strongly acidic or basic conditions, potentially leading to degradation or side reactions.

    • Solution: Use mild aqueous washes. For acidic impurities, a saturated sodium bicarbonate solution is preferable to a stronger base like sodium hydroxide. For basic impurities, a dilute acid wash (e.g., 1M HCl) or a saturated ammonium chloride solution is recommended.[1]

  • Volatility:

    • Problem: While 3-Chloro-2-ethoxybenzaldehyde itself is not extremely volatile, some derivatives or byproducts might be. Product can be lost during solvent removal under high vacuum or at elevated temperatures.

    • Solution: Use a rotary evaporator at a moderate temperature and vacuum. For highly sensitive compounds, consider solvent removal at room temperature under high vacuum.

Issue 3: Presence of Unreacted Starting Material or Impurities

Q3: After purification, my product is still contaminated with starting materials or an unknown impurity. How can I improve my purification strategy?

A3: The presence of persistent impurities often points to the need for a more tailored workup and purification scheme.

Refined Purification Strategies:

  • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[2]

    • Mechanism: Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with an acid or base.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., toluene).

      • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours.

      • Filter the resulting solid adduct and wash it with the organic solvent.

      • Regenerate the pure aldehyde by treating the adduct with an aqueous solution of sodium carbonate or dilute HCl.

      • Extract the pure aldehyde into an organic solvent, wash, dry, and concentrate.

  • Chromatography Optimization:

    • Problem: Co-elution of the product with impurities during column chromatography.

    • Solution:

      • Solvent System: Experiment with different solvent systems. A common starting point for compounds like 3-Chloro-2-ethoxybenzaldehyde is a hexane/ethyl acetate gradient.

      • TLC Analysis: Before running a column, carefully perform TLC analysis with several different solvent systems to find the one that gives the best separation between your product and the impurities.

  • Recrystallization:

    • Problem: Oiling out or poor crystal formation.

    • Solution:

      • Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) can be effective.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If the product oils out, try using a more dilute solution or a different solvent system.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the most common side reactions to be aware of when working with 3-Chloro-2-ethoxybenzaldehyde, and how do they impact the workup?

A4: Awareness of potential side reactions is crucial for designing an effective workup.

  • Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid (3-chloro-2-ethoxybenzoic acid), especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

    • Workup Impact: This acidic byproduct can be easily removed with a wash using a mild base like saturated sodium bicarbonate solution. The carboxylate salt will be soluble in the aqueous layer.

  • Cannizzaro-type Disproportionation: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol (3-chloro-2-ethoxyphenyl)methanol and carboxylic acid.[3]

    • Workup Impact: This creates a more complex mixture to separate. The carboxylic acid can be removed with a basic wash. The alcohol, being more polar than the aldehyde, may require adjustments to the chromatography solvent system for effective separation.

  • Cleavage of the Ether Linkage: Harsh acidic conditions can potentially lead to the cleavage of the ethoxy group, resulting in the formation of 3-chloro-2-hydroxybenzaldehyde.

    • Workup Impact: The resulting phenolic compound will have different solubility and chromatographic properties. It can be removed by a wash with a dilute base, though this may also remove any carboxylic acid byproduct.

Q5: What is the best way to store 3-Chloro-2-ethoxybenzaldehyde to prevent degradation?

A5: Like many aldehydes, 3-Chloro-2-ethoxybenzaldehyde is susceptible to oxidation by atmospheric oxygen.[4] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

Section 3: Experimental Workflows and Data

General Workup Procedure for a Grignard Reaction with 3-Chloro-2-ethoxybenzaldehyde

This workflow illustrates a standard procedure for working up a reaction where a Grignard reagent has been added to 3-Chloro-2-ethoxybenzaldehyde to form a secondary alcohol.

Workup_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_extraction Extraction cluster_drying Drying & Concentration cluster_purification Purification Reaction Grignard Reaction Mixture Quench Quench with sat. aq. NH4Cl Reaction->Quench Slowly add to quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Transfer to sep. funnel Combine Combine Organic Layers Extract->Combine Wash_Brine Wash with Brine Combine->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Product Pure Secondary Alcohol Purify->Product

Caption: Workflow for a standard Grignard reaction workup.

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Emulsion Vigorous shaking, amphiphilic byproductsAdd brine, gentle swirling, filter through Celite®
Low Yield Incomplete extraction, product degradationMultiple extractions, use mild acid/base washes
Impurity Unreacted starting material, co-eluting byproductBisulfite adduct formation, optimize chromatography
Acidic Impurity Oxidation of aldehydeWash with saturated aq. NaHCO₃
Basic Impurity Unreacted amine reagentWash with 1M HCl or sat. aq. NH₄Cl

References

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
  • PrepChem. (2023). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
  • Sigma-Aldrich. 3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-ETHOXYBENZALDEHYDE.
  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Syntheses. (n.d.). m-Chlorobenzaldehyde.
  • Sigma-Aldrich. 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde.
  • ResearchGate. (2012).
  • ChemicalBook. (n.d.). 3-CHLORO-2-METHOXYBENZALDEHYDE synthesis.
  • PubChem. (n.d.). 3-Ethoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde.
  • BenchChem. (2023). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde.
  • Sigma-Aldrich. 3-Chloro-2-hydroxybenzaldehyde 97%.
  • Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
  • Google Patents. (1979).
  • Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
  • ChemScene. 2-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde.
  • Santa Cruz Biotechnology. 3-(2-Methoxy-ethoxy)-benzaldehyde.
  • ACS Publications. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET.
  • Sigma-Aldrich. 2-Ethoxybenzaldehyde = 97%.

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Validation & Comparative

Comparing the reactivity of 3-Chloro-2-ethoxybenzaldehyde with other benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of synthetic strategy. The aldehyde's susceptibility to nucleophilic attack, oxidation, or reduction is not absolute; it is finely tuned by the electronic and steric environment imposed by its substituents. This guide provides an in-depth comparison of 3-Chloro-2-ethoxybenzaldehyde with other common benzaldehydes, supported by experimental data, to inform rational molecular design and reaction optimization.

Understanding the Substituent Effects in 3-Chloro-2-ethoxybenzaldehyde

The reactivity of the carbonyl group in any benzaldehyde is fundamentally dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more reactive towards nucleophiles, while electron-donating groups (EDGs) decrease it.[1] In 3-Chloro-2-ethoxybenzaldehyde, the reactivity is a product of the interplay between three distinct influences: the aldehyde group itself, an ortho-ethoxy group, and a meta-chloro group.

  • 2-Ethoxy Group (-OEt): This group exerts a powerful electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the aromatic π-system. This effect increases the electron density of the entire ring, including the carbonyl carbon, thereby reducing its electrophilicity. It also has a weaker, electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. However, the +R effect is dominant. Critically, its position ortho to the aldehyde introduces significant steric hindrance , physically impeding the approach of nucleophiles to the carbonyl carbon.[2]

  • 3-Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density away from the ring and increases the carbonyl carbon's electrophilicity. It also has a weaker electron-donating resonance effect (+R). For halogens, the inductive effect is generally the stronger influence, making the chloro group a net deactivator of the ring.[3]

  • Combined Influence: The strong, deactivating +R effect of the ortho-ethoxy group, coupled with its profound steric bulk, is the primary determinant of 3-Chloro-2-ethoxybenzaldehyde's reactivity. While the meta-chloro group's -I effect does withdraw some electron density, it is insufficient to overcome the deactivation and steric shield provided by the ethoxy substituent. This leads to a general prediction of diminished reactivity in nucleophilic addition reactions compared to unsubstituted benzaldehyde.

Caption: Electronic and steric effects in 3-Chloro-2-ethoxybenzaldehyde.

Comparative Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The reaction rate is generally accelerated by EWGs and retarded by EDGs. Steric hindrance around the carbonyl group also significantly slows the reaction rate.[2]

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes with EWGs (e.g., -NO₂, -Cl) exhibit significantly higher reaction rates than unsubstituted benzaldehyde, while those with EDGs (e.g., -OCH₃, -CH₃) react more slowly.

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Benzaldehyde DerivativeSubstituent(s)Primary Electronic Effect(s)Steric HindranceExpected Relative Rate
4-Nitrobenzaldehydep-NO₂Strong -I, -R (EWG)LowVery High
4-Chlorobenzaldehydep-ClStrong -I, weak +R (EWG)LowHigh
BenzaldehydeHNone (Reference)LowStandard
4-Methoxybenzaldehydep-OCH₃Strong +R, weak -I (EDG)LowLow
2-Chlorobenzaldehydeo-ClStrong -I, weak +R (EWG)ModerateModerate to High
3-Chloro-2-ethoxybenzaldehyde m-Cl, o-OEt Net EDG, Steric Shielding High Very Low

The high steric hindrance and the net electron-donating character of the substituents in 3-Chloro-2-ethoxybenzaldehyde predict a very slow reaction rate in Wittig-type transformations. Overcoming this requires more reactive ylides (e.g., non-stabilized ylides) or harsher reaction conditions, such as elevated temperatures.

Aldol Condensation

In crossed aldol condensations, where a benzaldehyde reacts with an enolizable ketone, the rate is similarly dependent on the aldehyde's electrophilicity.[4][5] Studies have shown a positive correlation between the reaction rate and the electrophilicity of the benzaldehyde derivative; electron-poor benzaldehydes show increased reactivity.[6]

Aldol_Workflow cluster_protocol Comparative Aldol Condensation Protocol cluster_aldehydes Benzaldehydes for Comparison A 1. Prepare Solutions - Aldehydes (0.1 M in EtOH) - Acetophenone (0.1 M in EtOH) - Catalyst (10% NaOH aq.) B 2. Reaction Setup - Add Aldehyde solution (1 mmol) - Add Acetophenone solution (1 mmol) - Initiate with NaOH catalyst (0.2 mmol) A->B C 3. Monitoring - Stir at Room Temperature - Monitor by TLC for aldehyde consumption B->C D 4. Workup & Analysis - Quench with dilute HCl - Extract with Ethyl Acetate - Analyze yield by GC or NMR C->D Ald1 4-Nitrobenzaldehyde (High Reactivity) Ald1->B Parallel Reactions Ald2 Benzaldehyde (Baseline) Ald2->B Parallel Reactions Ald3 3-Chloro-2-ethoxybenzaldehyde (Low Reactivity) Ald3->B Parallel Reactions

Caption: Workflow for comparing reactivity in Aldol condensation.

Due to the factors previously discussed, 3-Chloro-2-ethoxybenzaldehyde is expected to be a poor substrate for aldol condensations under standard conditions, likely resulting in low conversion and requiring extended reaction times or more forcing conditions compared to activated benzaldehydes.

Reactivity in Oxidation and Reduction

Oxidation to Carboxylic Acids

The oxidation of benzaldehydes to benzoic acids is a common transformation. The influence of substituents can be complex and depends on the specific oxidizing agent. For instance, in oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both EWGs and EDGs, though the effect is more pronounced with EDGs. Conversely, oxidation with benzyltrimethylammonium fluorochromate shows a reactivity order where EWGs accelerate the reaction (p-NO₂ > p-Cl > H).[7]

Table 2: Relative Oxidation Rates with Benzyltrimethylammonium Chlorobromate (BTMACB)

Substituent (Position)Relative Rate Constant (k/k₀)
p-OCH₃6.31
p-CH₃2.51
p-NO₂1.62
H1.00
p-Cl0.55

Given the strong electron-donating nature of the ethoxy group, 3-Chloro-2-ethoxybenzaldehyde would be expected to oxidize readily with reagents like BTMACB, provided the oxidant can overcome the steric hindrance.

Reduction to Alcohols

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a nucleophilic addition of a hydride ion.[8] Therefore, the reactivity trends mirror those of other nucleophilic additions. EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack and thus increasing the reduction rate.[9] Conversely, the electron-donating and sterically hindering properties of the substituents in 3-Chloro-2-ethoxybenzaldehyde would predict a slower reduction rate compared to benzaldehyde or electron-deficient derivatives.

Experimental Protocols

Protocol 1: Comparative Oxidation Using Potassium Permanganate

This protocol provides a framework for comparing the oxidation rates of various benzaldehydes.

Objective: To qualitatively compare the rate of oxidation of 3-Chloro-2-ethoxybenzaldehyde, Benzaldehyde, and 4-Nitrobenzaldehyde.

Materials:

  • Substituted benzaldehydes

  • Potassium permanganate (KMnO₄) solution (0.01 M aq.)

  • Acetone (solvent)

  • Test tubes, pipettes, stopwatch

Procedure:

  • Solution Preparation: Prepare 0.1 M solutions of each benzaldehyde in acetone.

  • Reaction: In separate test tubes, add 1 mL of each benzaldehyde solution.

  • Initiation: To each test tube, add 2 mL of the 0.01 M KMnO₄ solution simultaneously and start the stopwatch.

  • Observation: Vigorously shake all tubes. Observe the time taken for the purple color of the permanganate to disappear, indicating the completion of the reaction. The formation of a brown manganese dioxide (MnO₂) precipitate will also be observed.

  • Analysis: A shorter time to disappearance indicates a faster reaction rate. Expected outcome: 4-Nitrobenzaldehyde < Benzaldehyde < 3-Chloro-2-ethoxybenzaldehyde (in terms of reaction speed).

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details a standard Wittig olefination procedure that can be used for comparative analysis.

Objective: To synthesize stilbene derivatives from various benzaldehydes and compare the reaction yields after a fixed time.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydroxide (5 M aq. solution, 5 mL)

  • Dichloromethane (DCM) (10 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the assigned benzaldehyde (1.0 mmol), benzyltriphenylphosphonium chloride (1.1 mmol), and DCM (10 mL).

  • Reaction Initiation: Add the 5 M NaOH solution to the flask.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1 hour.[10]

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude product mass and analyze the purity and yield (e.g., via ¹H NMR or GC-MS). Compare the yields obtained from different benzaldehydes under identical conditions.

Conclusion

3-Chloro-2-ethoxybenzaldehyde presents a distinct reactivity profile governed primarily by the steric hindrance and the strong electron-donating resonance effect of its ortho-ethoxy group. In nucleophilic addition reactions, such as the Wittig and Aldol reactions, it is significantly less reactive than unsubstituted benzaldehyde and its electron-withdrawn counterparts (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde). Its reactivity is more comparable to other sterically hindered ortho-substituted benzaldehydes. For oxidation and reduction reactions, the outcome is a contest between electronic activation/deactivation and steric impediment. This understanding is critical for synthetic chemists, as it dictates the choice of reaction conditions—often requiring more reactive reagents, catalysts, or higher temperatures—to achieve desired transformations with this particular substrate.

References

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  • Pinto-González, V. R., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. Biocatalysis and Biotransformation, 37(3), 209-217. Retrieved from [Link]

  • Vellaichamy, S., & Ananthakrishnan, A. (2015). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 8(7), 130-137. Retrieved from [Link]

  • Padmanabhan, K., & Saroja, G. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research, 3(1). Retrieved from [Link]

  • Yamataka, H., et al. (1992). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 57(22), 5987-5992. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Cengage. Retrieved from [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. Retrieved from [Link]

  • Sykes, P. (1986). A Guidebook to Mechanism in Organic Chemistry. Reddit. Retrieved from [Link]

  • The Wittig Reaction. (2022). YouTube. Retrieved from [Link]

  • Padmanabhan, K., & Saroja, G. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. ResearchGate. Retrieved from [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Retrieved from [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(3), 121-127. Retrieved from [Link]

  • Mathur, D., Sharma, P. K., & Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 321-327. Retrieved from [Link]

  • Kabilan, S., et al. (2001). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved from [Link]

  • Yamataka, H., et al. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

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  • LibreTexts Chemistry. (2021). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

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  • Various Authors. (2020). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Quora. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 3-Chloro-2-ethoxybenzaldehyde: A Modern Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective construction of substituted aromatic aldehydes is of paramount importance. 3-Chloro-2-ethoxybenzaldehyde is a valuable intermediate, and its synthesis provides a compelling case study for comparing classical name reactions with modern, targeted synthetic strategies. This guide offers an in-depth technical comparison between a novel, two-step synthetic route and the traditional Reimer-Tiemann reaction followed by etherification. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, purity, and operational considerations.

A Modern, High-Yield Approach: Directed Ortho-Metalation

A contemporary and highly regioselective route to 3-Chloro-2-ethoxybenzaldehyde involves a two-step sequence commencing with the synthesis of the ether precursor, 2-chloroethoxybenzene, followed by a directed ortho-metalation (DoM) and formylation. This strategy offers significant advantages in terms of selectivity and overall yield.

The initial step is a classic Williamson ether synthesis, where the phenoxide of 2-chlorophenol acts as a nucleophile, displacing a halide from an ethylating agent. This reaction is typically high-yielding and straightforward.

The cornerstone of this modern approach is the directed ortho-metalation of the resulting 2-chloroethoxybenzene. The ethoxy group serves as an effective directed metalation group (DMG), coordinating with an organolithium reagent, such as n-butyllithium (n-BuLi), and directing the deprotonation to the adjacent ortho position.[1][2] This generates a highly reactive aryllithium intermediate that can be quenched with an electrophile. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is a commonly used and effective reagent.[3] This method provides the desired product with excellent regioselectivity, avoiding the formation of other isomers.

Experimental Protocols: A New Synthetic Route

Step 1: Synthesis of 2-Chloroethoxybenzene via Williamson Ether Synthesis

This procedure is adapted from standard Williamson ether synthesis protocols.[4][5]

  • Materials: 2-chlorophenol, ethyl iodide (or ethyl bromide), sodium hydroxide (NaOH), and a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in the chosen solvent.

    • Add sodium hydroxide (1.1 eq) to the solution and stir until the 2-chlorophenol is completely deprotonated to form the sodium phenoxide.

    • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[5]

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloroethoxybenzene.

    • Purify the product by vacuum distillation.

Step 2: Synthesis of 3-Chloro-2-ethoxybenzaldehyde via Directed Ortho-Metalation and Formylation

This protocol is based on established procedures for directed ortho-metalation of alkoxybenzenes.[1][6]

  • Materials: 2-chloroethoxybenzene, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), and an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-chloroethoxybenzene (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

    • In a separate flame-dried flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the aryllithium solution to the cold DMF solution via cannula.

    • Allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-ethoxybenzaldehyde.

The Traditional Pathway: Reimer-Tiemann Reaction and Subsequent Etherification

The classic approach to synthesizing substituted hydroxybenzaldehydes is the Reimer-Tiemann reaction.[7][8] This one-pot reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[9] While historically significant, this reaction is often plagued by low yields and the formation of isomeric byproducts.[10]

For the synthesis of 3-Chloro-2-ethoxybenzaldehyde, the traditional route would first involve the Reimer-Tiemann formylation of 2-chlorophenol to produce 3-Chloro-2-hydroxybenzaldehyde. This intermediate would then be subjected to a Williamson ether synthesis to introduce the ethoxy group.

Experimental Protocols: The Traditional Route

Step 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via the Reimer-Tiemann Reaction

This protocol is based on a literature procedure for the Reimer-Tiemann reaction of o-chlorophenol.[11]

  • Materials: o-Chlorophenol, chloroform (CHCl₃), sodium hydroxide (NaOH), and sulfuric acid.

  • Procedure:

    • In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, warm a solution of sodium hydroxide (6.65 mol) in water (1000 ml) to 60 °C.

    • Add o-chlorophenol (0.98 mol) to the warm NaOH solution.

    • Slowly add chloroform (2.20 mol) over one hour while maintaining the temperature at 60 °C.

    • After the addition is complete, continue stirring at 60 °C for two hours, then increase the temperature to 80 °C and stir for an additional sixteen hours.

    • Distill off the excess chloroform.

    • Acidify the reaction mixture with 6 N sulfuric acid and then steam distill the mixture.

    • Extract the distillate with ether, dry the ethereal solution over magnesium sulfate, and evaporate the solvent.

    • The resulting oil contains a mixture of 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde. The desired product is isolated after separation from the para isomer, resulting in a low yield.[11]

Step 2: Synthesis of 3-Chloro-2-ethoxybenzaldehyde via Williamson Ether Synthesis

This is a standard etherification of the product from Step 1.

  • Materials: 3-Chloro-2-hydroxybenzaldehyde, ethyl iodide (or ethyl bromide), a base such as potassium carbonate (K₂CO₃), and a solvent like acetone or DMF.

  • Procedure:

    • In a round-bottom flask, dissolve 3-Chloro-2-hydroxybenzaldehyde (1.0 eq) in the chosen solvent.

    • Add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Comparative Analysis: A Head-to-Head Evaluation

ParameterNew Synthetic Route (Williamson + DoM)Traditional Route (Reimer-Tiemann + Williamson)
Overall Yield High (estimated 70-85%)Very Low (typically <10%)[11]
Regioselectivity Excellent (ortho-formylation only)Poor (mixture of ortho and para isomers)[11]
Reaction Steps Two distinct, high-yielding stepsTwo steps, with the first being very low-yielding
Reaction Conditions Cryogenic temperatures (-78 °C) and inert atmosphere required for DoMHigh temperatures and prolonged reaction times for Reimer-Tiemann
Reagent Hazards Pyrophoric n-BuLi requires careful handling[12][13][14]Toxic and carcinogenic chloroform[15]
Workup & Purification Straightforward chromatographic purificationTedious steam distillation and separation of isomers[11]
Scalability Feasible with appropriate equipment for handling organolithiumsChallenging due to low yields and difficult purification

Discussion: Weighing the Pros and Cons

The novel synthetic route utilizing directed ortho-metalation presents a significant improvement over the traditional Reimer-Tiemann approach for the synthesis of 3-Chloro-2-ethoxybenzaldehyde. The primary advantage of the DoM route is the dramatically higher overall yield, which is a direct consequence of its superb regioselectivity. By precisely controlling the position of formylation, the formation of undesired isomers is avoided, simplifying purification and maximizing the conversion of starting material to the desired product.

In contrast, the Reimer-Tiemann reaction is notoriously low-yielding for many substituted phenols, and the formation of the para-isomer necessitates a difficult separation, further diminishing the practical yield of the desired ortho-product.[11] While the Reimer-Tiemann reaction can be performed in aqueous conditions and does not require an inert atmosphere, these conveniences are largely overshadowed by its inefficiency.[7]

However, the new route is not without its challenges. The use of n-butyllithium requires strict anhydrous conditions and an inert atmosphere, as it is highly reactive with water and oxygen.[12][13] The cryogenic temperatures needed for the lithiation step also necessitate specialized equipment. From a safety perspective, the hazards of pyrophoric organolithium reagents must be carefully managed.[14] Conversely, the traditional route employs chloroform, a known carcinogen, and large quantities of strong base, presenting its own set of safety and environmental concerns.[15]

For research and development purposes, where material efficiency and product purity are paramount, the directed ortho-metalation route is unequivocally superior. For large-scale industrial production, the choice would depend on a thorough process safety and cost analysis, but the substantially higher yield of the modern route would likely make it more economically viable despite the more stringent reaction conditions.

Visualizing the Synthetic Pathways

A New Synthetic Route to 3-Chloro-2-ethoxybenzaldehyde

New_Synthetic_Route cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Directed Ortho-Metalation & Formylation 2-Chlorophenol 2-Chlorophenol 2-Chloroethoxybenzene 2-Chloroethoxybenzene 2-Chlorophenol->2-Chloroethoxybenzene NaOH, EtI Aryllithium Intermediate Aryllithium Intermediate 2-Chloroethoxybenzene->Aryllithium Intermediate 1. n-BuLi, THF, -78°C 3-Chloro-2-ethoxybenzaldehyde 3-Chloro-2-ethoxybenzaldehyde Aryllithium Intermediate->3-Chloro-2-ethoxybenzaldehyde 2. DMF 3. H3O+ workup

Caption: Workflow for the new synthetic route.

Traditional Route to 3-Chloro-2-ethoxybenzaldehyde

Traditional_Route cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Williamson Ether Synthesis 2-Chlorophenol 2-Chlorophenol Product Mixture 3-Chloro-2-hydroxybenzaldehyde + 3-Chloro-4-hydroxybenzaldehyde 2-Chlorophenol->Product Mixture CHCl3, NaOH 3-Chloro-2-hydroxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde Product Mixture->3-Chloro-2-hydroxybenzaldehyde Separation 3-Chloro-2-ethoxybenzaldehyde 3-Chloro-2-ethoxybenzaldehyde 3-Chloro-2-hydroxybenzaldehyde->3-Chloro-2-ethoxybenzaldehyde K2CO3, EtI

Caption: Workflow for the traditional synthetic route.

Conclusion

The validation of this new synthetic route demonstrates a clear advancement in the preparation of 3-Chloro-2-ethoxybenzaldehyde. The directed ortho-metalation strategy offers a significant increase in efficiency and selectivity, leading to a substantially higher overall yield and a purer product compared to the traditional Reimer-Tiemann pathway. While the requirement for anhydrous and cryogenic conditions presents a higher technical barrier, the benefits in terms of material throughput and simplified purification make it the preferred method for laboratory-scale synthesis and a strong candidate for process development in industrial applications. This comparative guide underscores the power of modern synthetic methodologies to overcome the limitations of classical named reactions, providing a more rational and efficient approach to the synthesis of complex aromatic molecules.

References

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A Comparative Spectroscopic Guide to 3-Chloro-2-ethoxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth spectroscopic comparison of 3-Chloro-2-ethoxybenzaldehyde and its structurally related derivatives. Designed for researchers, chemists, and drug development professionals, this document provides a comprehensive analysis of how subtle structural modifications—specifically the interplay between chloro, ethoxy, and other functional groups—manifest in ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. By explaining the causality behind spectral shifts and patterns, this guide serves as a practical reference for unequivocal structural elucidation, purity assessment, and the rational design of new chemical entities based on the benzaldehyde scaffold.

Introduction: The Structural Significance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in synthetic organic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and fine chemicals. 3-Chloro-2-ethoxybenzaldehyde, with its unique ortho/meta substitution pattern, presents an interesting case study. The electronic properties of the aromatic ring are modulated by the competing effects of the electron-withdrawing, meta-directing chloro group and the electron-donating, ortho-para-directing ethoxy group. Understanding how these influences translate into spectroscopic signatures is critical for confirming synthesis outcomes and predicting molecular behavior.

This guide will compare the following compounds to elucidate these structure-spectra relationships:

  • 2-Ethoxybenzaldehyde (Parent Compound)

  • 3-Chloro-2-ethoxybenzaldehyde (Target Compound)

  • 3-Chloro-2-hydroxybenzaldehyde (Hydroxy Analog)

  • 3-Chloro-2-methoxybenzaldehyde (Methoxy Analog)

Core Spectroscopic Principles & Comparative Analysis

The following sections dissect the spectroscopic data for each compound, supported by established principles of chemical analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift (δ) of the aldehyde proton is particularly diagnostic, typically appearing far downfield due to the deshielding effect of the carbonyl group.[1][2]

Key Interpretive Insights:

  • Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded and appears as a singlet around 10.0-10.5 ppm. Its precise location is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups (like -Cl) tend to shift this proton further downfield.

  • Aromatic Protons (Ar-H): The aromatic region (typically 6.8-8.0 ppm) reveals complex splitting patterns. The electron-donating ethoxy group shields the ortho and para protons (shifting them upfield), while the electron-withdrawing chloro group deshields them (shifting them downfield). The interplay of these effects in 3-Chloro-2-ethoxybenzaldehyde results in a distinct pattern compared to its parent compound.

  • Ethoxy Protons (-OCH₂CH₃): The ethoxy group presents as a quartet (for the -OCH₂- methylene protons) and a triplet (for the -CH₃ methyl protons), a classic ethyl split pattern resulting from spin-spin coupling.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundAldehyde-H (s)Aromatic-H (m)-OCH₂CH₃ (q)-OCH₂CH₃ (t)Other
2-Ethoxybenzaldehyde ~10.526.97-7.85~4.17~1.48-
3-Chloro-2-ethoxybenzaldehyde ~10.457.10-7.75~4.20~1.50-
3-Chloro-2-hydroxybenzaldehyde ~9.906.90-7.60--~11.0 (s, -OH)
3-Chloro-2-methoxybenzaldehyde ~10.407.05-7.70--~3.95 (s, -OCH₃)

Note: Values are estimations based on established substituent effects. Actual values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbonyl carbon of an aldehyde is highly characteristic, appearing significantly downfield (~190 ppm).[3][4]

Key Interpretive Insights:

  • Carbonyl Carbon (C=O): This signal is one of the most deshielded, typically found between 190-195 ppm for aromatic aldehydes.[3]

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons provide a detailed electronic picture of the ring. The carbon bearing the ethoxy group (C-O) is shifted downfield (~160 ppm), while the carbon bearing the aldehyde (C-CHO) is also downfield (~125-135 ppm). The chloro-substituted carbon (C-Cl) also experiences a downfield shift.

  • Ethoxy Carbons (-OCH₂CH₃): The methylene (-OCH₂) carbon appears around 65 ppm, while the terminal methyl (-CH₃) carbon is found much further upfield, around 15 ppm.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundC=OC-O/C-OHC-ClAromatic C-H / C-CHOAlkoxy C
2-Ethoxybenzaldehyde ~191.8~161.5-112.4 - 136.2~64.6 (-CH₂), ~14.7 (-CH₃)
3-Chloro-2-ethoxybenzaldehyde ~190.5~158.0~127.0115.0 - 135.0~65.0 (-CH₂), ~14.6 (-CH₃)
3-Chloro-2-hydroxybenzaldehyde ~192.0~157.5~125.0118.0 - 137.0-
3-Chloro-2-methoxybenzaldehyde ~190.8~158.5~126.5114.0 - 134.5~56.0 (-OCH₃)

Note: Values are estimations based on established substituent effects. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies. For aldehydes, the C=O and aldehydic C-H stretches are particularly diagnostic.[5][6]

Key Interpretive Insights:

  • C=O Stretch: Aromatic aldehydes show a strong, sharp carbonyl absorption band. Conjugation with the aromatic ring lowers this frequency to around 1685-1710 cm⁻¹.[7][8][9] Electron-donating groups (like -OEt) further decrease the frequency, while electron-withdrawing groups (-Cl) tend to increase it.

  • Aldehydic C-H Stretch: Aldehydes exhibit two characteristic, medium-intensity C-H stretching bands around 2800-2860 cm⁻¹ and 2700-2760 cm⁻¹.[9] The presence of both is a strong confirmation of the aldehyde functional group.

  • C-O and C-Cl Stretches: A strong C-O stretch for the aryl ether will be present around 1240-1260 cm⁻¹. The C-Cl stretch appears in the fingerprint region, typically between 700-800 cm⁻¹.

  • -OH Stretch: For 3-Chloro-2-hydroxybenzaldehyde, a broad O-H stretch would be expected around 3200-3400 cm⁻¹. The presence of intramolecular hydrogen bonding between the -OH and the adjacent -CHO group can shift this band and sharpen it compared to a non-bonded -OH group.

Table 3: Comparative FT-IR Data (Wavenumber, cm⁻¹)

CompoundC=O StretchAldehydic C-H StretchC-O Stretch (Aryl Ether)Other Key Bands
2-Ethoxybenzaldehyde ~1686~2878, 2780~1242756 (ortho-subst. bend)
3-Chloro-2-ethoxybenzaldehyde ~1690~2880, 2785~1250~780 (C-Cl)
3-Chloro-2-hydroxybenzaldehyde ~1670~2870, 2770~1260~3200 (broad, O-H)
3-Chloro-2-methoxybenzaldehyde ~1692~2880, 2785~1255~780 (C-Cl)

Note: Values are estimations based on established functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Key Interpretive Insights:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.

  • Isotopic Pattern for Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[10] Therefore, any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of roughly 3:1 (the M⁺ and M+2 peaks).[10][11] This is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Aromatic aldehydes typically fragment via the loss of the aldehyde proton (-1 amu) or the entire formyl radical (-29 amu, loss of CHO). Cleavage of the ethoxy group is also common, leading to the loss of an ethyl radical (-29 amu) or ethylene (-28 amu). The aromatic moiety stabilizes the molecular ion, often making it the base peak.[12]

Table 4: Key Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMWM⁺ (³⁵Cl)M+2⁺ (³⁷Cl)Key Fragments
2-Ethoxybenzaldehyde C₉H₁₀O₂150.17150-121 ([M-CHO]⁺), 122 ([M-C₂H₄]⁺)
3-Chloro-2-ethoxybenzaldehyde C₉H₉ClO₂184.62184186155 ([M-CHO]⁺), 156 ([M-C₂H₄]⁺)
3-Chloro-2-hydroxybenzaldehyde C₇H₅ClO₂156.57156158127 ([M-CHO]⁺)
3-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂170.59170172141 ([M-CHO]⁺), 155 ([M-CH₃]⁺)
UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic aldehydes typically display two main absorption bands.

Key Interpretive Insights:

  • π→π* Transition: This is a high-energy, high-intensity transition associated with the conjugated π-system of the benzene ring and carbonyl group. It typically appears in the 240-280 nm range.

  • n→π* Transition: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[13] It is often observed as a shoulder or a distinct band at longer wavelengths, around 300-350 nm.[14]

  • Substituent Effects (Auxochromes): Both the -Cl and -OEt groups act as auxochromes, modifying the absorption maxima (λmax) and intensity. The electron-donating ethoxy group typically causes a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased intensity) on the π→π* band. The overall effect is a combination of influences from all substituents.

Table 5: Expected UV-Vis Absorption Maxima (λmax, nm in Ethanol)

Compoundπ→π* Transition (High Intensity)n→π* Transition (Low Intensity)
Benzaldehyde (Reference) ~244~320
2-Ethoxybenzaldehyde ~255~325
3-Chloro-2-ethoxybenzaldehyde ~260~330
3-Chloro-2-hydroxybenzaldehyde ~258~335

Note: Values are estimations based on established auxochromic effects.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure tetramethylsilane (TMS) is present as an internal standard (0.03% v/v).

  • Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width from -2 to 12 ppm. Use a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width from 0 to 220 ppm. Employ proton decoupling. Use a 30° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Co-add 1024 scans.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

FT-IR Spectroscopy
  • Technique: Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid analyte (if liquid) or a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹. Co-add 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI), such as a Quadrupole or Time-of-Flight (TOF) analyzer.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a GC inlet.

  • Ionization: Set the electron ionization energy to 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a 1 cm path length quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Acquisition: Scan the sample from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of a novel substituted benzaldehyde.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Synthesized Compound (e.g., Novel Derivative) MS Mass Spectrometry (EI-MS) - Determine MW - Confirm Cl presence (M+2 peak) Prep->MS Step 1 IR FT-IR Spectroscopy - Identify functional groups (C=O, C-H, C-O, C-Cl) Prep->IR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Map C-H framework - Confirm connectivity Prep->NMR Step 3 UV UV-Vis Spectroscopy - Analyze electronic transitions (π→π, n→π) Prep->UV Step 4 Interpret Integrate All Data MS->Interpret IR->Interpret NMR->Interpret UV->Interpret Compare Compare with predicted data and known analogs Interpret->Compare Structure Propose Final Structure Compare->Structure

Sources

A Researcher's Comparative Guide to the Biological Activity Screening of 3-Chloro-2-ethoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzaldehyde scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the potential biological activities of 3-Chloro-2-ethoxybenzaldehyde analogs, drawing upon experimental data from structurally related compounds to establish a predictive framework. While direct biological data for 3-Chloro-2-ethoxybenzaldehyde is not extensively available in public literature, by examining its analogs, we can infer its potential efficacy and guide future screening efforts in anticancer, antimicrobial, and anti-inflammatory research.

This document is structured to provide not just data, but a logical workflow for screening, rooted in established scientific principles. We will explore the structure-activity relationships (SAR) that govern the bioactivity of substituted benzaldehydes and provide detailed, field-proven protocols for key screening assays.

The Strategic Rationale for Screening Benzaldehyde Analogs

The biological activity of a benzaldehyde derivative is profoundly influenced by the nature and position of substituents on the benzene ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. The subject of this guide, 3-Chloro-2-ethoxybenzaldehyde, possesses an electron-withdrawing chloro group and a moderately bulky electron-donating ethoxy group. These features suggest a unique electronic and steric profile that could translate into significant biological activity.

Our comparative analysis will focus on three key therapeutic areas where benzaldehyde derivatives have shown considerable promise: oncology, infectious diseases, and inflammation.

Screening_Workflow General Workflow for Synthesis and Biological Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up start 3-Chloro-2-ethoxybenzaldehyde synthesis Synthesis of Analogs (e.g., Schiff bases, chalcones, heterocycles) start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary in vitro Assays purification->primary_screening anticancer Anticancer Screening primary_screening->anticancer antimicrobial Antimicrobial Screening primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Screening primary_screening->anti_inflammatory data_analysis Determine IC50 / MIC anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for synthesis and biological screening.

Part 1: Comparative Anticancer Activity

Benzaldehyde derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis, inhibition of crucial enzymes like ribonucleotide reductase, or interference with signaling pathways. The presence of halogen atoms, such as chlorine, on the phenyl ring has been shown to enhance anticancer activity in some series of compounds.[1]

Derivatives such as thiazolidinones synthesized from substituted benzaldehydes are a notable class of compounds with demonstrated anticancer potential.[2] The combination of the benzaldehyde moiety with a heterocyclic ring can lead to potent cytotoxic agents.

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Benzaldehyde Analogs

Compound ClassSpecific Analog ExampleCancer Cell LineIC₅₀ (µM)Reference
Benzo[f]chromene DerivativesCompound with fused heterocyclic moietyHepG-2 (Hepatocellular Carcinoma)< 10[3]
Benzo[f]chromene DerivativesCompound with fused heterocyclic moietyHCT-116 (Colorectal Carcinoma)< 15[3]
Benzo[f]chromene DerivativesCompound with fused heterocyclic moietyMCF-7 (Breast Cancer)< 12[3]
Thiazolidinone Hybrids2-Chloro-3-(4-nitrophenyl)propenylidene derivativeLeukemia (MOLT-4)~1.5[4]
Thiazolidinone Hybrids2-Chloro-3-(4-nitrophenyl)propenylidene derivativeColon Cancer (SW-620)~1.6[4]
Naphthoquinone DerivativesDerivative of 3-Chloro-2,4-dihydroxybenzaldehydeProstate Cancer (PC3)Data indicates significant cytotoxicity[5]
Naphthoquinone DerivativesDerivative of 3-Chloro-2,4-dihydroxybenzaldehydeBreast Cancer (MCF-7)Data indicates significant cytotoxicity[5]

Note: The data presented is a curated selection from various studies to illustrate the potential of substituted benzaldehydes and is not a direct comparison under identical conditions.

A primary screening tool for assessing anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for determining the cytotoxic effects of synthesized benzaldehyde analogs on a cancer cell line (e.g., MCF-7).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]

Materials:

  • Synthesized benzaldehyde analogs

  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve of compound concentration versus cell viability to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Comparative Antimicrobial Activity

Substituted benzaldehydes are a well-established class of compounds with a broad spectrum of antimicrobial activity. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of hydroxyl and methoxy groups, as well as their positions on the benzene ring, significantly influences their antibacterial efficacy.[7] For instance, studies have shown that the aldehyde group is generally more active than a carboxyl group, and increased hydroxylation can enhance activity.[7]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Benzaldehyde Analogs

Compound ClassSpecific Analog ExampleBacterial StrainMIC (µg/mL)Reference
Phenolic Benzaldehydes2,4-DihydroxybenzaldehydeCampylobacter jejuni100 - 200[7]
Phenolic Benzaldehydes3,4-DihydroxybenzaldehydeEscherichia coli O157:H7200 - 400[7]
Phenolic Benzaldehydes2,3,4-TrihydroxybenzaldehydeListeria monocytogenes< 100[7]
Oxime EstersUndecenoic acid-based derivativeBacillus subtilis25 - 50[8]
Oxime EstersUndecenoic acid-based derivativePseudomonas aeruginosa25 - 50[8]
Chalcones2-Chloro substituted derivativeStaphylococcus aureus~17[9]
Chalcones4-Methoxy substituted derivativeKlebsiella pneumoniae~19[9]

Note: The data presented is a curated selection from various studies to illustrate the potential of substituted benzaldehydes and is not a direct comparison under identical conditions.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the MIC of synthesized benzaldehyde analogs against bacterial strains like Staphylococcus aureus and Escherichia coli.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[10]

Materials:

  • Synthesized benzaldehyde analogs

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[11] Column 11 serves as a positive control (no compound), and column 12 as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Plate:

    • Within 15 minutes of standardization, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a critical research area. Benzaldehyde derivatives have demonstrated the ability to modulate inflammatory pathways. For example, some analogs can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][12]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][13]

Anti_Inflammatory_Pathway Inhibition of LPS-Induced Inflammatory Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS_COX2 iNOS & COX-2 Gene Expression MAPK->iNOS_COX2 promote NFkB->iNOS_COX2 promote Analogs Benzaldehyde Analogs Analogs->MAPK Analogs->NFkB NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs leads to production of

Caption: Inhibition of LPS-Induced Inflammatory Pathway.

Table 3: Comparative Anti-inflammatory Activity of Selected Benzaldehyde Analogs

Compound ClassSpecific Analog ExampleAssayEndpointActivityReference
Fungal MetabolitesFlavoglaucinLPS-stimulated RAW264.7 cellsNO ProductionPotent Inhibition[6]
Fungal MetabolitesIsotetrahydro-auroglaucinLPS-stimulated RAW264.7 cellsPGE₂ ProductionPotent Inhibition[6]
Fungal MetabolitesFlavoglaucinLPS-stimulated RAW264.7 cellsTNF-α, IL-1β, IL-6 SecretionReduced Secretion[6]
Hydroxybenzaldehydes4-HydroxybenzaldehydeLPS-stimulated RAW264.7 cellsiNOS & COX-2 ExpressionSuppression[11]
Hydroxybenzaldehydes3-HydroxybenzaldehydeHUVECsVCAM-1, ICAM-1 ExpressionInhibition[14]

Note: The data presented is a curated selection from various studies to illustrate the potential of substituted benzaldehydes and is not a direct comparison under identical conditions.

A common in vitro model for assessing anti-inflammatory activity is the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

This protocol details the measurement of NO production by quantifying its stable metabolite, nitrite, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

Principle: In response to inflammatory stimuli like LPS, macrophages upregulate the iNOS enzyme, leading to a significant increase in NO production. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this process. Nitrite concentration in the culture supernatant is measured using the Griess reagent.[15]

Materials:

  • Synthesized benzaldehyde analogs

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compounds in serum-free DMEM.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations.

    • Incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[15]

    • Incubate the plate for an additional 20-24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well containing the supernatant.[15]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

    • It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the biological activity screening of 3-Chloro-2-ethoxybenzaldehyde analogs. By leveraging comparative data from related structures, researchers can strategically design and prioritize their screening cascades. The detailed protocols for key anticancer, antimicrobial, and anti-inflammatory assays offer a practical starting point for in vitro evaluation.

The structure-activity relationships discussed herein suggest that the unique substitution pattern of 3-Chloro-2-ethoxybenzaldehyde may confer potent biological activity. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation using the described assays. This will not only elucidate the therapeutic potential of this specific chemical space but also contribute to a deeper understanding of the broader SAR of benzaldehyde derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Hydroxy-phenoxy)-benzaldehyde Analogs.
  • Gyawali, R., & Ibrahim, S. A. (2012). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 75(7), 1304-1308. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. [Link]

  • Kim, K. H., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine drugs, 12(10), 5154–5173. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • ACS Omega. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Yang, X. W., et al. (2021). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Frontiers in Marine Science, 8, 730432. [Link]

  • Kim, M. S., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 591-598. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Benmekhbi, N., et al. (2018). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 34(2), 845-853. [Link]

  • MDPI. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]

  • Lesyk, R., et al. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 12(4), 155. [Link]

  • Kamal, A., et al. (2015). Synthesis and anticancer activity evaluation of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 20(8), 14388-14410. [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • Kong, B. S., et al. (2016). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. PLoS ONE, 11(3), e0149394. [Link]

Sources

A Comparative Guide to Catalysts for the Synthesis and Reactions of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of protocols. It delves into the mechanistic reasoning behind catalyst selection, offers comparative performance data drawn from analogous systems, and provides detailed experimental workflows to ensure scientific integrity and reproducibility.

Part 1: Catalytic Synthesis of 3-Chloro-2-ethoxybenzaldehyde

The efficient synthesis of 3-Chloro-2-ethoxybenzaldehyde is paramount. Two primary catalytic routes are considered: the formylation of an electron-rich aromatic precursor and the selective oxidation of the corresponding benzyl alcohol.

Route A: Vilsmeier-Haack Formylation of 1-Chloro-2-ethoxybenzene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] The substrate, 1-chloro-2-ethoxybenzene, is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group, making it a suitable candidate for this transformation.

Mechanistic Insight

The reaction proceeds via the formation of a Vilsmeier reagent, a substituted chloroiminium ion, which acts as the electrophile. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3] The electron-rich arene attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2] The Vilsmeier reagent is considered a weak electrophile, which is why this reaction is most effective for arenes bearing electron-donating groups.[3]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene 1-Chloro-2-ethoxybenzene Iminium_Intermediate Aryl Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Product 3-Chloro-2-ethoxybenzaldehyde Iminium_Intermediate->Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol (General)
  • To a solution of the substrate (e.g., 1-Chloro-2-ethoxybenzene) in a suitable solvent like DMF, the Vilsmeier reagent is added at a controlled temperature, often starting at 0 °C.[4]

  • The reaction mixture is stirred for several hours, typically at room temperature or with gentle heating, to ensure complete conversion.

  • An aqueous workup, often involving the addition of a base like sodium acetate, is performed to hydrolyze the iminium intermediate.

  • The final product is extracted with an organic solvent, washed, dried, and purified, usually by column chromatography.

While this method is highly reliable, the use of corrosive reagents like POCl₃ necessitates careful handling and waste management. Alternative formylation techniques include the use of metalated arenes with DMF, which can be achieved via halogen-metal exchange or catalytic C-H activation.[5][6]

Route B: Selective Oxidation of (3-Chloro-2-ethoxyphenyl)methanol

An alternative synthetic approach is the selective oxidation of the corresponding benzyl alcohol. A significant challenge in this transformation is preventing over-oxidation to the carboxylic acid. Phase Transfer Catalysis (PTC) has emerged as a highly effective technique to achieve high selectivity and yield under mild conditions.[7][8]

Comparative Study of Oxidation Catalysts

Various oxidizing agents and phase transfer catalysts can be employed. The PTC system facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the alcohol is dissolved, enabling a smooth and controlled reaction.[9]

Catalyst SystemOxidantSolventTimeYield (%)Key Advantages & InsightsReference
Tetrabutylammonium salts (e.g., TBAB) HypochloriteOrganic (e.g., Toluene)~2-4 h>90High selectivity, no acid formation detected. Mild conditions.[7]
Quaternary Onium Salts (TBPB, TBAB, etc.) Acidic DichromateToluene / Ethyl Acetate~30 min>90Rapid reaction. Yields are slightly higher in more polar ethyl acetate. Catalyst order of reactivity: TBPB > TBAB.[9][10]
Tricaprylmethylammonium chloride Hexacyanoferrate(III)Toluene / Ethyl Acetate->90Effective for various substituted benzyl alcohols. Catalyst is highly efficient.[8]
Copper(II) Nanoparticles (CuTPP NPs) Molecular OxygenAcetonitrile3 h~96Green oxidant (O₂). Demonstrates high activity for ortho-chloro benzyl alcohols.[11]

Note: Data is based on studies of various substituted benzyl alcohols and serves as a strong indicator of performance for the target substrate.

PTC_Oxidation_Workflow cluster_setup Reaction Setup cluster_process Catalytic Cycle cluster_workup Workup & Isolation Organic_Phase Organic Phase (Substrate + Solvent) Reaction Oxidation of Alcohol to Aldehyde Organic_Phase->Reaction Aqueous_Phase Aqueous Phase (Oxidant) Transfer Catalyst transfers Oxidant to Organic Phase Aqueous_Phase->Transfer PT_Catalyst Phase Transfer Catalyst (e.g., TBAB) PT_Catalyst->Transfer Transfer->Reaction Regeneration Catalyst returns to Aqueous Phase Reaction->Regeneration Regeneration->Transfer Separation Phase Separation Extraction Extraction & Washing Separation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Isolated Aldehyde Purification->Product Wittig_Reaction Aldehyde 3-Chloro-2-ethoxybenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide (R-CH=PPh₃) Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Decomposition

Caption: Simplified schematic of the Wittig Reaction pathway.

Catalysis in the Wittig reaction itself is less common, as the reaction is typically driven by the formation of the highly stable triphenylphosphine oxide byproduct. [12]However, recent developments have explored catalytic versions to reduce waste, and phase-transfer catalysis can be used for the in situ generation of the ylide. [13]Comparisons often focus on reaction conditions, such as traditional solvent-based methods versus "green" solid-state grinding methods, with the former generally providing higher yields in a shorter time frame. [14]

Conclusion

The synthesis and reactivity of 3-Chloro-2-ethoxybenzaldehyde are governed by established principles of organic chemistry, with catalyst selection playing a pivotal role in achieving desired outcomes. For its synthesis, the Vilsmeier-Haack reaction offers a reliable formylation route, while Phase Transfer Catalyzed oxidation of the corresponding alcohol provides a highly selective and efficient alternative under mild conditions.

In its subsequent transformations, the presence of the electron-withdrawing chloro group generally enhances reactivity towards nucleophiles. This is evident in key C-C bond-forming reactions like the Knoevenagel condensation and the Wittig reaction. Modern catalytic systems, particularly heterogeneous and phase-transfer catalysts, offer significant advantages in terms of reaction efficiency, selectivity, and environmental sustainability. This guide provides the foundational data and mechanistic insights necessary for researchers to make informed decisions when designing synthetic routes involving this versatile chemical intermediate.

References

  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies, 4(6), 28-30. [Link]

  • Bijudas, K., Bashpa, P., et al. (2015). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Bulletin of Chemical Reaction Engineering & Catalysis, 10(1), 38-42. [Link]

  • Bashpa, P., & Bijudas, K. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. International Journal of Chemical Studies. [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. [Link]

  • Bijudas, K., & Bashpa, P. (2016). Green synthesis of benzaldehydes by the selective oxidation o benzyl alcohols using hexacyanoferrate (III) and bromate under phase transfer catalysis. ResearchGate. [Link]

  • Bijudas, K., Bashpa, P., et al. (2015). Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Semantic Scholar. [Link]

  • Yamataka, H., Nagareda, K., et al. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(20), 4706-4708. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Rackevič, V., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • The Holland Group. Organometallic Catalysis. Yale University. [Link]

  • Shan, G., et al. (2017). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(1), 148-151. [Link]

  • O'Brien, C. J., & Tellez, J. L. (2000). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. ResearchGate. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. YouTube. [Link]

  • Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University. [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]

  • Liu, Y., et al. (2018). Knoevenagel Condensation Reaction on a New Highly-efficient La2O2CO3-TiO2 Mixed Oxide Catalyst: Composition-Effects on C=C Bond Formation. ResearchGate. [Link]

  • Ghammamy, S., et al. (2012). Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. Current Chemistry Letters. [Link]

Sources

Confirming the structure of 3-Chloro-2-ethoxybenzaldehyde reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Confirming the Structure of 3-Chloro-2-ethoxybenzaldehyde Reaction Products

For researchers, scientists, and professionals in drug development, 3-Chloro-2-ethoxybenzaldehyde is a valuable starting material due to its trifunctional nature. The interplay between the aldehyde, the aromatic chlorine, and the ethoxy group offers multiple avenues for synthetic modification. However, this same versatility can create ambiguity in the structure of the resulting products. A given reaction may not proceed down the expected pathway, leading to isomeric or unexpected side products.

This guide provides a systematic, evidence-based framework for the unambiguous structural confirmation of products derived from 3-Chloro-2-ethoxybenzaldehyde. We will explore potential reaction pathways, present a robust, multi-technique analytical workflow, and compare expected data with hypothetical experimental outcomes to illustrate the decision-making process. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

The Challenge: Predicting Reactivity in a Multifunctional System

The reactivity of 3-Chloro-2-ethoxybenzaldehyde is governed by the electronic and steric effects of its three core functional groups:

  • Aldehyde (-CHO): The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic addition reactions.[1] This is typically the most reactive site on the molecule under neutral or acidic conditions.

  • Chloro (-Cl) Group: As a halogen, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, the benzene ring is not strongly activated towards SNAr, as it lacks a powerful electron-withdrawing group (like a nitro group) in the ortho or para position.[2]

  • Ethoxy (-OC₂H₅) Group: This is a strong electron-donating group that activates the ring towards electrophilic substitution, primarily at the ortho and para positions. It is generally stable and unlikely to participate in reactions under standard nucleophilic conditions.

Given these properties, a reaction with a strong nucleophile (:Nu⁻) could plausibly follow two distinct pathways, as illustrated below.

G cluster_0 Reaction Pathways Start 3-Chloro-2-ethoxybenzaldehyde + Nucleophile (:Nu⁻) P1 Product A: Nucleophilic Addition Product (Alcohol) Start->P1 Pathway 1: Attack at Carbonyl P2 Product B: SNAr Product (Ether/Substituted) Start->P2 Pathway 2: Attack at C-Cl

Figure 1: Plausible reaction pathways for 3-Chloro-2-ethoxybenzaldehyde with a nucleophile.

This guide will use the reaction with sodium methoxide (NaOCH₃) as a case study to compare the expected analytical signatures of the nucleophilic addition product (Product A) versus the SNAr product (Product B).

A Self-Validating Analytical Workflow for Structural Elucidation

To definitively determine the structure of the reaction product, a multi-pronged analytical approach is essential. Relying on a single technique can be misleading. For example, Mass Spectrometry might confirm the expected molecular weight, but it cannot distinguish between isomers. The combination of spectroscopic methods provides a self-validating system.

G cluster_1 Analytical Workflow Reaction Reaction Workup & Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Initial Fragmentation Analysis Reaction->MS Step 1 IR Infrared (IR) Spectroscopy - Identify Key Functional Groups (e.g., O-H vs. C=O) MS->IR Step 2 NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm Connectivity & Isomer Structure IR->NMR Step 3 Final Structure Confirmed NMR->Final Step 4

Sources

A Comparative Guide to Purity Analysis of 3-Chloro-2-ethoxybenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of such intermediates is a non-negotiable quality attribute, as impurities can carry through subsequent synthetic steps, potentially impacting the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust, accurate, and validated analytical methods are imperative for quality control.

This guide provides an in-depth examination of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Chloro-2-ethoxybenzaldehyde. As a cornerstone technique in pharmaceutical analysis, HPLC offers high resolution, sensitivity, and specificity for separating the main component from process-related impurities and degradation products.[1][2] We will explore the causality behind the methodological choices, present a detailed experimental protocol, and provide a comparative analysis with alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a moderately polar and non-volatile compound like 3-Chloro-2-ethoxybenzaldehyde, RP-HPLC is the method of choice.[2] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[3] By employing a gradient elution, where the organic content of the mobile phase is increased over time, we can effectively separate compounds with a wide range of polarities.

Anticipated Impurities

To develop a specific and robust method, it is crucial to consider potential impurities. For this guide, we will consider the following hypothetical, yet plausible, process-related impurities:

  • Impurity A: 3-Chloro-2-hydroxybenzaldehyde (Unreacted Starting Material)

  • Impurity B: 3-Chloro-2-ethoxybenzoic acid (Oxidation Product)

  • Impurity C: 1,2-Dichloro-3-ethoxybenzaldehyde (By-product from an undesired side reaction)

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.[4]

1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA or UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and selectivity for aromatic aldehydes and their related substances.

  • Phosphoric Acid: The acidic mobile phase suppresses the ionization of the carboxylic acid group in Impurity B, leading to better peak shape and retention.

  • Gradient Elution: Necessary to elute both the more polar Impurity A and the less polar Impurity C while achieving a reasonable retention time for the main analyte.

  • 35 °C Column Temperature: Enhances separation efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention times.[5]

  • 254 nm Detection: A common wavelength for aromatic compounds, providing good sensitivity for the analyte and expected impurities.

2. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Chloro-2-ethoxybenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • System Suitability Solution (Spiked Sample): Prepare a sample solution and spike it with small, known amounts of Impurities A, B, and C to confirm the resolution between all peaks.

3. HPLC Analysis Workflow

The following diagram outlines the logical workflow for performing the purity analysis.

HPLC_Workflow prep Solution Preparation (Standard, Sample, SST) sst System Suitability Test (SST) Inject SST Solution (5x) prep->sst sst_check Check SST Criteria (Tailing Factor, Resolution, %RSD) sst->sst_check analysis Sample Analysis Inject Blank, Standard, Samples sst_check->analysis Pass fail Troubleshoot System (Check for leaks, bubbles, column issues) sst_check->fail Fail integration Chromatogram Integration (Peak Area Measurement) analysis->integration calc Calculation (% Purity by Area Normalization) integration->calc report Generate Report (Summarize Results) calc->report fail->sst Method_Selection start Define Analytical Goal q1 Need to identify unknown impurities? start->q1 q2 Are all impurities volatile & thermally stable? q1->q2 No qnmr Use qNMR (For structural confirmation & primary standard qualification) q1->qnmr Yes q3 Need high sensitivity for trace impurities? q2->q3 No gc Use GC-FID (Ideal for volatile impurity profiling) q2->gc Yes hplc Use RP-HPLC (Best for routine QC and stability testing) q3->hplc Yes q3->hplc No

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of viable synthetic routes to 3-Chloro-2-ethoxybenzaldehyde, a key intermediate in the development of novel pharmaceutical and agrochemical agents. Recognizing the critical need for efficient and scalable synthetic methodologies, this document offers a comparative benchmark of plausible manufacturing processes. Each proposed route is evaluated based on established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.

The insights presented herein are intended to empower researchers, chemists, and process development professionals in making informed decisions for the selection and optimization of the most suitable synthesis strategy for their specific applications. We will delve into the mechanistic rationale behind each approach, providing a detailed examination of reaction parameters, potential yields, and the purity of the final product.

Strategic Overview of Synthetic Pathways

The synthesis of 3-Chloro-2-ethoxybenzaldehyde can be approached from several distinct strategic directions. In the absence of a single, universally adopted method, this guide will focus on three logical and scientifically sound pathways, each commencing from readily available starting materials. The efficiency of each route will be critically assessed, considering factors such as the number of synthetic steps, reagent toxicity, and scalability.

The three primary synthetic strategies to be benchmarked are:

  • Route A: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde. A two-step process involving the synthesis of a key intermediate followed by etherification.

  • Route B: Electrophilic Chlorination of 2-ethoxybenzaldehyde. A direct approach to functionalize a commercially available precursor.

  • Route C: Formylation of 2-chloro-1-ethoxybenzene. A convergent strategy to introduce the aldehyde functionality in the final step.

Route A: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde

This pathway commences with the synthesis of 3-Chloro-2-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the ethoxy group.

Part 1: Synthesis of 3-Chloro-2-hydroxybenzaldehyde

The initial step involves the formylation of o-chlorophenol. A common method for this transformation is a modified Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzaldehyde [1]

  • In a 3000 mL round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water is prepared and warmed to 60°C.

  • o-Chlorophenol (126 g, 0.98 mol) is added to the flask, where it should dissolve completely.

  • Chloroform (262 g, 2.20 mol) is then added slowly via the addition funnel over a period of one hour.

  • The reaction mixture is stirred at 60°C for an additional two hours, after which the temperature is raised to 80°C and maintained for sixteen hours.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is acidified with 6 N sulfuric acid and then steam distilled.

  • Approximately six liters of distillate are collected and extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is evaporated under reduced pressure.

  • The resulting yellow oil, a mixture of 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde, is treated with 500 mL of vigorously stirred hexane to precipitate the undesired isomer.

  • The precipitate is removed by filtration.

  • The hexane filtrate is evaporated under reduced pressure to yield an oil that crystallizes upon standing to give 3-chloro-2-hydroxybenzaldehyde.

Performance Data:

ParameterValueReference
Yield 5%[1]
Purity 97%
Melting Point 51-53°C[1]
Part 2: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde

The introduction of the ethoxy group can be achieved via a Williamson ether synthesis.

Proposed Experimental Protocol: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde

  • In a round-bottom flask, 3-chloro-2-hydroxybenzaldehyde (1 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Anhydrous potassium carbonate (K2CO3, 1.5-2.0 eq.) is added as a base.

  • Ethyl iodide or ethyl bromide (1.2-1.5 eq.) is added, and the reaction mixture is heated to 60-80°C.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-Chloro-2-ethoxybenzaldehyde.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the phenol. The use of an excess of the ethylating agent and base drives the reaction to completion.

Route B: Electrophilic Chlorination of 2-ethoxybenzaldehyde

This approach involves the direct chlorination of the commercially available 2-ethoxybenzaldehyde. The ethoxy and aldehyde groups are both ortho-, para-directing. The ethoxy group is an activating group, while the aldehyde is a deactivating group. The position of chlorination will be influenced by the interplay of these electronic effects and steric hindrance.

Proposed Experimental Protocol: Chlorination of 2-ethoxybenzaldehyde

  • 2-Ethoxybenzaldehyde (1 eq.) is dissolved in a suitable solvent, such as dichloromethane or acetic acid, in a flask protected from light.

  • A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) (1.0-1.1 eq.), is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

  • The reaction is stirred until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then quenched with a reducing agent solution (e.g., sodium bisulfite) if necessary, and diluted with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to isolate 3-Chloro-2-ethoxybenzaldehyde.

Causality Behind Experimental Choices: The use of a mild chlorinating agent like NCS can provide better selectivity and control over the reaction compared to harsher reagents like chlorine gas. The choice of solvent can also influence the regioselectivity of the chlorination.

Route C: Formylation of 2-chloro-1-ethoxybenzene

This route involves the introduction of the aldehyde group onto the 2-chloro-1-ethoxybenzene backbone, a readily available starting material. The Vilsmeier-Haack reaction is a suitable method for this formylation. The ethoxy group is ortho-, para-directing, and the chloro group is also ortho-, para-directing but deactivating. The formylation is expected to occur at the position para to the ethoxy group and ortho to the chloro group, which is the desired C3 position.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-chloro-1-ethoxybenzene

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, phosphorus oxychloride (POCl3, 1.1 eq.) is added to anhydrous dimethylformamide (DMF, 3-5 eq.) at 0°C.

  • The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • 2-chloro-1-ethoxybenzene (1 eq.) is then added dropwise, and the reaction mixture is heated to 60-80°C.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

  • The mixture is then neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).

  • The precipitated product is extracted with an organic solvent.

  • The organic layer is washed with water, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic rings. The order of addition and temperature control are crucial for the formation of the Vilsmeier reagent and for controlling the subsequent electrophilic aromatic substitution.

Comparative Analysis of Synthesis Routes

FeatureRoute A: EthoxylationRoute B: ChlorinationRoute C: Formylation
Starting Material o-Chlorophenol2-Ethoxybenzaldehyde2-chloro-1-ethoxybenzene
Number of Steps 211
Potential Yield Low (initial step has low yield)Moderate to HighModerate to High
Key Challenges Low yield and isomer separation in the first step.Regioselectivity of chlorination.Handling of POCl3.
Scalability Challenging due to low yield and purification.Potentially good, depending on selectivity.Generally good and widely used in industry.
Reagent Toxicity Chloroform is toxic.Chlorinating agents can be corrosive.POCl3 is corrosive and moisture-sensitive.

Visualizing the Synthetic Workflows

Route A: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde

Route A A o-Chlorophenol B Reimer-Tiemann Reaction A->B NaOH, CHCl3 C 3-Chloro-2-hydroxybenzaldehyde B->C D Williamson Ether Synthesis C->D K2CO3, EtBr E 3-Chloro-2-ethoxybenzaldehyde D->E

Caption: Workflow for Route A: Ethoxylation.

Route B: Electrophilic Chlorination of 2-ethoxybenzaldehyde

Route B A 2-Ethoxybenzaldehyde B Electrophilic Chlorination A->B NCS or SO2Cl2 C 3-Chloro-2-ethoxybenzaldehyde B->C

Caption: Workflow for Route B: Chlorination.

Route C: Formylation of 2-chloro-1-ethoxybenzene

Route C A 2-chloro-1-ethoxybenzene B Vilsmeier-Haack Formylation A->B POCl3, DMF C 3-Chloro-2-ethoxybenzaldehyde B->C

Caption: Workflow for Route C: Formylation.

Conclusion and Recommendations

Based on this comparative analysis, Route C: Formylation of 2-chloro-1-ethoxybenzene emerges as the most promising strategy for the synthesis of 3-Chloro-2-ethoxybenzaldehyde, particularly for larger-scale production. This one-step approach from a readily available starting material offers a significant advantage in terms of process economy and efficiency. While the Vilsmeier-Haack reaction requires careful handling of phosphorus oxychloride, it is a well-established and scalable industrial process.

Route B: Electrophilic Chlorination of 2-ethoxybenzaldehyde represents a viable alternative, although achieving high regioselectivity for the desired 3-chloro isomer may require careful optimization of reaction conditions to avoid the formation of other chlorinated byproducts.

Route A: Ethoxylation of 3-Chloro-2-hydroxybenzaldehyde is significantly hampered by the low yield of the initial Reimer-Tiemann reaction and the subsequent need for isomer separation. These factors make it a less economically viable option for large-scale synthesis.

It is imperative to note that the proposed protocols for Routes B and C are based on established methodologies for similar substrates and would require experimental validation and optimization to achieve the desired efficiency and purity for the synthesis of 3-Chloro-2-ethoxybenzaldehyde.

References

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Google Patents.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. p-CHLOROBENZALDEHYDE. [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • CORE. Mercarbide Catalyst for Alcohol Ethoxylation. [Link]

  • ResearchGate. Chlorination of 2-Hydroxy-3-methoxybenzaldehyde - a simpler and greener undergraduate organic chemistry experiment. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 3-Chloro-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways, robust and reliable analytical methods are essential for ensuring product quality and consistency. This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, with a focus on the critical process of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When transferring a method between laboratories or implementing a new method, cross-validation becomes a critical step to ensure consistent and reliable results. This guide will walk you through the experimental design, data interpretation, and best practices for the cross-validation of analytical methods for 3-Chloro-2-ethoxybenzaldehyde.

The Imperative of Method Validation and Cross-Validation

Before delving into the comparative analysis, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies like the ICH and FDA provide comprehensive guidelines, such as ICH Q2(R1) and the recently updated Q2(R2), which detail the validation characteristics required for various analytical procedures[3][4][5]. These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.

Cross-validation serves as a bridge, ensuring that a validated analytical method performs with the same level of reliability when implemented in a different laboratory or with a different set of equipment and analysts. It is a cornerstone of method transfer and is essential for maintaining data integrity across the product lifecycle.

Visualizing the Cross-Validation Workflow

A structured approach is fundamental to a successful cross-validation study. The following workflow diagram illustrates the key stages of the process, from initial planning to the final comparative analysis.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Analytical Methods for Comparison (e.g., HPLC, GC-MS) P1->P2 P3 Develop & Finalize Cross-Validation Protocol P2->P3 E1 Prepare & Characterize Reference Standard and Samples P3->E1 E2 Perform Method Validation/Verification at Each Site E1->E2 E3 Analyze Pre-defined Samples by Both Methods E2->E3 A1 Statistical Comparison of Results (e.g., t-test, F-test) E3->A1 A2 Evaluate Against Acceptance Criteria A1->A2 A3 Investigate Discrepancies A2->A3 If criteria not met A4 Generate Final Cross-Validation Report A2->A4 If criteria met A3->A4

Sources

Safety Operating Guide

Proper Disposal of 3-Chloro-2-ethoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Chloro-2-ethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined below are grounded in established safety protocols and regulatory requirements to ensure personnel safety and environmental compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

3-Chloro-2-ethoxybenzaldehyde is a halogenated aromatic aldehyde with specific hazards that dictate its handling and disposal requirements. Understanding these properties is the first step in a self-validating safety system.

The compound is classified with multiple hazards, underscoring the necessity for careful handling and disposal.[1] It is a combustible liquid and causes skin and serious eye irritation.[1] Furthermore, it is harmful if inhaled, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] Its toxicity to aquatic life with long-lasting effects necessitates containment and prevents its release into the environment.[1]

From a regulatory standpoint, 3-Chloro-2-ethoxybenzaldehyde is a halogenated organic compound . Wastes containing such compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4] Specifically, if this chemical is used as a solvent, the resulting waste would likely be classified under EPA hazardous waste codes such as F001 or F002 .[1][2][5] This designation mandates that the waste is managed and disposed of as hazardous, following a "cradle-to-grave" tracking system.[4]

Table 1: Hazard Summary for 3-Chloro-2-ethoxybenzaldehyde
Hazard ClassificationGHS CodeDescriptionSource
Flammable LiquidsH227Combustible liquid[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]
Reproductive ToxicityH360May damage fertility or the unborn child[1]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects[1]

Pre-Disposal Operations: Segregation and Container Management

Proper disposal begins long before the waste is collected. The causality behind stringent segregation and container management is to prevent dangerous chemical reactions and ensure the waste can be safely accepted by a licensed treatment, storage, and disposal facility (TSDF).

Core Principle: Segregation

Halogenated organic waste must be segregated from non-halogenated waste streams.[6][7] The co-mingling of these waste types significantly increases disposal costs and can complicate the disposal process. Furthermore, 3-Chloro-2-ethoxybenzaldehyde waste should be kept separate from:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) to prevent violent reactions.

  • Strong Bases: (e.g., sodium hydroxide) as they can catalyze condensation or other reactions.

  • Acids: To avoid any potential reaction or degradation.

  • Aqueous Waste: Unless part of a specific neutralization or extraction protocol.

Experimental Workflow: Waste Accumulation Protocol
  • Select a Compatible Container: Use a clean, dry container made of chemically resistant material (e.g., glass or polyethylene). The original product container is often a suitable choice. Ensure the container has a tightly sealing cap.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Chloro-2-ethoxybenzaldehyde" (no formulas or abbreviations)

    • A list of all constituents and their approximate percentages.

    • The date accumulation started.

    • The specific hazards (e.g., Irritant, Toxic, Aquatic Toxin).

  • Accumulate Waste: Add waste to the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the operator.

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste.[7] This prevents the release of harmful vapors.

  • Do Not Overfill: Leave at least 10% headspace in the container to allow for vapor expansion.

Step-by-Step Disposal Procedure

The following procedure outlines the compliant disposal of 3-Chloro-2-ethoxybenzaldehyde waste from the laboratory.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow Figure 1. Disposal Workflow for 3-Chloro-2-ethoxybenzaldehyde A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Characterize Waste Is it pure or a mixture? A->B C Select Compatible Container (Glass or Polyethylene) B->C D Label Container Immediately 'Hazardous Waste' Full Chemical Name(s) & % C->D E Segregate as HALOGENATED ORGANIC WASTE D->E F Store in Satellite Accumulation Area (SAA) Keep container sealed E->F G Request Waste Pickup (via Institutional EHS) F->G

Caption: Decision workflow for compliant laboratory disposal.

Procedural Steps:
  • Waste Identification: Identify the material to be discarded. This can be unused pure 3-Chloro-2-ethoxybenzaldehyde, reaction mixtures containing it, or contaminated materials (e.g., gloves, absorbent pads from a small spill).

  • Segregation and Collection: Following the protocol in Section 2, collect the waste in a properly labeled, dedicated halogenated organic waste container.

  • Aqueous Waste Consideration (Bisulfite Treatment): For aqueous solutions containing 3-Chloro-2-ethoxybenzaldehyde, or as a potential pre-treatment step to aid in separation, a bisulfite extraction can be employed. This reaction forms a charged, water-soluble bisulfite adduct.[8][9][10]

    • Protocol: In a fume hood, cautiously add a saturated aqueous solution of sodium bisulfite to the aldehyde-containing solution and shake vigorously.[8][10] This will form the adduct in the aqueous layer. The non-aldehyde organic components can then be separated via liquid-liquid extraction.

    • Causality & Trustworthiness: This is not a neutralization step for final disposal but a separation technique. Both the resulting aqueous layer (containing the adduct) and the organic layer must be disposed of as hazardous waste in separate, properly labeled containers. This method is valuable for purifying a product from a reaction mixture, which in turn creates two distinct waste streams that must be managed.

  • Storage: Store the sealed and labeled waste container in your designated SAA, away from incompatible materials.

  • Request for Pickup: Once the container is nearly full (90% capacity), arrange for collection through your institution's Environmental Health & Safety (EHS) department. Follow their specific procedures for waste pickup requests.

Emergency Procedures: Spill Management

In the event of a spill, a prepared and immediate response is critical to mitigate exposure and environmental release.

Diagram 2: Spill Response Protocol

SpillResponse Figure 2. Emergency Spill Response Protocol A SPILL OCCURS B Alert Personnel & Evacuate Area A->B C Assess Spill Size & Hazard Level B->C D Major Spill (>1 Liter or unknown) C->D Large E Minor Spill (<1 Liter & Contained) C->E Small F Call EHS/Emergency Response (DO NOT attempt cleanup) D->F G Don Appropriate PPE (Nitrile gloves, goggles, lab coat) E->G H Control Ignition Sources G->H I Contain Spill (Use absorbent pads, work outside-in) H->I J Collect Contaminated Material into a sealed bag/container I->J K Label as Hazardous Waste & Request Pickup J->K

Caption: Step-by-step emergency response for spills.

Spill Cleanup Protocol (Minor Spills < 1 Liter)
  • Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if possible without spreading vapors to other labs.

  • PPE: Don appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield.

    • Heavy-duty nitrile or butyl rubber gloves.

    • A lab coat and closed-toe shoes.

  • Containment: Control the spread of the liquid by surrounding the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inward.

  • Absorption: Apply absorbent material directly onto the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a heavy-duty plastic bag or a designated waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with soapy water. Collect the cloth and any contaminated PPE (like gloves) in the same waste bag.

  • Disposal: Seal the bag or container, affix a "Hazardous Waste" label with a full description of the contents (3-Chloro-2-ethoxybenzaldehyde and absorbent material), and request a pickup from EHS.

For major spills (>1 Liter), or any spill you are not comfortable cleaning, evacuate the area immediately, close the doors, and contact your institution's emergency response line and EHS department.

References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET - 3-Chloro-2-ethoxybenzaldehyde.
  • University of Maryland, Baltimore, Environmental Health and Safety. F-Listed Hazardous Waste.
  • HSC Chemistry. (2025-03-04). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Heidelberg. Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • University of Tennessee Knoxville, Environmental Health & Safety. Chemical Waste Disposal Guidelines.
  • Temple University, Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025-12-04). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • U.S. Environmental Protection Agency. Frequent Questions About Hazardous Waste Identification.
  • OxyChem. CHLORINATED ORGANICS HANDBOOK.
  • University of Rochester, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • Universitat de Barcelona, Safety, Health and Environment. Classification of special laboratory waste.
  • Cornell University, Environmental Health and Safety. 7.2 Organic Solvents.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639.
  • University of Iowa, Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel.
  • Google Patents. (2003).
  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ResearchGate. (2018). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

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Hazard Analysis: Understanding the Risks of 3-Chloro-2-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 3-Chloro-2-ethoxybenzaldehyde

As a Senior Application Scientist, the paramount objective in any laboratory setting is to foster a culture of safety that is both rigorous and intuitive. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-2-ethoxybenzaldehyde. The protocols herein are designed to be self-validating, explaining the causality behind each recommendation to empower researchers, scientists, and drug development professionals to work with confidence and safety. While a specific Safety Data Sheet (SDS) for 3-Chloro-2-ethoxybenzaldehyde is not widely available, this guide synthesizes data from structurally similar aromatic aldehydes and chlorinated compounds to establish a robust safety framework.

3-Chloro-2-ethoxybenzaldehyde belongs to the chemical class of halogenated aromatic aldehydes. Based on the hazard profiles of analogous compounds, it should be handled as a substance that is hazardous upon contact and inhalation. The primary risks are categorized as follows:

  • Skin Irritation (Category 2): Compounds like 3-Chlorobenzaldehyde and 2-Ethoxybenzaldehyde are known to cause skin irritation.[1][2] This is due to the reactivity of the aldehyde group and the potential for the molecule to interfere with skin integrity, leading to redness, itching, and inflammation.[3]

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[1][2][4] The chemical can damage the delicate membranes of the eye, resulting in pain, watering, and redness.[3]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or vapors may irritate the respiratory system.[1][3][5] This is a common hazard for aldehyde compounds, which can be reactive with the mucous membranes of the lungs.

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the last line of defense against chemical exposure and must be used in conjunction with robust engineering controls, such as a certified chemical fume hood.[6] The following table outlines the minimum required PPE for handling 3-Chloro-2-ethoxybenzaldehyde.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in fume hood) Chemical splash goggles conforming to EN166 or NIOSH standards.[1][7]Chemical-resistant gloves (e.g., Nitrile rubber), inspected prior to use.Fully-buttoned laboratory coat.Not required if performed correctly within a certified chemical fume hood.
Chemical Reactions and Work-up (in fume hood) Chemical splash goggles and a face shield for splash hazards.[8][9]Chemical-resistant gloves (e.g., Nitrile rubber). Consider double-gloving for extended operations.Chemical-resistant apron over a laboratory coat.Not required if performed correctly within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if vapors are generated.[6][10]
General Laboratory Presence Safety glasses with side shields.[8]Not required.Laboratory coat.Not required.

Operational Workflow: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safety at every stage of the chemical's lifecycle in the laboratory.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[2][11]

    • Keep the container tightly closed.[3][4][12]

  • Preparation and Handling:

    • All work involving the handling of 3-Chloro-2-ethoxybenzaldehyde must be conducted in a certified chemical fume hood.[13]

    • Before handling, ensure an eyewash station and safety shower are accessible and have been recently tested.

    • Don the appropriate PPE as outlined in the table above.

    • When weighing, use a disposable weigh boat to prevent contamination of balances.

    • When preparing solutions, add solvents slowly to avoid splashing.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][12]

    • Decontaminate the work area within the fume hood.

    • Remove PPE carefully to avoid contaminating yourself. Dispose of disposable items like gloves in the designated hazardous waste stream.

The following diagram illustrates the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect Store Store Safely Receive->Store 1. Log & Store Don_PPE Don Appropriate PPE Store->Don_PPE 2. Prepare for Work Weigh Weigh Compound Don_PPE->Weigh 3. Enter Fume Hood Prepare Prepare Solution / Run Reaction Weigh->Prepare 4. Perform Task Decontaminate Decontaminate Work Area Prepare->Decontaminate 5. Task Complete Segregate Segregate Hazardous Waste Prepare->Segregate 8. Collect Waste Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE 6. Clean Up Wash Wash Hands Doff_PPE->Wash 7. Personal Hygiene Doff_PPE->Segregate 8. Collect Waste Dispose Dispose via Approved Vendor Segregate->Dispose 9. Final Disposal

Safe Handling Workflow for 3-Chloro-2-ethoxybenzaldehyde.

Emergency Preparedness & Spill Management

Accidents can happen, but with proper preparation, their impact can be significantly mitigated.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.[3][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Spill Cleanup Protocol:
  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, and perform the cleanup within a fume hood if the spill is contained there.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or silica gel to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

Proper disposal is a critical final step in the safe handling of 3-Chloro-2-ethoxybenzaldehyde.

  • Regulatory Compliance: All chemical waste must be disposed of through an approved waste disposal plant or licensed professional waste disposal service.[1][4] Never dispose of this chemical into drains or the environment.[2][4][7]

  • Waste Segregation: Keep waste containing 3-Chloro-2-ethoxybenzaldehyde separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Container Management: Store chemical waste in a compatible, properly labeled, and tightly sealed container. The container should be clearly marked as "Hazardous Waste" with the full chemical name.[12] Uncleaned empty containers should be treated as if they still contain the product.

By adhering to these rigorous protocols, you build a foundation of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2-Ethoxybenzaldehyde. Retrieved from [Link]

  • Linde. Personal Protection Equipment, when handling liquid nitrogen. PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2006). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Hospital-wide Hazards - Glutaraldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • Autech. (2023, May 17). MSDS of 3-Ethoxy-2-hydroxybenzaldehyde. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.